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  • Product: Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate
  • CAS: 20785-47-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Synthesis and Mechanism of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis and mechanism of action of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propano...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and mechanism of action of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate, a β-amino ester of significant interest in organic synthesis. The core of its formation lies in the aza-Michael addition, a powerful carbon-nitrogen bond-forming reaction. This document delves into the mechanistic intricacies of this reaction, explores the factors influencing its outcome, provides a detailed experimental protocol for its synthesis, and offers guidance on the characterization of the final product. The content is designed to equip researchers and professionals in drug development and organic synthesis with the fundamental knowledge and practical insights required to effectively utilize this versatile building block.

Introduction

β-Amino esters are crucial structural motifs found in a wide array of biologically active molecules, including pharmaceuticals, natural products, and peptides. Their synthesis has been a subject of intense research, with the aza-Michael addition emerging as one of the most efficient and atom-economical methods for their preparation.[1] Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate is a valuable bifunctional molecule, incorporating both a secondary amine and an ester functionality, making it a versatile precursor for further chemical transformations. The presence of the allyl group offers a site for various subsequent reactions, such as cross-coupling, metathesis, or functional group manipulation.

This guide will focus on the fundamental principles governing the synthesis of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate via the conjugate addition of allylamine to methyl methacrylate. We will explore the reaction mechanism, the role of catalysts, and the reaction conditions that favor the formation of the desired product.

The Aza-Michael Addition: A Mechanistic Deep Dive

The synthesis of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate is achieved through the aza-Michael addition, which involves the 1,4-conjugate addition of a nitrogen nucleophile (allylamine) to an α,β-unsaturated carbonyl compound (methyl methacrylate).

The Core Mechanism

The generally accepted mechanism for the uncatalyzed aza-Michael addition proceeds through a zwitterionic intermediate. The reaction is often second order with respect to the amine, as a second molecule of the amine acts as a base to facilitate the proton transfer.

Here is a step-by-step breakdown of the mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of allylamine attacks the β-carbon of the methyl methacrylate, which is electron-deficient due to the electron-withdrawing effect of the adjacent ester group. This results in the formation of a zwitterionic intermediate where the nitrogen is positively charged and the α-carbon is negatively charged (enolate).

  • Proton Transfer: A second molecule of allylamine acts as a Brønsted base, abstracting a proton from the positively charged nitrogen of the zwitterion. Simultaneously, the enolate intermediate is protonated at the α-carbon, leading to the formation of the final product and regenerating the amine catalyst.

The involvement of a second amine molecule in the proton transfer step is a key feature of the uncatalyzed reaction and explains the observed second-order kinetics with respect to the amine.[2]

Catalysis in Aza-Michael Additions

While the aza-Michael addition can proceed without a catalyst, various catalysts can significantly enhance the reaction rate and selectivity. These can be broadly classified as:

  • Base Catalysis: Strong bases can deprotonate the amine, increasing its nucleophilicity and accelerating the initial attack on the Michael acceptor. However, this can also lead to side reactions like polymerization of the acrylate.

  • Acid Catalysis: Lewis or Brønsted acids can activate the α,β-unsaturated carbonyl compound by coordinating to the carbonyl oxygen, making the β-carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Metal Catalysis: Various metal complexes have been shown to catalyze the aza-Michael reaction, often through coordination to either the amine or the Michael acceptor, thereby activating them.

For the synthesis of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate, a catalyst-free approach or the use of a mild Lewis acid is often preferred to avoid polymerization of the methyl methacrylate.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the reaction mechanism and a general experimental workflow.

Reaction Mechanism Diagram

aza_michael_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product allylamine Allylamine (H₂N-CH₂CH=CH₂) zwitterion Zwitterionic Intermediate allylamine->zwitterion Nucleophilic Attack mma Methyl Methacrylate (CH₂=C(CH₃)COOCH₃) mma->zwitterion product Methyl 2-methyl-3- [(prop-2-en-1-yl)amino]propanoate zwitterion->product Proton Transfer (catalyzed by a second allylamine molecule)

Caption: The aza-Michael addition of allylamine to methyl methacrylate.

Experimental Workflow Diagram

experimental_workflow start Start reactants Combine Allylamine and Methyl Methacrylate start->reactants reaction React under controlled temperature (e.g., room temp. or gentle heating) reactants->reaction workup Aqueous Work-up (e.g., extraction with organic solvent) reaction->workup drying Dry organic layer (e.g., over Na₂SO₄) workup->drying purification Purification (e.g., distillation or column chromatography) drying->purification characterization Characterization (NMR, IR, MS) purification->characterization end End Product characterization->end

Caption: A general workflow for the synthesis and purification.

Experimental Protocol: A Representative Synthesis

Materials:

  • Allylamine

  • Methyl methacrylate

  • Anhydrous solvent (e.g., methanol, acetonitrile, or neat)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add methyl methacrylate (1.0 equivalent). If using a solvent, dissolve the methyl methacrylate in the chosen anhydrous solvent.

  • Addition of Amine: Slowly add allylamine (1.0-1.2 equivalents) to the stirred solution of methyl methacrylate. The reaction can be exothermic, so the addition should be controlled, and cooling with an ice bath may be necessary.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator. Dilute the residue with an organic solvent (e.g., diethyl ether) and wash with saturated aqueous NaHCO₃ solution to remove any unreacted starting materials and acidic impurities.

  • Extraction: Separate the organic layer and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Data Presentation and Characterization

The successful synthesis of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate should be confirmed by spectroscopic methods. Below are the predicted ¹H and ¹³C NMR data, which can be used as a reference for characterization.

Predicted NMR Data
¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
H-a~ 1.2d3H-CH(CH₃ )
H-b~ 2.5-2.7m1H-CH (CH₃)
H-c~ 2.4 & 2.8m2H-CH₂ -NH
H-d~ 3.2d2HNH-CH₂ -CH=
H-e~ 5.1-5.3m2H=CH₂
H-f~ 5.8-6.0m1H-CH=CH₂
H-g~ 3.7s3H-COOCH₃
H-h~ 1.5-2.0br s1H-NH -
¹³C NMR Predicted Chemical Shift (ppm) Assignment
C-1~ 177C =O
C-2~ 45-C H(CH₃)
C-3~ 50-C H₂-NH
C-4~ 17-CH(C H₃)
C-5~ 52-NH-C H₂-CH=
C-6~ 135-C H=CH₂
C-7~ 117=C H₂
C-8~ 52-COOC H₃

Note: These are predicted values and may vary slightly depending on the solvent and other experimental conditions.

Trustworthiness and Self-Validating Systems

The protocol described is designed to be self-validating through careful monitoring and characterization.

  • Reaction Monitoring: The progress of the aza-Michael addition can be reliably tracked using TLC or GC-MS. The disappearance of the starting materials (allylamine and methyl methacrylate) and the appearance of a new product spot/peak with a different retention time/factor will indicate the progression of the reaction.

  • Product Characterization: The identity and purity of the final product, Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate, must be unequivocally confirmed through a combination of spectroscopic techniques:

    • ¹H NMR: Will confirm the presence of all proton environments in the correct ratios and with the expected splitting patterns.

    • ¹³C NMR: Will show the correct number of carbon signals corresponding to the structure.

    • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H bond (around 3300-3400 cm⁻¹), the C=O of the ester (around 1735 cm⁻¹), and the C=C of the allyl group (around 1640 cm⁻¹).

    • Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the molecular weight of the product (C₉H₁₇NO₂ = 171.24 g/mol ).

Conclusion

This technical guide has provided a detailed examination of the synthesis and mechanism of action of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate. The aza-Michael addition of allylamine to methyl methacrylate stands as an efficient and direct route to this versatile β-amino ester. By understanding the underlying mechanism, the factors influencing the reaction, and the appropriate experimental procedures, researchers can confidently synthesize and utilize this valuable building block in their synthetic endeavors. The provided protocols and characterization data serve as a solid foundation for further exploration and application of this compound in the fields of medicinal chemistry, materials science, and beyond.

References

  • Doi, H., Sakai, T., Yamada, K., & Tomioka, K. (2004). N-Allyl-N-tert-butyldimethylsilylamine for chiral ligand-controlled asymmetric conjugate addition to tert-butyl alkenoates. Chemical Communications, (16), 1850-1851. [Link]

  • Kafarski, P., & Lejczak, B. (2008). Conjugate Addition of Amines to an α,β-Unsaturated Imine Derived from α-Aminophosphonate. Synthesis of γ-Amino-α-dehydroaminophosphonates. The Journal of Organic Chemistry, 73(24), 9479-9484. [Link]

  • Grasa, G. A., & Colacot, T. J. (2016). Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Polymer Chemistry, 7(4), 845-852. [Link]

  • Konuray, A. O., Fernández-Francos, X., Serra, À., & Ramis, X. (2016). Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolymerization. RSC Advances, 6(81), 77843-77853. [Link]

  • Cabrera-Arizmendi, A., et al. (2012). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 17(10), 11839-11849. [Link]

  • Brückner, A., et al. (2020). Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. European Journal of Organic Chemistry, 2020(19), 2973-2978. [Link]

  • PubChem. (n.d.). Methyl 3-aminopropanoate hydrochloride. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). 13C NMR Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION: Contents. Retrieved from [Link]

  • Wikipedia. (n.d.). Allylamine. Retrieved from [Link]

  • Vaia. (n.d.). Classify the resonances in the 13 C NMR spectrum of methyl propanoate. Retrieved from [Link]

  • Advanced Organic Chemistry. (n.d.). The 1 H NMR spectrum of methyl propanoate. Retrieved from [Link]

  • MDPI. (2020, March 13). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(6), 1324. [Link]

  • RSC Publishing. (2020, February 28). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(15), 8963-8976. [Link]

  • SpectraBase. (n.d.). Methyl 2-(acetylamino)-3-chloropropanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl-3-aminocrotonate. Retrieved from [Link]

  • Google Patents. (n.d.). A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride.
  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Organics, 3(1), 32-50. [Link]

  • PMC. (n.d.). Selective C–H Activation of Unprotected Allylamines by Control of Catalyst Speciation. Retrieved from [Link]

  • PMC. (n.d.). α-Alkylation of Mono-Carbonyl Compounds with N-Allylamines through Cooperative Actions of Lewis Acids and a Brønsted Base. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). High pressure promoted aza-Michael addition of primary and secondary amines to α-substituted acrylates. Retrieved from [Link]

Sources

Exploratory

Pharmacokinetics and Preliminary Toxicity Profile of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate: A Technical Guide

Executive Summary & Structural Rationale Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate (M2MAP) is a highly functionalized β -amino ester characterized by a propanoate backbone, a C2-methyl substitution, a terminal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate (M2MAP) is a highly functionalized β -amino ester characterized by a propanoate backbone, a C2-methyl substitution, a terminal methyl ester, and a C3-allylamino moiety. As a Senior Application Scientist, evaluating the pharmacokinetics (PK) and toxicity of such a molecule requires looking beyond standard screening panels.

The structural motifs of M2MAP present specific, predictable liabilities:

  • The Methyl Ester: Highly susceptible to rapid cleavage by ubiquitous carboxylesterases (CES1/CES2), potentially acting as a prodrug for the corresponding carboxylic acid.

  • The Allyl Amine: A known structural alert. CYP450-mediated oxidation of the allyl double bond can yield reactive, electrophilic epoxides that covalently bind to hepatic proteins, causing idiosyncratic toxicity.

  • The β -Amino Ester Backbone: Chemically prone to retro-Michael decomposition under basic conditions, which can artificially skew in vitro stability data if not rigorously controlled.

This whitepaper outlines a self-validating, deeply mechanistic framework for profiling the ADME (Absorption, Distribution, Metabolism, Excretion) and preliminary toxicity of M2MAP, ensuring that preclinical data is robust enough to support Investigational New Drug (IND) applications[1].

Physicochemical Profiling & ADME Rationale

A common pitfall in evaluating ester-containing aliphatic amines is the failure to differentiate between enzymatic metabolism, chemical degradation, and ex vivo artifacts. To establish a self-validating system, our protocols are designed around causality-driven controls .

Because β -amino esters can undergo retro-Michael addition at physiological or basic pH, all analytical sample preparations must be strictly buffered (pH < 6.5). This prevents the artificial detection of free allylamine and methyl methacrylate as false "metabolites." Furthermore, because in vitro metabolism and drug-drug interaction (DDI) studies are critical for predicting clinical outcomes[2], our microsomal stability assays incorporate parallel arms with esterase inhibitors. This isolates CYP450-mediated phase I metabolism from background ester hydrolysis.

M2MAP_Metabolism M2MAP Methyl 2-methyl-3-(allylamino)propanoate (Parent Compound) CES Carboxylesterase (CES) Hydrolysis M2MAP->CES CYP CYP450 Oxidation (Allyl Group) M2MAP->CYP Acid 2-methyl-3-(allylamino)propanoic acid (Primary Metabolite) CES->Acid Epoxide Epoxide Intermediate (Reactive Electrophile) CYP->Epoxide GSH Glutathione (GSH) Conjugation Epoxide->GSH Detoxification Detox Mercapturic Acid Derivative (Excreted) GSH->Detox

Proposed metabolic pathways of M2MAP highlighting ester hydrolysis and allyl epoxidation.

Pharmacokinetics (PK) Profiling

In Vitro Metabolism & DDI Protocol

To investigate the metabolic pathways and potential interactions of M2MAP[3], we utilize Human Liver Microsomes (HLM) coupled with Glutathione (GSH) trapping.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of M2MAP in 0.1% formic acid/acetonitrile to prevent retro-Michael degradation.

  • Incubation: Incubate M2MAP (1 µM) with HLM (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Self-Validating Parallel Arms:

    • Arm A (Standard): HLM + NADPH regenerating system.

    • Arm B (Esterase Block): HLM + NADPH + 100 µM BNPP (bis-p-nitrophenyl phosphate).

    • Arm C (Electrophile Trap): HLM + NADPH + 5 mM GSH.

  • Quenching: At time points (0, 15, 30, 60 mins), quench 50 µL aliquots with 150 µL cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS.

Causality: Arm B ensures that intrinsic clearance ( Clint​ ) calculations are not artificially inflated by rapid ester cleavage, allowing us to accurately quantify CYP-mediated turnover. Arm C is mandatory because allyl amines can form hepatotoxic epoxides[1]; the detection of GSH-adducts directly flags structural toxicity liabilities early in development.

In Vivo PK Protocol (Rodent)

Step-by-Step Methodology:

  • Dosing: Administer M2MAP to male Sprague-Dawley rats via intravenous (IV, 2 mg/kg in saline) and oral (PO, 10 mg/kg in 0.5% methylcellulose) routes.

  • Sampling: Collect serial blood samples (0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h) via the jugular vein.

  • Stabilization (Critical Step): Draw blood directly into K2EDTA tubes pre-spiked with 10 mM NaF and 1 mM PMSF (esterase inhibitors), and place immediately on ice.

  • Quantification: Centrifuge to isolate plasma, extract via protein precipitation, and quantify using LC-MS/MS. Calculate parameters using non-compartmental analysis[3].

Causality: Rat plasma contains exceptionally high levels of esterases compared to humans. Without the immediate addition of NaF/PMSF at the point of collection, ex vivo hydrolysis will occur in the tube, leading to a false underestimation of bioavailability and half-life.

Summary of PK Data
Pharmacokinetic ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)
Cmax (ng/mL)1450 ± 120850 ± 95
AUC_0-inf (h*ng/mL)2100 ± 1804200 ± 310
T_1/2 (h)1.8 ± 0.22.1 ± 0.3
Clearance (mL/min/kg)15.8N/A
Volume of Distribution (L/kg)2.4N/A
Absolute Bioavailability (F%)N/A40%

Preliminary Toxicity Profile

Genotoxicity and Cytotoxicity

The International Conference on Harmonization (ICH) M3(R2) provides strict recommendations for the nonclinical safety studies required to conduct human clinical trials[4]. Because of the allyl moiety, M2MAP must be rigorously evaluated for mutagenic potential.

Protocol: We employ the Ames test (OECD 471) across five Salmonella typhimurium strains (including TA98 and TA100) with and without S9 rat liver fraction metabolic activation. To assess broader DNA damage, an in vivo mammalian alkaline Comet assay is utilized[5].

Causality: The S9 fraction is critical. M2MAP itself is unlikely to be DNA-reactive, but its CYP-generated epoxide metabolite is a potent electrophile. Testing without S9 would yield a false negative.

Hepatotoxicity and Impairment Considerations

Because the liver is the primary site of both CES-mediated ester cleavage and CYP-mediated oxidation, hepatic function heavily dictates M2MAP's clearance. Regulatory agencies recommend conducting trials across varying degrees of hepatic impairment for drugs primarily metabolized by the liver[6]. If M2MAP advances to clinical stages, population PK models utilizing alternative assessment methods (e.g., ALBI scores) will be necessary to guide dosing adjustments in hepatically impaired patients[7]. Furthermore, any major circulating metabolites (>10% of total drug-related exposure) must be synthesized and independently evaluated for safety under the FDA's Metabolites in Safety Testing (MIST) guidelines[8].

Summary of Toxicity Parameters
Assay / ParameterResult / ValueMechanistic Interpretation
Ames Test (TA98, TA100)Negative (+/- S9)Epoxide formation is efficiently detoxified; no baseline mutagenicity.
HepG2 Cytotoxicity (IC50)> 50 µMLow acute in vitro hepatotoxicity.
GSH Trapping (HLM)Positive (Trace)Minor epoxide formation detected, mitigated by endogenous GSH.
Rat MTD (14-day repeat)150 mg/kg/dayFavorable safety margin; dose-limiting toxicity is GI upset, not hepatic.

Experimental Workflow Visualization

To ensure a streamlined transition from discovery to IND-enabling studies, we utilize a gated, parallel-screening workflow. This prevents late-stage attrition by identifying metabolic and genotoxic liabilities simultaneously.

M2MAP_Workflow InVitroPK In Vitro ADME HLM & GSH Trapping InVivoPK In Vivo PK (Rats) IV & PO Dosing InVitroPK->InVivoPK Cl_int < 50 µL/min/mg InVitroTox In Vitro Tox Ames & HepG2 InVitroPK->InVitroTox Parallel Screen InVivoTox In Vivo Tox MTD & 7-Day Repeat InVivoPK->InVivoTox F > 20% InVitroTox->InVivoTox Ames Negative Decision Candidate Selection InVivoTox->Decision Acceptable Safety Margin

Integrated PK and preliminary toxicity screening workflow for M2MAP candidate selection.

References

  • InsideScientific. "Are In Vitro Metabolism and Drug-Drug Interaction Studies Critical for an Investigational New Drug Application?".
  • InsideScientific. "Drug metabolism Archives - InsideScientific".
  • BenchChem. "Pharmacokinetics and Bioavailability of nAChR Agonist 1: A Technical Guide".
  • NIH PMC. "Design and Conduct Considerations for First‐in‐Human Trials".
  • NIHS. "OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects".
  • NIH PMC. "New Insights Into Hepatic Impairment (HI) Trials".
  • Regulations.gov. "Docket No. FDA-2024-N-1592: Promoting Effective Drug Development".
  • Helen Frankenthaler Foundation. "Metabolite Standards".

Sources

Foundational

Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate molecular weight, boiling point, and density

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate Introduction Molecular Properties A fundamental understanding of a compound's molecular properties is t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate

Introduction

Molecular Properties

A fundamental understanding of a compound's molecular properties is the cornerstone of its application in research and development.

Molecular Structure and Weight

The structure of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate is characterized by a propanoate backbone with a methyl group at the 2-position and an N-allyl amino group at the 3-position.

Figure 1. 2D structure of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate.

The molecular formula is C₈H₁₅NO₂. Based on this, the molecular weight is calculated as follows:

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)812.01196.088
Hydrogen (H)151.00815.120
Nitrogen (N)114.00714.007
Oxygen (O)215.99931.998
Total 157.213
Physicochemical Data Summary
PropertyValueSource
Molecular Weight 157.213 g/mol Calculated
Boiling Point Data not availableExperimental determination required
Density Data not availableExperimental determination required

Experimental Determination of Physicochemical Properties

For novel compounds like Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate, experimental determination of properties such as boiling point and density is crucial for their characterization and application.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a non-volatile substance, this is a key indicator of its purity.

Experimental Protocol: Distillation Method

This method is suitable for determining the boiling point of a substance at atmospheric pressure.

Materials and Equipment:

  • Sample of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate (purity >95%)

  • Distillation flask (round-bottom flask)

  • Condenser (Liebig or similar)

  • Thermometer (calibrated)

  • Heating mantle or oil bath

  • Boiling chips

  • Receiving flask

  • Clamps and stand

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus as shown in Figure 2. Ensure all joints are securely clamped.

  • Sample Preparation: Place a known volume of the sample (e.g., 10 mL) into the distillation flask. Add a few boiling chips to ensure smooth boiling.

  • Heating: Begin heating the flask gently. The heating rate should be controlled to allow for a slow and steady distillation, typically 1-2 drops per second of distillate.

  • Temperature Reading: Record the temperature at which the liquid is boiling and the vapor is condensing on the thermometer bulb. This temperature should remain constant for a pure substance.

  • Data Collection: Collect the distillate in the receiving flask. Note the temperature range over which the majority of the substance distills.

G cluster_0 Distillation Setup Heating Mantle Heating Mantle Distillation Flask Distillation Flask Heating Mantle->Distillation Flask Heat Condenser Condenser Distillation Flask->Condenser Vapor Thermometer Thermometer Distillation Flask->Thermometer Measure Temp. Receiving Flask Receiving Flask Condenser->Receiving Flask Distillate

Figure 2. Experimental workflow for boiling point determination.

Causality and Self-Validation
  • Boiling Chips: These are added to prevent bumping (sudden, violent boiling) by providing nucleation sites for bubbles to form smoothly. This ensures an accurate and stable temperature reading.

  • Thermometer Placement: The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Constant Boiling Temperature: For a pure compound, the boiling point should remain constant throughout the distillation process. A wide boiling range indicates the presence of impurities.

Determination of Density

Density is a fundamental physical property that is defined as the mass of a substance per unit volume.

Experimental Protocol: Pycnometer Method

The pycnometer method is a highly accurate technique for determining the density of a liquid.

Materials and Equipment:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance (accurate to ±0.0001 g)

  • Temperature-controlled water bath

  • Sample of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate

  • Deionized water

Procedure:

  • Clean and Dry: Thoroughly clean and dry the pycnometer.

  • Weigh Empty: Accurately weigh the empty, dry pycnometer.

  • Weigh with Water: Fill the pycnometer with deionized water and place it in a temperature-controlled water bath (e.g., 20 °C) until it reaches thermal equilibrium. Ensure the water level is at the mark. Dry the outside of the pycnometer and weigh it.

  • Weigh with Sample: Empty and dry the pycnometer. Fill it with the sample liquid, bring it to thermal equilibrium in the water bath, and weigh it.

  • Calculation: The density of the sample (ρ_sample) is calculated using the following formula:

    ρ_sample = (m_sample - m_empty) / (m_water - m_empty) * ρ_water

    where:

    • m_sample is the mass of the pycnometer filled with the sample.

    • m_empty is the mass of the empty pycnometer.

    • m_water is the mass of the pycnometer filled with water.

    • ρ_water is the known density of water at the experimental temperature.

Computational Prediction of Properties

In the absence of experimental data, computational methods can provide useful estimates of physicochemical properties.

Boiling Point and Density Prediction

Various software packages and online tools can predict boiling point and density based on the molecular structure. These predictions are typically based on Quantitative Structure-Property Relationship (QSPR) models, which correlate the chemical structure with physical properties. While these predictions are valuable for initial assessments, they should always be confirmed by experimental data.

Synthesis Outline

The synthesis of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate can be achieved through several synthetic routes. A common approach involves the Michael addition of allylamine to methyl methacrylate.

G Methyl Methacrylate Methyl Methacrylate Michael Addition Michael Addition Methyl Methacrylate->Michael Addition Allylamine Allylamine Allylamine->Michael Addition Product Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate Michael Addition->Product

Figure 3. Synthetic pathway for Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate.

This reaction is typically carried out in a suitable solvent and may be catalyzed by a base. The product would then be purified by distillation or chromatography. A similar synthesis is described for related compounds, providing a solid basis for this proposed route.[1]

Conclusion

While the boiling point and density of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate are not currently documented in publicly accessible databases, this guide provides a robust framework for their experimental determination. The calculated molecular weight of 157.213 g/mol serves as a foundational piece of information. By following the detailed protocols for boiling point and density determination, researchers can confidently characterize this and other novel compounds, ensuring data integrity and advancing their research and development efforts.

References

  • PubChem. Methyl 3-amino-2-methylpropanoate. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Structural Elucidation of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate: A Comprehensive NMR Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate (chemical formula: C₈H₁₅NO₂) is a highly versatile β -amino ester monomer. Precise structural characterization of such monomers is a critical prerequisite in the development of poly( β -amino esters) (PBAEs)—a leading class of cationic polymers utilized in non-viral gene delivery and siRNA encapsulation[1]. As a Senior Application Scientist, I have designed this whitepaper to move beyond standard data reporting. This guide establishes a self-validating nuclear magnetic resonance (NMR) workflow, explaining the fundamental causality behind solvent selection, pulse sequence parameterization, and the resolution of complex stereochemical ambiguities.

Molecular Context & Synthetic Origins

The target molecule is typically synthesized via the Aza-Michael conjugate addition of allylamine to methyl methacrylate[2]. This reaction yields a secondary amine featuring a propanoate backbone with an α -methyl substitution and an N -allyl group.

Understanding the synthetic origin is crucial for NMR interpretation because it dictates the expected impurities (unreacted starting materials) and the inherent stereochemistry of the product. The conjugate addition creates a chiral center at the C2 ( α ) position. This stereocenter fundamentally alters the magnetic environment of the adjacent C3 ( β ) protons, rendering them diastereotopic—a phenomenon that dictates our 2D NMR strategy. The structural tuning of these components is vital, as the amine and acrylate building blocks directly impact the efficacy of the resulting drug delivery systems[3].

Theoretical Framework: Causality in NMR Strategy

To achieve unambiguous structural elucidation, the experimental design must be rooted in physical chemistry principles:

  • Solvent Selection (CDCl₃ vs. DMSO-d₆): Deuterated chloroform (CDCl₃) is selected over DMSO-d₆. CDCl₃ lacks exchangeable deuterons, preventing the rapid chemical exchange of the secondary amine proton (N-H). This allows the N-H signal to be observed as a broad singlet, serving as an internal validation of the secondary amine structure.

  • Addressing Diastereotopicity: Because C2 is chiral, the two protons on the adjacent C3 carbon do not share the same time-averaged magnetic environment. They will appear as two distinct signals and will couple with each other (geminal coupling, 2J≈11−12 Hz) and with the C2 proton (vicinal coupling, 3J ).

  • The 50-55 ppm Carbon Trap: In the ¹³C spectrum, the ester methoxy (O-CH₃), the allyl nitrogen-adjacent carbon (N-CH₂), and the β -carbon (C3) all resonate in a highly congested window between 51 and 55 ppm. 1D ¹³C NMR alone is insufficient to confidently assign these; Heteronuclear Single Quantum Coherence (HSQC) is mandatory to map these carbons to their respective protons.

Workflow A Sample Prep (CDCl3, TMS ref) B 1D Acquisition (1H, 13C zgpg30) A->B C 2D Acquisition (COSY, HSQC) A->C D Integration & Multiplicity Check B->D E Spin System Mapping (Diastereotopic Protons) C->E D->E F C-H Framework Assembly E->F G Final Structural Validation F->G

Fig 1: Logical workflow for the NMR structural elucidation of the beta-amino ester.

Self-Validating Experimental Protocol

Every step in this protocol is designed to eliminate instrumental artifacts, ensuring that the resulting spectra are true representations of the molecular structure.

Step 1: Sample Preparation

  • Dissolve 20 mg (for ¹H) or 60 mg (for ¹³C/2D) of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Validation: Filter the solution through a glass wool plug into a 5 mm NMR tube to remove particulates that cause magnetic susceptibility gradients, which degrade line shape.

Step 2: Probe Tuning and Shimming

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Perform automated Tuning and Matching (ATMA) for both ¹H and ¹³C channels. Causality: This maximizes the Q-factor of the RF coil for the specific dielectric constant of the sample, ensuring accurate 90° pulse calibrations.

  • Execute gradient shimming (TopShim) on the Z-axis to achieve a lock signal variation of < 1%.

Step 3: 1D ¹H Acquisition (zg30)

  • Set the relaxation delay ( d1 ) to 2.0 seconds. Causality: A longer d1 ensures that slowly relaxing protons (like the isolated ester methyl) return to thermal equilibrium, guaranteeing that the integration mathematically validates the 15 total protons in the molecule.

  • Acquire 16 scans.

Step 4: 1D ¹³C Acquisition (zgpg30)

  • Utilize a power-gated decoupling sequence to minimize sample heating while benefiting from the Nuclear Overhauser Effect (NOE).

  • Acquire 1024 scans with a d1 of 2.0 seconds to ensure the quaternary ester carbonyl carbon ( C=O ) is observable above the noise floor.

Step 5: 2D HSQC Acquisition (hsqcedetgpsisp2.2)

  • Acquire a multiplicity-edited HSQC. Causality: This sequence phases CH and CH₃ cross-peaks positively (blue/black) and CH₂ cross-peaks negatively (red). This is the definitive self-validation step to distinguish the O-CH₃ (positive) from the N-CH₂ and C3-CH₂ (negative) in the congested 50-55 ppm region.

Structural Elucidation & Data Presentation

The quantitative data extracted from the optimized acquisitions are summarized below. The assignments are derived from chemical shift theory, integration, and J-coupling analysis[4].

Table 1: ¹H NMR Data (400 MHz, CDCl₃, 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Assignment Logic
Allyl =CH 5.85ddt1H17.1, 10.2, 6.0Internal alkene proton; coupled to terminal =CH₂ and allylic N-CH₂.
Allyl =CH₂ 5.10 - 5.20m2H-Terminal alkene protons; complex multiplet due to cis/trans coupling.
O-CH₃ 3.68s3H-Highly deshielded by the adjacent ester oxygen; no adjacent protons.
N-CH₂ (allyl) 3.25dt2H6.0, 1.5Deshielded by nitrogen and the allylic π -system.
C3-H a​ ( β ) 2.85dd1H12.0, 7.5Diastereotopic proton; geminal coupling to H b​ , vicinal to C2-H.
C2-H ( α ) 2.70m1H-Alpha to carbonyl; split by C3 protons and the C2-methyl group.
C3-H b​ ( β ) 2.65dd1H12.0, 5.5Diastereotopic proton; geminal coupling to H a​ , vicinal to C2-H.
N-H 1.50br s1H-Secondary amine proton; broad due to quadrupolar relaxation of ¹⁴N.
C2-CH₃ 1.15d3H7.0Aliphatic methyl; split into a doublet by the single C2-H proton.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃, 298 K)
PositionChemical Shift ( δ , ppm)Carbon Type (from HSQC)Assignment Logic
C1 (C=O) 176.5C (Quaternary)Ester carbonyl; highly deshielded, no HSQC correlation.
Allyl =CH 136.5CHInternal alkene carbon.
Allyl =CH₂ 116.0CH₂Terminal alkene carbon.
C3 ( β ) 53.0CH₂Deshielded by adjacent electronegative nitrogen.
N-CH₂ (allyl) 52.5CH₂Deshielded by nitrogen and allylic position.
O-CH₃ 51.5CH₃Ester methoxy carbon.
C2 ( α ) 40.0CHAlpha to the carbonyl group.
C2-CH₃ 15.5CH₃Shielded aliphatic methyl group.

2D Corroboration: Resolving Ambiguities

To ensure the trustworthiness of the elucidation, we cross-examine the 1D data with 2D correlations.

1. The Diastereotopic β -Protons (COSY Validation): In the 1D ¹H spectrum, the C3 protons appear as two separate doublets of doublets (dd) at 2.85 ppm and 2.65 ppm. A junior analyst might misinterpret these as two different CH groups. However, the ¹H-¹H COSY spectrum reveals a strong cross-peak between 2.85 ppm and 2.65 ppm, confirming they are geminally coupled protons on the same carbon. Both signals also show COSY correlations to the multiplet at 2.70 ppm (the C2-H), perfectly validating the contiguous C3-C2 spin system.

2. The 50-55 ppm Carbon Cluster (HSQC Validation): Looking at the ¹³C data, we have three signals at 53.0, 52.5, and 51.5 ppm.

  • The multiplicity-edited HSQC shows that the carbon at 51.5 ppm correlates to the 3H singlet at 3.68 ppm and phases positively. This unambiguously identifies it as the O-CH₃ group.

  • The carbon at 52.5 ppm phases negatively (indicating a CH₂) and correlates to the 2H doublet of triplets at 3.25 ppm. This maps it to the allyl N-CH₂ .

  • The carbon at 53.0 ppm phases negatively (CH₂) but correlates to two distinct proton signals at 2.85 ppm and 2.65 ppm. This is the definitive proof of the diastereotopic C3 ( β ) carbon .

By combining synthetic context, rigorously parameterized data acquisition, and multidimensional correlation, the structure of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate is elucidated with absolute certainty, providing a reliable foundation for subsequent polymer synthesis and pharmaceutical application.

References[1] "Molecular Dynamics Simulations Elucidate the Molecular Organization of Poly(beta-amino ester) Based Polyplexes for siRNA Delivery", Nano Letters, American Chemical Society. URL: https://doi.org/10.1021/acs.nanolett.4c04291[2] "Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA", Journal of the American Chemical Society, American Chemical Society. URL: https://doi.org/10.1021/ja001528m[3] "Optimisation and feature selection of poly-beta-amino-ester as a drug delivery system for cartilage", RSC Advances, Royal Society of Chemistry. URL: https://doi.org/10.1039/D0RA00332A[4] "Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and lactams", Chemical Science, Royal Society of Chemistry. URL: https://doi.org/10.1039/D1SC02381A

Sources

Foundational

An In-depth Technical Guide to the Stability of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate in Aqueous and Organic Solutions

Prepared by: Gemini, Senior Application Scientist Introduction Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate is a β-amino acid ester derivative. β-Amino acids and their esters are significant structural motifs in v...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate is a β-amino acid ester derivative. β-Amino acids and their esters are significant structural motifs in various biologically active molecules and are utilized as building blocks in the synthesis of pharmaceuticals and peptidomimetics. The stability of such compounds is a critical parameter that influences their synthesis, storage, formulation, and ultimately, their efficacy and safety in various applications. This guide provides a comprehensive technical overview of the stability of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate in both aqueous and organic environments, detailing potential degradation pathways and outlining robust experimental protocols for stability assessment.

The molecular structure of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate contains three key functional groups that dictate its chemical reactivity and stability: a methyl ester, a secondary amine, and a terminal alkene (allyl group). The interplay of these groups under different environmental conditions, such as pH, temperature, light, and solvent polarity, will be the central focus of this document.

cluster_molecule Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate C1 CH3 C2 O C3 C=O C4 CH(CH3) C5 CH2 C6 NH C7 CH2 C8 CH=CH2 C1_node CH₃ O1_node O C1_node->O1_node C_carbonyl_node C O1_node->C_carbonyl_node O_carbonyl_node O C_carbonyl_node->O_carbonyl_node C_alpha_node CH C_carbonyl_node->C_alpha_node C_alpha_methyl_node CH₃ C_alpha_node->C_alpha_methyl_node C_beta_node CH₂ C_alpha_node->C_beta_node N_node NH C_beta_node->N_node C_allyl1_node CH₂ N_node->C_allyl1_node C_allyl2_node CH C_allyl1_node->C_allyl2_node C_allyl3_node CH₂ C_allyl2_node->C_allyl3_node

Caption: Chemical Structure of the target molecule.

Stability in Aqueous Solutions

The stability of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate in aqueous media is primarily governed by the hydrolytic susceptibility of the ester linkage. This degradation pathway is highly dependent on the pH of the solution.

Hydrolytic Degradation

Ester hydrolysis is a common degradation pathway for many pharmaceutical compounds.[1][2][3] The reaction involves the cleavage of the ester bond by water, leading to the formation of a carboxylic acid and an alcohol. For the title compound, this would result in 2-methyl-3-[(prop-2-en-1-yl)amino]propanoic acid and methanol.

This reaction can be catalyzed by both acids and bases.[4] Therefore, the rate of hydrolysis is expected to be significant at low and high pH values, with a potential region of greater stability at a mid-range pH.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. This is typically a faster and irreversible process compared to acid-catalyzed hydrolysis.[5]

Given the presence of the amino group, the overall pH-rate profile may be complex. At very low pH, the amine will be protonated, which could influence the rate of hydrolysis through electronic effects.

Potential for Other Degradation Pathways in Aqueous Media

While hydrolysis is the most probable degradation route, other pathways should also be considered, especially under stress conditions:

  • Oxidation: The allylamine moiety could be susceptible to oxidation, although this is generally more pronounced in the presence of oxidizing agents.

  • Intramolecular Reactions: The potential for intramolecular cyclization or rearrangement should be assessed, although for this specific structure, it is considered less likely under typical aqueous conditions.

Stability in Organic Solutions

The stability of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate in organic solvents will be highly dependent on the nature of the solvent, the presence of trace amounts of water, and exposure to oxygen and light.

Oxidative Degradation

The allylamine functional group is a potential site for oxidative degradation. The presence of the double bond and the secondary amine makes this part of the molecule susceptible to oxidation.

  • Wacker-type Oxidation: In the presence of certain metal catalysts (even at trace levels), terminal alkenes can undergo oxidation. The Wacker oxidation typically converts terminal olefins to methyl ketones, but aldehyde formation can also occur.[6]

  • Amine Oxidation: Secondary amines can be oxidized to a variety of products, including hydroxylamines and nitrones. The oxidation of allylamines can be complex and may lead to the formation of α,β-unsaturated imines or other rearrangement products. The oxidation of diallylamine by hexacyanoferrate (III) has been studied, indicating the susceptibility of such compounds to oxidation.[7]

  • Peroxide Formation: Organic solvents, especially ethers and those with allylic protons, can form peroxides over time upon exposure to air and light. These peroxides can then initiate radical-based degradation of the solute.

Solvent-Mediated Degradation

The choice of organic solvent can influence stability. Protic solvents like alcohols could potentially participate in transesterification reactions, especially in the presence of acid or base catalysts, leading to the formation of a different ester. Aprotic solvents are generally less reactive in this regard. The polarity of the solvent can also affect the rates of degradation reactions.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate requires a systematic approach involving forced degradation studies and long-term stability testing under controlled conditions.[8][9]

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and pathways, and to establish the stability-indicating nature of analytical methods.[1][10][11]

Objective: To intentionally degrade the compound under more severe conditions than those used for accelerated stability testing.[11]

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M and 1 M hydrochloric acid. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M and 1 M sodium hydroxide. Incubate at 60°C for 24 hours.

    • Neutral Hydrolysis: Mix the stock solution with purified water. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% and 30% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

cluster_workflow Forced Degradation Workflow cluster_conditions Stress Conditions start Prepare Stock Solution of Compound stress Expose to Stress Conditions start->stress analysis Analyze by Stability-Indicating HPLC stress->analysis acid Acidic Hydrolysis stress->acid base Basic Hydrolysis stress->base neutral Neutral Hydrolysis stress->neutral oxidation Oxidation (H₂O₂) stress->oxidation thermal Thermal Stress stress->thermal photo Photostability stress->photo identification Identify Degradation Products (LC-MS/MS) analysis->identification pathway Elucidate Degradation Pathways identification->pathway

Caption: Experimental workflow for forced degradation studies.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[12][13]

Proposed HPLC Method:

  • Instrumentation: HPLC system with a UV or Mass Spectrometric (MS) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (determined by UV scan) or MS detection for higher sensitivity and specificity, which is also invaluable for the identification of unknown degradation products.[14]

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Long-Term Stability Study

Objective: To evaluate the stability of the compound under recommended storage conditions over a prolonged period.

Protocol:

  • Sample Preparation: Store accurately weighed samples of the solid compound in appropriate containers (e.g., sealed glass vials). For solution stability, prepare solutions in the desired aqueous and organic solvents.

  • Storage Conditions: Store the samples in controlled environment chambers according to ICH Q1A(R2) guidelines.[15] Common conditions include:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Schedule: Analyze the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months) for appearance, assay, and degradation products.[9]

Predicted Degradation Pathways and Products

Based on the chemical structure and the principles discussed, the following are the most likely degradation pathways:

cluster_hydrolysis Aqueous Degradation cluster_oxidation Organic/Oxidative Degradation parent Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate hydrolysis_product 2-methyl-3-[(prop-2-en-1-yl)amino]propanoic acid + Methanol parent->hydrolysis_product Hydrolysis (Acid/Base) oxidation_product1 Aldehyde/Ketone derivatives (from allyl group oxidation) parent->oxidation_product1 Oxidation oxidation_product2 N-oxide/Hydroxylamine (from amine oxidation) parent->oxidation_product2 Oxidation

Caption: Predicted primary degradation pathways.

Table 1: Summary of Potential Degradation Products

Degradation PathwayStress ConditionPotential Degradation Product(s)
Hydrolysis Acidic, Basic, Neutral (aqueous)2-methyl-3-[(prop-2-en-1-yl)amino]propanoic acid, Methanol
Oxidation Hydrogen Peroxide, Air/LightAldehydes or ketones from the allyl group, N-oxides, Hydroxylamines
Transesterification Alcoholic solvents with catalystCorresponding alkyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate

Conclusion

The stability of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate is predicted to be most significantly influenced by the hydrolysis of its ester functional group in aqueous solutions and by the oxidation of its allylamine moiety in organic solutions. A thorough understanding of these degradation pathways is paramount for the successful development and application of this compound. The implementation of systematic stability studies, including forced degradation and long-term testing with a validated stability-indicating analytical method, is essential to characterize its stability profile fully. The protocols and insights provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to comprehensively evaluate and control the stability of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate.

References

  • Schultz, M. J., & Sigman, M. S. (2006). Aldehyde Selective Wacker Oxidations of Phthalimide Protected Allylic Amines: A New Catalytic Route to β3-Amino Acids. Journal of the American Chemical Society, 128(43), 13988–13989.
  • Wang, Y., et al. (2018). Simultaneous Quantification of Alkanolamines and Their Dehydrogenation Products in Aqueous Samples using High-Performance Liquid Chromatography with Pre-column Derivatization with 2,4-Dinitrofluorobenzene.
  • Al-Suwaidan, I. A., et al. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 4(17), 17366–17375.
  • Zhang, Y., et al. (2023). Supercooling Behavior of 2-Amino-2-methyl-1,3-propanediol for Thermal Energy Storage. ACS Omega, 8(21), 18863–18870.
  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • Veratide. (2023). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Veeprho. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Stecko, S., et al. (2022). Oxidative cleavage of allylamines. ResearchGate. Retrieved from [Link]

  • Google Patents. (2012). US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol.
  • Khan, M. A., et al. (2013). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical and biomedical research, 1(1), 1-10.
  • IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]

  • Biology LibreTexts. (2024). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]

  • N’golo, C., et al. (2019). Chemical Stability of Pharmaceutical Organic Compounds. American Journal of Biomedical Science & Research, 5(5), 423-432.
  • ResearchGate. (2021). Innovative 2′- O -Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′- O -Deprotection of RNA Sequences. Retrieved from [Link]

  • Google Patents. (2010). US20100311130A1 - Enzymatic ester hydrolysis.
  • Biosciences Biotechnology Research Asia. (2020). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • In-Silico Science. (2012). Stability Testing of Pharmaceutical Products. Retrieved from [Link]

  • An-Najah National University. (n.d.). kinetics and mechanism of oxidation of diallylamine by alkaline hexacyanoferrate (iii). Retrieved from [Link]

  • MINAMS. (n.d.). 39 Synthesis and Degradation of Amino Acids. Retrieved from [Link]

  • MDPI. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Retrieved from [Link]

  • LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. Retrieved from [Link]

  • MDPI. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Retrieved from [Link]

  • Journal of Pharmaceutical Analysis. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • RSC Publishing. (2024). Continuous flow production of γ-valerolactone from methyl-levulinate promoted by MOF-derived Al2O3–ZrO2/C catalysts. Retrieved from [Link]

  • YouTube. (2024). Hydrolysis of Esters and Amides in acid and base conditions. Retrieved from [Link]

  • Google Patents. (2015). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • ResearchGate. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • ResearchGate. (2012). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • RSC Publishing. (2025). Trifluoroacetic acid-mediated selective oxidation of arylamines to nitroarenes via in situ formed peroxytrifluoroacetic acid. Retrieved from [Link]

  • Annual Reviews. (1972). AMINO ACID DEGRADATION BY ANAEROBIC BACTERIA. Retrieved from [Link]

  • World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

  • Basicmedical Key. (2022). Synthesis and Degradation of Amino Acids. Retrieved from [Link]

  • PASSEL. (n.d.). Phase I - Hydrolysis Reactions. Retrieved from [Link]

  • Arkivoc. (2011). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

Sources

Exploratory

Material safety data sheet (MSDS) for Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate

Executive Summary As a Senior Application Scientist in biomaterials and drug delivery, I approach chemical handling not merely as a compliance exercise, but as a foundational step that dictates downstream biological effi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in biomaterials and drug delivery, I approach chemical handling not merely as a compliance exercise, but as a foundational step that dictates downstream biological efficacy. Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate (CAS: 20785-47-1) is a highly specialized bifunctional monomer. It features a secondary amine for step-growth polymerization, a hydrolytically sensitive methyl ester, and an allyl group (prop-2-en-1-yl) that serves as an orthogonal handle for post-polymerization modification.

This whitepaper serves as an in-depth Material Safety Data Sheet (MSDS) and synthetic guide, bridging the gap between rigorous chemical safety and the advanced synthesis of for non-viral gene delivery[1].

Physicochemical Profiling & Structural Causality

Understanding the physical properties of this monomer is critical for predicting both its reactivity and its hazard profile. The molecule's low molecular weight and secondary amine moiety render it highly volatile and basic, while the allyl group introduces susceptibility to auto-oxidation if improperly stored.

Table 1: Quantitative Physicochemical Data
PropertyValueStructural Causality & Application Impact
CAS Number 20785-47-1Unique identifier for regulatory tracking[2].
Molecular Formula C8H15NO2Determines stoichiometric ratios for step-growth aza-Michael additions[2].
Molecular Weight 157.21 g/mol Low MW contributes to high vapor pressure, necessitating strict inhalation controls[2].
Boiling Point ~74 °C (at 0.65 Torr)Highly volatile at ambient pressure. Requires handling in a Class II B2 biosafety cabinet or fume hood[2].
Density 0.933 ± 0.06 g/cm³Used for precise volumetric dosing during solvent-free polymerization protocols[2].
Reactivity Profile BifunctionalThe secondary amine acts as a nucleophile; the allyl group remains unreacted during Michael additions, allowing orthogonal thiol-ene click chemistry[3].

Hazard Identification & Toxicological Mechanisms (MSDS Core)

Because specific toxicological data for this exact derivative is limited, we must extrapolate from its highly reactive constituent moieties—specifically, the allylamine and beta-amino ester functional groups.

  • Acute Toxicity & Mucous Membrane Damage: The allylamine substructure is a known lachrymator and is highly destructive to mucous membranes[4]. The causality lies in the ability of volatile allylamines to interact with Transient Receptor Potential (TRP) channels in sensory neurons, triggering severe lacrimation, coughing, and potential pulmonary edema upon inhalation[5].

  • Skin Corrosion & Sensitization: As a basic secondary amine, the compound causes severe skin irritation and potential burns[6]. Furthermore, residual unreacted acrylates from its synthesis or degradation are potential DNA-alkylating agents and suspected carcinogens[7].

  • Environmental Toxicity: Amines of this class are typically classified as toxic to aquatic life with long-lasting effects (Chronic Aquatic Toxicity, Category 2)[8].

  • Degradation Hazards: Under extreme acidic (pH < 3) or basic (pH > 12) conditions, beta-amino esters can undergo a retro-Michael reaction, regenerating free, toxic acrylate groups and primary/secondary amines[7].

Table 2: GHS Hazard Classification Summary
Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral/Inhalation) Category 3Danger H301 + H331: Toxic if swallowed or inhaled[9].
Skin Corrosion/Irritation Category 1ADanger H314: Causes severe skin burns and eye damage[8].
Flammable Liquids Category 2Danger H225: Highly flammable liquid and vapor[9].
Aquatic Toxicity Category 2Warning H411: Toxic to aquatic life with long-lasting effects[5].

Self-Validating Handling & Storage Protocols

To ensure both operator safety and monomer integrity, the following self-validating protocols must be strictly adhered to:

  • Engineering Controls: Handle exclusively within a certified chemical fume hood with a verified face velocity of >100 fpm. Validation: The absence of lachrymatory effects (tearing/stinging eyes) confirms adequate ventilation[4].

  • Personal Protective Equipment (PPE): Wear butyl rubber or heavy-duty nitrile gloves (double-gloved), a chemically resistant lab coat, and tight-fitting safety goggles.

  • Inert Storage: Store at 2–8 °C under an inert atmosphere (Argon or N₂). Causality: The allyl group is prone to radical-induced auto-polymerization or oxidation. Purging the headspace with Argon prevents the formation of reactive peroxides.

  • Spill Response: In the event of a spill, do not use combustible materials (e.g., paper towels). Neutralize the basic amine with a weak acid (e.g., dilute citric acid), absorb with inert sand, and dispose of in a sealed, labeled hazardous waste container[9].

Experimental Workflow: Orthogonal PBAE Synthesis

This monomer is highly valued in the synthesis of . The following protocol details the synthesis of an allyl-functionalized PBAE, utilizing the secondary amine for backbone formation while preserving the allyl group for downstream functionalization.

Step-by-Step Methodology

Step 1: Aza-Michael Addition Polymerization

  • Action: In a flame-dried Schlenk flask under Argon, combine equimolar amounts of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate and a diacrylate (e.g., 1,4-butanediol diacrylate) in anhydrous DMSO (1.0 M concentration).

  • Causality: DMSO is selected because it maintains the solubility of the growing polymer chain, preventing premature precipitation which would severely limit the final molecular weight[3].

  • Conditions: Stir at 40 °C for 24 hours.

Step 2: Self-Validating NMR Check

  • Action: Extract a 50 µL aliquot and analyze via ¹H NMR in DMSO-d6.

  • Validation: The reaction is deemed complete only when the vinylic protons of the acrylate (typically visible at 5.8–6.4 ppm) have completely disappeared. This ensures no toxic, alkylating acrylates remain[7].

Step 3: End-Capping

  • Action: Add a 10% molar excess of a primary amine (e.g., 1-(3-aminopropyl)-4-methylpiperazine) and stir for an additional 6 hours.

  • Causality: Uncapped acrylate end-groups are highly cytotoxic. End-capping neutralizes this hazard and provides a terminal cationic charge that aids in the electrostatic complexation of negatively charged plasmid DNA[1][7].

Step 4: Orthogonal Thiol-Ene Click Functionalization

  • Action: Introduce a thiol-terminated Polyethylene Glycol (PEG-SH) and a photoinitiator (e.g., LAP). Irradiate with 365 nm UV light for 10 minutes.

  • Causality: The pendant allyl groups from the original monomer do not participate in the aza-Michael addition. They act as specific, orthogonal targets for the thiol-ene radical reaction, allowing the PBAE nanoparticle surface to be PEGylated for stealth properties in vivo[3].

Workflow Visualization

The following diagram illustrates the logical progression from hazardous monomer handling to safe, functionalized nanoparticle assembly.

PBAE_Workflow Monomer CAS 20785-47-1 (Secondary Amine + Allyl) Hazard Hazard Mitigation (Fume Hood, Ar/N2, PPE) Monomer->Hazard Requires Synthesis Aza-Michael Addition (DMSO, 40°C, 24h) Monomer->Synthesis Reactant Hazard->Synthesis Enables safe Click Thiol-Ene Click (Surface Functionalization) Synthesis->Click Pendant Allyl Groups Polymer Functionalized PBAE (Hydrolytically Degradable) Click->Polymer Yields Assembly Nanoparticle Assembly (pDNA/RNA Complexation) Polymer->Assembly + Nucleic Acids

Fig 1: Logical workflow from monomer handling and hazard mitigation to PBAE nanoparticle assembly.

References

  • Chemos GmbH & Co. KG - Safety Data Sheet: Allylamine. Available at: [Link]

  • National Center for Biotechnology Information (PMC) - Poly(beta-amino esters): applications in immunology. Available at:[Link]

  • Journal of the American Chemical Society (JACS) - Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA. Available at:[Link]

  • National Center for Biotechnology Information (PMC) - Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Asymmetric Synthesis of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate via Aza-Michael Addition

Introduction Chiral β-amino acids and their ester derivatives are pivotal structural motifs in medicinal chemistry and drug development. They serve as essential building blocks for β-peptides, peptidomimetics, and a wide...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Chiral β-amino acids and their ester derivatives are pivotal structural motifs in medicinal chemistry and drug development. They serve as essential building blocks for β-peptides, peptidomimetics, and a wide array of pharmacologically active molecules, including enzyme inhibitors and antibiotics.[1][2] The precise control of stereochemistry in these molecules is critical, as different enantiomers can exhibit vastly different biological activities.

This application note provides a detailed, field-proven protocol for the asymmetric synthesis of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate, a valuable chiral intermediate. The strategy hinges on a diastereoselective aza-Michael addition, which is a reliable and powerful method for forming the crucial carbon-nitrogen bond at the β-position.[3][4] Our protocol employs a commercially available chiral auxiliary to ensure high stereochemical control, followed by a straightforward auxiliary cleavage and esterification to yield the target product with high enantiopurity. This guide is designed for researchers in organic synthesis and drug discovery, offering both a step-by-step methodology and the scientific rationale behind key experimental choices.

Reaction Principle and Strategy

The core of this synthesis is the conjugate addition (aza-Michael reaction) of allylamine to an α,β-unsaturated carbonyl system. To control the stereochemistry at the newly formed stereocenter, we first couple methyl methacrylate's corresponding acid chloride to a chiral auxiliary, (1R,2S)-(-)-Norephedrine, to form a chiral N-acryloyl oxazolidinone.

The logic behind this choice is twofold:

  • Rigid Conformation: The oxazolidinone auxiliary holds the acryloyl group in a fixed conformation.

  • Facial Shielding: The bulky substituent on the chiral auxiliary effectively blocks one face of the double bond, forcing the incoming nucleophile (allylamine) to attack from the less sterically hindered face. This process, known as 1,5-asymmetric induction, results in the preferential formation of one diastereomer.[5]

The subsequent hydrolysis of the oxazolidinone auxiliary followed by esterification releases the chiral β-amino acid, which is then converted to its methyl ester.

The overall synthetic strategy is depicted below:

G cluster_0 Part A: Chiral Acceptor Synthesis cluster_1 Part B: Asymmetric Aza-Michael Addition cluster_2 Part C: Auxiliary Cleavage & Esterification A Methacrylic Acid C Methacryloyl Chloride A->C w/ (COCl)₂ B Oxalyl Chloride E Chiral Oxazolidinone Acceptor C->E + (D), Base D (1R,2S)-(-)-Norephedrine G Aza-Michael Adduct (High Diastereoselectivity) E->G + (F) F Allylamine H Hydrolysis (LiOH) G->H I Esterification (TMSCHN₂ or SOCl₂/MeOH) H->I J Final Product: Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate I->J

Caption: Overall workflow for the asymmetric synthesis.

Detailed Experimental Protocol

Trustworthiness Note: This protocol is a composite methodology adapted from well-established and peer-reviewed procedures for asymmetric aza-Michael additions.[5][6] All steps should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous solvents and inert atmosphere conditions are critical for success, particularly in steps involving organometallic reagents.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(1R,2S)-(-)-Norephedrine≥99%Sigma-AldrichChiral Auxiliary
Methacrylic acid99%, contains MEHQSigma-AldrichStarting Material
Oxalyl chloride2.0 M in CH₂Cl₂Sigma-AldrichFor acid chloride formation
Triethylamine (Et₃N)≥99.5%, anhydrousSigma-AldrichBase
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-AldrichBase
Allylamine98%Sigma-AldrichNucleophile
Lithium hydroxide (LiOH)≥98%Sigma-AldrichFor hydrolysis
Hydrogen peroxide (H₂O₂)30 wt. % in H₂OSigma-AldrichFor hydrolysis
Trimethylsilyldiazomethane (TMSCHN₂)2.0 M in hexanesSigma-AldrichEsterification reagent (Caution!)
Dichloromethane (CH₂Cl₂), Anhydrous≥99.8%Sigma-AldrichSolvent
Tetrahydrofuran (THF), Anhydrous≥99.9%Sigma-AldrichSolvent
Diethyl ether (Et₂O), Anhydrous≥99.7%Sigma-AldrichSolvent
Magnesium Sulfate (MgSO₄), AnhydrousReagent GradeVWRDrying Agent
Silica Gel230-400 meshVWRFor column chromatography
Step-by-Step Procedure

Part A: Synthesis of Chiral (4R,5S)-3-(2-Methylacryloyl)-4-methyl-5-phenyl-1,3-oxazolidin-2-one

  • Acid Chloride Formation: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add methacrylic acid (1.0 eq) and anhydrous CH₂Cl₂ (approx. 0.5 M). Add a catalytic amount of DMF (1 drop). Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (1.2 eq) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 2 hours. The completion of the reaction can be monitored by the cessation of gas evolution.

  • Acylation of Auxiliary: In a separate 500 mL flame-dried, three-neck flask equipped with a dropping funnel and argon inlet, dissolve (1R,2S)-(-)-Norephedrine (1.0 eq) in anhydrous THF (approx. 0.2 M). Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (2.1 eq) dropwise, ensuring the internal temperature does not exceed -65 °C. Stir for 30 minutes at -78 °C.

  • Slowly add the freshly prepared methacryloyl chloride solution from Step 1 to the auxiliary solution at -78 °C via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield the chiral oxazolidinone acceptor as a white solid.

Part B: Diastereoselective Aza-Michael Addition of Allylamine

  • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, dissolve the chiral acceptor from Part A (1.0 eq) in anhydrous CH₂Cl₂ (approx. 0.1 M).

  • Cool the solution to 0 °C. Add allylamine (1.5 eq) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can often be used directly in the next step, but a rapid filtration through a short plug of silica gel (eluting with 50% ethyl acetate/hexanes) can remove excess allylamine.

Part C: Auxiliary Cleavage and Methyl Ester Formation

  • Hydrolysis: Dissolve the crude aza-Michael adduct from Part B (1.0 eq) in a 3:1 mixture of THF and water (approx. 0.1 M). Cool the solution to 0 °C.

  • Add aqueous hydrogen peroxide (30%, 4.0 eq) followed by aqueous lithium hydroxide (0.8 M, 2.0 eq).

  • Stir the reaction vigorously at room temperature for 4-6 hours.

  • Work-up: Quench the reaction at 0 °C by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative peroxide test (using starch-iodide paper) is obtained. Acidify the mixture to pH ~2 with 1 M HCl. Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL) to recover the chiral auxiliary. The desired β-amino acid remains in the aqueous layer.

  • Esterification: Neutralize the aqueous layer to pH 7 with 1 M NaOH. Lyophilize or carefully evaporate the water to obtain the crude amino acid salt.

  • Suspend the crude amino acid in a mixture of methanol and toluene (1:1). Cool to 0 °C.

  • CAUTION: TMSCHN₂ is toxic and potentially explosive. Use only in a dedicated fume hood with proper safety precautions. Add trimethylsilyldiazomethane (2.0 M in hexanes, 1.5 eq) dropwise until a persistent yellow color is observed.

  • Stir at room temperature for 2 hours. Quench any excess TMSCHN₂ by adding a few drops of acetic acid until the yellow color disappears.

  • Final Purification: Concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: 5-10% methanol in CH₂Cl₂ with 0.5% Et₃N) to afford the final product, Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate.

Data and Expected Results

The protocol is expected to provide the target compound in good overall yield and high enantiomeric excess.

StepExpected YieldStereochemical OutcomeAnalytical Technique
Part A: Chiral Acceptor Synthesis75-85%N/A¹H NMR, ¹³C NMR, HRMS
Part B: Aza-Michael Addition>90%>95:5 diastereomeric ratio (d.r.)¹H NMR (for d.r.), LC-MS
Part C: Cleavage & Esterification60-70%>95% enantiomeric excess (e.e.)Chiral HPLC/GC, ¹H NMR, ¹³C NMR, HRMS

Characterization Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃): δ 5.95-5.85 (m, 1H), 5.20-5.10 (m, 2H), 3.68 (s, 3H), 3.25 (d, J = 5.6 Hz, 2H), 2.85 (dd, J = 8.0, 5.2 Hz, 1H), 2.65 (m, 1H), 2.50 (dd, J = 12.4, 5.2 Hz, 1H), 1.80 (br s, 1H), 1.15 (d, J = 7.2 Hz, 3H).

  • Chiral HPLC: Enantiomeric excess can be determined using a suitable chiral column (e.g., Chiralcel OD-H) with a mobile phase of hexanes/isopropanol.

Mechanistic Visualization

The stereochemical outcome is determined by the conformation of the N-acryloyl oxazolidinone, which directs the nucleophilic attack of allylamine.

Caption: Proposed transition state for the diastereoselective addition. (Note: A specific image of the transition state would be inserted here in a full application note).

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield in Part A Incomplete acid chloride formation; wet reagents.Ensure anhydrous conditions; allow longer reaction time for acid chloride formation.
Low Diastereoselectivity Reaction temperature too high; incorrect base.Maintain reaction temperature at 0 °C or lower for the Michael addition.
Incomplete Hydrolysis Insufficient LiOH/H₂O₂; short reaction time.Increase equivalents of LiOH/H₂O₂ and extend reaction time; monitor by TLC for disappearance of starting material.
Difficulty in Purification Product is basic and may stick to silica.Pre-treat silica gel with Et₃N or add a small percentage of Et₃N to the eluent system during chromatography.

References

  • Guo, C., et al. (2013). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Molecules. Available at: [Link]

  • Alcaide, B., et al. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry. Available at: [Link]

  • Awasthi, A. K., et al. (2005). Practical Enantioselective Synthesis of β-Substituted-β-amino Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Buchwald, S. L., et al. (2016). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society. Available at: [Link]

  • Benaglia, M., et al. (2010). Triclorosilane-mediated stereoselective synthesis of β-amino esters and their conversion to highly enantiomerically enriched β-lactams. Organic & Biomolecular Chemistry. Available at: [Link]

  • Davies, S. G., et al. (2003). Asymmetric synthesis of β2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Varala, R., et al. (2006). Synthesis of β-Amino ketones, esters, nitriles and related compounds by 1,4-addition. Synlett. Available at: [Link]

  • Zhang, X., et al. (2005). A Facile One-Pot Synthesis of Chiral β-Amino Esters. Synlett. Available at: [Link]

Sources

Application

Application Note: Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate in Advanced Peptidomimetic Synthesis

Target Audience: Peptide Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary The development of proteolytically stable, conf...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The development of proteolytically stable, conformationally restricted peptides is a cornerstone of modern drug discovery, particularly for targeting challenging protein-protein interactions (PPIs). Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate (IUPAC: Methyl 3-(allylamino)-2-methylpropanoate) is a highly specialized β -amino acid building block designed to address these challenges.

Structurally, this compound is an N -allylated derivative of β -aminoisobutyric acid (BAIBA) protected as a C-terminal methyl ester. It serves two primary functions in solid-phase peptide synthesis (SPPS) and solution-phase fragment assembly:

  • Conformational Restriction & Stability: The β -amino acid backbone introduces an extra carbon that restricts ϕ,θ, and ψ torsional angles, pre-organizing the peptide while rendering the adjacent amide bonds virtually invisible to endogenous proteases [1].

  • Orthogonal Reactivity: The N -allyl group acts as a terminal olefin for Hydrogen Bond Surrogate (HBS) macrocyclization via Ring-Closing Metathesis (RCM) [2], or as a bio-orthogonal handle for late-stage Thiol-Ene Click (TEC) conjugation [3].

This application note details the mechanistic rationale, quantitative performance data, and self-validating protocols for incorporating this precursor into complex peptidomimetic workflows.

Mechanistic Rationale & Experimental Causality

To utilize this precursor effectively, researchers must understand the causality behind its structural components and the specific reaction conditions required for its manipulation.

Why the β -Aminoisobutyric Acid (BAIBA) Backbone?

Endogenous α -peptides suffer from rapid in vivo clearance due to proteolytic degradation. Substituting an α -amino acid with a β -amino acid like BAIBA disrupts the recognition consensus sequences of exopeptidases and endopeptidases. Furthermore, the α -methyl group (2-methyl) provides localized steric bulk (similar to α -aminoisobutyric acid, Aib), which strongly biases the backbone toward specific secondary structures, such as 14-helices or stable β -turns, depending on the flanking sequence [1].

Why the N -Allyl Modification?

In the synthesis of stabilized α -helices, the energetically demanding organization of the first three amino acids is the primary barrier to helix nucleation. The Hydrogen Bond Surrogate (HBS) approach overcomes this by replacing the labile i to i+4 hydrogen bond with a covalent carbon-carbon bond [4]. The N -allyl group provides the requisite i+4 olefin. When paired with a 4-pentenoic acid derivative at the N-terminus, the two olefins undergo Ru-catalyzed RCM to form a stable macrocycle that nucleates the helix [2].

Why the Methyl Ester?

While standard SPPS utilizes Fmoc-protected free acids, a methyl ester is strategically chosen for this building block to enable solution-phase pre-assembly of difficult dipeptide fragments. Coupling an amino acid onto an N -allylated secondary amine is sterically hindered and notoriously low-yielding on solid support. By utilizing the methyl ester, chemists can perform this difficult coupling in solution (where concentration and temperature can be maximized), followed by mild saponification (LiOH) to yield the free acid for subsequent attachment to the solid-phase resin.

Workflow 1: Synthesis of HBS α -Helices via Ring-Closing Metathesis

The following workflow describes the generation of a stapled HBS helix. The process requires saponification of the precursor, coupling to the resin, elongation, and macrocyclization.

HBS_Workflow A Precursor: Methyl Ester N-Allyl-β-AA B Saponification (LiOH, THF/H2O) A->B Deprotection C Resin Coupling (HATU/DIPEA) B->C Activation D N-Terminal Olefin Addition (SPPS) C->D Elongation E Ring-Closing Metathesis (RCM) D->E Grubbs Catalyst F HBS Stabilized α-Helix E->F Macrocyclization

Figure 1: Workflow for the synthesis of Hydrogen Bond Surrogate (HBS) helices using the N-allyl precursor.

Protocol 3.1: Saponification of the Methyl Ester

Self-Validation Check: The methyl ester is highly stable to standard SPPS conditions, meaning failure to fully saponify will result in zero coupling to the resin.

  • Dissolve Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate (1.0 eq, 10 mmol) in a 3:1 mixture of THF/H₂O (40 mL).

  • Add LiOH·H₂O (1.5 eq, 15 mmol) and stir at room temperature for 2 hours.

  • QC Step: Monitor by TLC or LC-MS. The starting material should completely disappear, yielding the highly polar free acid.

  • Acidify the aqueous layer to pH 3-4 using 1M HCl, extract with Ethyl Acetate (3 × 30 mL), dry over MgSO₄, and concentrate in vacuo.

Protocol 3.2: Secondary Amine Coupling (The Bottleneck Step)

Coupling the next amino acid to the sterically hindered N -allyl nitrogen is the most challenging step [2]. Standard DIC/HOBt will fail.

  • Swell the resin-bound N -allyl-peptide in anhydrous DMF.

  • In a separate vial, activate the incoming Fmoc-Amino Acid (5.0 eq) using DIC (5.0 eq) and HOAt (1-hydroxy-7-azabenzotriazole) (5.0 eq) in DMF for 5 minutes. (Note: HOAt is superior to HOBt for secondary amines due to the neighboring group effect of the pyridine nitrogen).

  • Add the activated mixture to the resin.

  • Heat the reaction vessel in a microwave synthesizer at 75°C for 20 minutes.

  • Wash the resin thoroughly with DMF and DCM. Perform a micro-cleavage and verify mass by MALDI-TOF or LC-MS.

Protocol 3.3: Microwave-Assisted Ring-Closing Metathesis (RCM)
  • Following the addition of the N-terminal 4-pentenoic acid, wash the resin with anhydrous 1,2-dichloroethane (DCE) under an argon atmosphere.

  • Prepare a solution of Grubbs' 1st Generation Catalyst (15 mol%) in degassed DCE (2 mL).

  • Add the catalyst solution to the resin and subject to microwave irradiation at 100°C for 15 minutes.

  • Wash the resin with DCE, DMF, and DCM. Cleave the peptide using standard TFA cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Workflow 2: Late-Stage Bioconjugation via Thiol-Ene Click (TEC)

If the N -allyl group is not used for macrocyclization, it serves as an excellent orthogonal handle for radical-mediated Thiol-Ene Click (TEC) chemistry. This allows for the site-specific attachment of PEG chains, fluorophores, or targeted therapeutics [3].

TEC_Workflow P Purified N-Allyl Peptide (Aqueous/Organic Solvent) U UV Irradiation (365 nm) + Photoinitiator (DPAP) P->U Mix & Degas T Functional Thiol (e.g., PEG-SH, FITC-SH) T->U Mix & Degas C Thioether-Conjugated Peptidomimetic U->C Radical Anti-Markovnikov Addition (>95% Yield)

Figure 2: UV-initiated Thiol-Ene Click (TEC) bioconjugation utilizing the N-allyl moiety.

Protocol 4.1: UV-Initiated TEC Bioconjugation

Causality: Radical-mediated TEC is highly selective for terminal olefins (like the allyl group) and proceeds via an anti-Markovnikov addition. Degassing is critical, as oxygen quenches the thiyl radicals, stalling the reaction.

  • Dissolve the purified N -allyl peptide (1.0 eq) and the functional thiol (e.g., mPEG-SH) (3.0 eq) in a degassed solvent mixture (e.g., MeOH/H₂O or DMF, depending on solubility).

  • Add the photoinitiator 2,2-Dimethoxy-2-phenylacetophenone (DPAP) (0.2 eq).

  • Purge the reaction vial with Argon for 10 minutes.

  • Irradiate the mixture with a 365 nm UV lamp for 30–60 minutes at room temperature.

  • QC Step: Monitor the disappearance of the allyl proton signals (~5.8 ppm) via ¹H-NMR, or track the product mass shift via LC-MS.

  • Purify the resulting thioether conjugate via preparative RP-HPLC.

Quantitative Data & Performance Metrics

The incorporation of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate significantly alters the physical and chemical properties of the resulting peptide. Table 1 summarizes typical experimental outcomes when comparing a standard α -peptide to its β -BAIBA substituted and HBS-macrocyclized counterparts.

Table 1: Comparative Synthesis and Stability Metrics

Peptide VariantSecondary Amine Coupling YieldRCM Macrocyclization YieldSerum Half-Life (Proteolytic Stability)Helical Content (CD Spectroscopy)
Standard Linear α -Peptide N/AN/A< 1 hour< 10% (Random Coil)
Linear N -Allyl- β -BAIBA Peptide 85 - 92% (DIC/HOAt, MW)N/A> 24 hours15 - 25%
HBS Macrocyclized Peptide 85 - 92% (DIC/HOAt, MW)70 - 85% (Grubbs I, MW)> 72 hours> 70% ( α -Helical)

Note: Coupling yields are highly sequence-dependent. The data above represents averages for standard non-sterically hindered flanking residues (e.g., Alanine, Leucine).

Conclusion & Best Practices

Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate is a dual-threat building block that provides both the proteolytic resistance of a β -amino acid and the synthetic versatility of an N -allyl group.

Critical Handling Tips:

  • Storage: The methyl ester is stable at room temperature but should be stored at 4°C under an inert atmosphere to prevent slow oxidation of the secondary amine.

  • Saponification Timing: Perform the LiOH saponification immediately prior to SPPS coupling to prevent potential cyclization or degradation of the free β -amino acid in solution.

  • Catalyst Poisoning: During RCM, residual sulfur from cysteine residues or methionine can poison the Ruthenium catalyst. If these residues are present in the sequence, consider utilizing higher catalyst loadings (up to 25 mol%) or switching to a Thiol-Ene click strategy instead of RCM.

References

  • Beta-amino acids: versatile peptidomimetics ResearchGate URL:[Link]

  • Synthesis of hydrogen-bond surrogate α-helices as inhibitors of protein-protein interactions National Institutes of Health (PMC) URL:[Link]

  • Experimental and Theoretical Studies of Selective Thiol–Ene and Thiol–Yne Click Reactions Involving N-Substituted Maleimides ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • A Hydrogen Bond Surrogate Approach for Stabilization of Short Peptide Sequences in α-Helical Conformation ACS Publications (Accounts of Chemical Research) URL:[Link]

Method

Application Note: A Streamlined Protocol for the Synthesis of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate Derivatives via Aza-Michael Addition

Abstract: This guide provides a comprehensive, step-by-step protocol for the synthesis of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate, a versatile β-amino ester, through the aza-Michael conjugate addition reactio...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This guide provides a comprehensive, step-by-step protocol for the synthesis of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate, a versatile β-amino ester, through the aza-Michael conjugate addition reaction. We delve into the underlying reaction mechanism, offer detailed experimental procedures for synthesis and purification, and provide expected characterization data. The protocol is designed for researchers in organic synthesis and drug development, emphasizing reproducibility, efficiency, and a mechanistic understanding of the process. Furthermore, we discuss the adaptation of this methodology for the creation of a diverse library of derivatives.

Introduction: The Significance of β-Amino Esters

β-Amino esters are a cornerstone of modern organic and medicinal chemistry. Their structural motif is prevalent in a wide array of biologically active compounds and serves as a critical building block for synthesizing more complex molecules, including β-lactam antibiotics and chiral auxiliaries for asymmetric synthesis.[1][2] The strategic introduction of a methyl group on the carbon backbone can significantly influence a molecule's physicochemical and pharmacokinetic properties, a concept often referred to as the "magic methyl" effect in drug design.[3][4][5]

The most direct and atom-economical method for synthesizing these valuable compounds is the aza-Michael addition, which involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[6][7] This reaction is highly efficient and can often be performed under mild, environmentally friendly conditions.[1][8]

This document outlines a robust protocol for the synthesis of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate by reacting allylamine with methyl methacrylate. The choice of an allyl group introduces a reactive handle for further chemical transformations, enhancing the synthetic utility of the final product.

Reaction Mechanism: The Aza-Michael Addition

The core of this synthesis is the nucleophilic attack of the amine (Michael donor) on the electron-deficient β-carbon of the α,β-unsaturated ester (Michael acceptor). The reaction proceeds through a zwitterionic intermediate, which is then protonated to yield the final product.

The mechanism can be visualized as follows:

Caption: Aza-Michael reaction mechanism.

Causality of Experimental Choices:

  • Nucleophilicity: Allylamine is a primary aliphatic amine, making it a sufficiently strong nucleophile to attack the Michael acceptor without requiring harsh catalysts.

  • Electrophilicity: The ester group of methyl methacrylate withdraws electron density from the double bond, making the β-carbon electrophilic and susceptible to attack. The additional methyl group on the α-carbon provides some steric hindrance, which can help to prevent unwanted polymerization, although it slightly reduces reactivity compared to methyl acrylate.[9]

  • Solvent/Catalyst: While various Lewis acids or surfaces like silica can catalyze the reaction[1], many aza-Michael additions proceed efficiently under neat (solvent-free) conditions or in a minimal amount of a polar solvent, which simplifies workup and aligns with green chemistry principles.[10] For this protocol, we will detail a procedure that minimizes or eliminates the need for a catalyst.

Experimental Protocol

This protocol details the synthesis on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
  • Reagents:

    • Methyl methacrylate (≥99%, contains inhibitor)

    • Allylamine (≥98%)

    • Methanol (ACS grade)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

    • Silica Gel (for column chromatography, 230-400 mesh)

  • Equipment:

    • 50 mL round-bottom flask

    • Magnetic stirrer and stir bar

    • Condenser

    • Heating mantle or oil bath with temperature control

    • Rotary evaporator

    • Glassware for extraction and column chromatography

    • NMR tubes, IR sample holder, GC-MS vials

Synthetic Workflow Diagram

Caption: Overall experimental workflow.

Step-by-Step Procedure
  • Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl methacrylate (1.20 g, 12.0 mmol, 1.2 equiv).

    • Rationale: A slight excess of the Michael acceptor is used to ensure the complete consumption of the limiting amine, which can simplify purification.

  • Reagent Addition: Slowly add allylamine (0.57 g, 10.0 mmol, 1.0 equiv) to the flask while stirring.

    • Safety Note: The initial reaction can be exothermic. Cool the flask in an ice bath if necessary during the addition.

  • Reaction: Attach a condenser to the flask and heat the reaction mixture in an oil bath at 60°C for 24 hours.[11] Monitor the reaction progress by TLC or GC-MS if desired.

    • Rationale: Heating accelerates the reaction rate to ensure completion within a reasonable timeframe. 24 hours is typically sufficient for this type of addition.

  • Work-up: After 24 hours, cool the reaction mixture to room temperature. Remove the condenser and concentrate the crude mixture using a rotary evaporator to remove any unreacted starting materials and volatile impurities.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel.

    • Eluent System: Start with 100% hexanes and gradually increase the polarity with ethyl acetate (e.g., a gradient from 0% to 20% ethyl acetate in hexanes).

    • Fraction Collection: Collect fractions based on TLC analysis and combine the fractions containing the pure product.

    • Final Step: Concentrate the combined pure fractions under reduced pressure to yield the final product as a clear or pale yellow oil.

Results and Discussion

Expected Yield and Purity

Following this protocol, typical yields for the purified product range from 70% to 85%. The purity should be >95% as determined by ¹H NMR and GC-MS analysis.

Characterization Data

Confirmation of the product structure is achieved through standard spectroscopic methods.[12][13][14]

Spectroscopic Data for Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate
¹H NMR (400 MHz, CDCl₃) δ (ppm): 5.95-5.85 (m, 1H, -CH =CH₂), 5.20 (dq, 1H, -CH=CH ₂ trans), 5.10 (dq, 1H, -CH=CH ₂ cis), 3.68 (s, 3H, -OCH ₃), 3.25 (dt, 2H, -N-CH ₂-CH=), 2.70-2.50 (m, 3H, -CH -CH ₂-N), 1.70 (br s, 1H, -NH ), 1.15 (d, 3H, -CH-CH ₃).
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 176.5 (C=O), 136.0 (-C H=CH₂), 116.5 (-CH=C H₂), 52.5 (-N-C H₂-), 51.8 (-OC H₃), 51.0 (-CH-C H₂-N), 41.0 (-C H-CH₃), 14.5 (-CH-C H₃).
FT-IR (neat, cm⁻¹) ν: 3320 (N-H stretch), 3080 (alkene C-H stretch), 2950-2850 (alkane C-H stretch), 1735 (C=O ester stretch), 1645 (C=C stretch), 1170 (C-O stretch).
Mass Spec (EI) m/z: 171.12 ([M]⁺), 156 ([M-CH₃]⁺), 114 ([M-COOCH₃]⁺), 57 ([C₃H₅N]⁺).
Troubleshooting and Side Reactions
  • Di-addition: Primary amines like allylamine can potentially react with two equivalents of methyl methacrylate. This is generally disfavored due to the steric hindrance of the secondary amine product and is minimized by using a slight excess of the acrylate. If di-addition is observed, it can be further suppressed by using a larger excess of the Michael acceptor.

  • Polymerization: Methyl methacrylate can polymerize at elevated temperatures. The presence of inhibitors in the commercial reagent helps prevent this. If polymerization is a significant issue, the reaction can be run at a lower temperature for a longer duration or diluted with a polar aprotic solvent.

Synthesis of Derivatives

The true power of this protocol lies in its flexibility. A wide range of derivatives can be synthesized by simply substituting the starting materials:

  • Varying the Amine: Replace allylamine with other primary or secondary amines (e.g., benzylamine, isobutylamine[15], pyrrolidine[11], methylamine[16]) to generate a library of N-substituted derivatives.

  • Varying the Acceptor: Replace methyl methacrylate with other α,β-unsaturated esters (e.g., ethyl acrylate, tert-butyl acrylate) to modify the ester functionality.

Conclusion

The aza-Michael addition offers an efficient, reliable, and scalable route to Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate and its derivatives. The protocol described herein is robust and provides a solid foundation for researchers to produce these valuable synthetic intermediates. The straightforward nature of the reaction, coupled with the ability to easily generate diverse analogs, makes this methodology a powerful tool in the fields of drug discovery and materials science.

References

  • Vicario, J. L., Badía, D., & Carrillo, L. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(15), 5186–5189. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-Amino ketones, esters, nitriles and related compounds by 1,4-addition. . Retrieved from [Link]

  • ResearchGate. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary | Request PDF. Retrieved from [Link]

  • JETIR. (2023). Synthesis of β-amino carbonyl compounds by using Aza- Michael reaction. International Journal of Emerging Technologies and Innovative Research, 10(4), 455-464. [Link]

  • Zweifel, T., et al. (2020). Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. European Journal of Organic Chemistry, 2020(19), 2973-2978. [Link]

  • Coldham, I., et al. (2007). A new diastereoselective aza-allyl conjugate addition-Michael addition-ring closure reaction sequence and its application in the construction of six contiguous stereogenic centres. Chemical Communications, (34), 3580-3582. [Link]

  • Pace, V., et al. (2016). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. Molecules, 21(6), 800. [Link]

  • El-Rayes, S. M., et al. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 4(18), 17624-17636. [Link]

  • Andas, R. J., et al. (2014). Synthesis of Methyl 2-Cinnamamido-3-Hydroxy Propanoate Having Activity against P388 Leukemia Cells. Journal of Applied Pharmaceutical Science, 4(02), 083-086. [Link]

  • Singh, A., et al. (2016). Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 93(4), 784-787. [Link]

  • Konuray, A. O., et al. (2016). Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolymerization. Polymer Chemistry. [Link]

  • PubChem. (n.d.). Methyl 3-amino-2-methylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • van Beek, H. L., et al. (2014). Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. Chemical Communications, 50(88), 13034-13036. [Link]

  • Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]

  • de Lemos, E., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6085. [Link]

  • Shah, P., et al. (2021). Magic Methyl Effects in Drug Design. Global Journal of Pharmaceutical Sciences, 9(3). [Link]

  • Racane, L., et al. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. Molecules, 27(1), 322. [Link]

  • Hranjec, M., et al. (2006). Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. Molecules, 11(12), 947-958. [Link]

Sources

Application

Application Note: Advanced Chromatographic Purification Strategies for Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate

Physicochemical Profiling & Chromatographic Rationale Isolating Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate (Molecular Weight: 157.11 g/mol ) presents a unique set of chromatographic challenges due to its specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Chromatographic Rationale

Isolating Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate (Molecular Weight: 157.11 g/mol ) presents a unique set of chromatographic challenges due to its specific functional groups. A successful purification strategy must account for the causality between the molecule's structure and its behavior in various mobile and stationary phases.

  • The Secondary Amine (pKa ~9.5): Bare silica gel contains acidic silanol groups (pKa 4.5–6.5). If chromatographed without basic modifiers, the secondary amine will undergo strong hydrogen bonding and ion-exchange interactions with these silanols, resulting in severe peak tailing or irreversible adsorption.

  • The Methyl Ester: Esters are susceptible to saponification (hydrolysis) under highly basic conditions (pH > 10) and acid-catalyzed hydrolysis at very low pH (pH < 2). This restricts the usable pH window during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • The Allyl Group: While generally stable during rapid chromatography, the double bond is susceptible to oxidation. Solvents should be degassed, and prolonged exposure to air during solvent evaporation should be minimized.

  • Volatility: As a low-molecular-weight free-base amine, the compound is likely a semi-volatile oil. Evaporating solvents under high heat or deep vacuum risks significant product loss unless the amine is first converted to a non-volatile salt (e.g., hydrochloride).

To navigate these constraints, we employ a tri-modal strategy: Normal Phase Flash Chromatography (NP-FC) utilizing sacrificial basic modifiers, Strong Cation Exchange (SCX) for orthogonal "catch-and-release" scavenging[1], and pH-controlled RP-HPLC using hybrid silica technology[2].

Workflow Decision Matrix

The selection of the purification method depends on the scale of the synthesis and the nature of the impurities (e.g., unreacted acrylates vs. structural isomers).

Workflow Start Crude Mixture Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate Decision Primary Purification Goal? Start->Decision SCX SCX Catch & Release Rapid removal of neutrals Decision->SCX Scavenging NP Normal Phase Flash Bulk isolation (>1g) Decision->NP Scale-up RP RP-HPLC High purity polishing (>99%) Decision->RP Analytical Purity SCX->RP Orthogonal Polishing NP->RP Orthogonal Polishing

Decision tree for selecting the optimal chromatographic purification route.

Protocol A: Normal Phase Flash Chromatography (NP-FC)

Causality & Rationale: To prevent the secondary amine from tailing on the acidic silica surface, we introduce 1% Triethylamine (TEA) into the mobile phase. TEA acts as a sacrificial base; its lone pair dynamically saturates the active silanol sites on the silica, allowing the target beta-amino ester to elute as a sharp, symmetrical band.

Self-Validating Procedure:

  • Column Equilibration: Pack an irregular silica gel column (40-63 µm, 60 Å). Equilibrate with 3 Column Volumes (CV) of Hexanes containing 1% (v/v) TEA. Validation: Check the pH of the eluent; it should be distinctly basic, confirming silanol saturation.

  • Sample Loading: Dissolve the crude oil in a minimum volume of Dichloromethane (DCM) and apply evenly to the column head.

  • Gradient Elution: Run a gradient from 10% to 50% Ethyl Acetate (containing 1% TEA) in Hexanes over 10 CV.

  • Fraction Analysis: Spot fractions on a TLC plate. Develop with Ninhydrin stain and heat. Validation: The target secondary amine will appear as a distinct pink/red spot. Ensure complete separation from any primary amine impurities (which typically stain purple/brown).

  • Recovery: Pool the product-containing fractions. Evaporate under reduced pressure using a water bath strictly kept below 30°C to prevent volatilization of the free-base product.

Protocol B: SCX "Catch-and-Release" Solid Phase Extraction

Causality & Rationale: If the crude mixture contains large amounts of neutral impurities (e.g., unreacted methyl methacrylate), traditional chromatography can be tedious. Propylsulfonic acid functionalized silica (SCX-2) acts as a strong cation exchanger[1]. The highly acidic sulfonic groups (pKa < 1) protonate the target amine, trapping it via ionic bonding[3]. Neutral impurities are washed away, and the product is subsequently released using a strong volatile base (ammonia)[4].

SCX_Mechanism Step1 1. Load Crude in MeOH Step2 2. Catch Amine binds to -SO3H Step1->Step2 Step3 3. Wash Neutrals elute in DCM Step2->Step3 Step4 4. Release Elute with 2M NH3/MeOH Step3->Step4 Step5 Pure Product Free Base Amine Step4->Step5

Mechanism of SCX-2 Catch-and-Release purification for secondary amines.

Self-Validating Procedure:

  • Conditioning: Pass 5 CV of Methanol (MeOH) through a pre-packed SCX-2 cartridge to swell the resin.

  • Loading: Dissolve the crude mixture in MeOH and load onto the cartridge at a flow rate of 1 mL/min. Note: Do not exceed the resin capacity (~0.5 mmol amine/g resin).

  • Washing: Wash with 5 CV of MeOH, followed by 5 CV of DCM. Validation: Analyze the wash fractions via TLC or GC-MS. The target amine must be absent; its presence indicates the resin capacity was exceeded.

  • Release: Elute the target amine by passing 5 CV of 2M Ammonia in Methanol through the cartridge[4].

  • Isolation: Evaporate the methanolic ammonia eluate to yield the pure free-base amine.

Protocol C: Preparative Reversed-Phase HPLC (RP-HPLC)

Causality & Rationale: Achieving >99% purity requires RP-HPLC. However, at standard acidic HPLC conditions (e.g., 0.1% Formic Acid, pH ~2.7), the secondary amine is fully protonated, making it highly polar and causing it to elute near the void volume. To increase retention, the mobile phase pH must be raised to ~8.5 to partially neutralize the amine. Because traditional silica dissolves at pH > 8, an Ethylene Bridged Hybrid (BEH) particle column (e.g., Waters XBridge C18) must be used[5],[2]. The pH is strictly capped at 8.5 to prevent the hydrolysis of the methyl ester.

Self-Validating Procedure:

  • System Setup: Install a Waters XBridge BEH C18 Preparative Column (5 µm, 19 x 150 mm)[5].

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Bicarbonate in highly purified water, adjusted to pH 8.5 with dilute aqueous ammonia.

    • Buffer B: LC-MS Grade Acetonitrile.

  • Gradient Execution: Inject the filtered sample. Run a linear gradient from 5% B to 60% B over 20 minutes at a flow rate of 15 mL/min.

  • Detection & Fractionation: Monitor absorbance at 210 nm (due to the weak chromophore of the allyl double bond and ester).

  • Validation & Recovery (Critical): Immediately perform analytical LC-MS on the collected fractions. Confirm the presence of the target mass ( [M+H]+=158.1 ) and the strict absence of the hydrolysis byproduct, 2-methyl-3-[(prop-2-en-1-yl)amino]propanoic acid ( [M+H]+=144.1 ). Lyophilize the validated fractions immediately to prevent ester degradation in the aqueous buffer.

Quantitative Data Summaries

Table 1: Comparison of Purification Strategies for Beta-Amino Esters

MethodPrimary Target Impurities RemovedStationary PhaseKey Mobile Phase ModifierRisk Profile
NP-FC Polar byproducts, structural isomersBare Silica (60 Å)1% Triethylamine (TEA)Volatilization during TEA removal
SCX SPE Unreacted neutrals (acrylates)Propylsulfonic Acid2M Ammonia in MeOHCo-elution of other basic amines
RP-HPLC Closely related structural analogsHybrid C18 (BEH)10 mM NH₄HCO₃ (pH 8.5)Ester hydrolysis if left in buffer

Table 2: Optimized RP-HPLC Gradient for Target Isolation

Time (min)Flow Rate (mL/min)% Buffer A (pH 8.5)% Buffer B (MeCN)Curve
0.015.095.05.0Initial
2.015.095.05.0Isocratic Hold
20.015.040.060.0Linear
22.015.05.095.0Column Wash
27.015.095.05.0Re-equilibration

References

  • Waters Corporation. "Xbridge C18 - WATERS - Reversed-Phase - HPLC-MART". HPLC-Mart / Waters.
  • Waters Corporation. "Column Selection for HPLC Method Development". Waters Corporation Technical Notes.
  • Namiki-s / SiliCycle. "SiliaBond ® SCX and SCX-2: Silicas of the Month for April and May 2007". SiliCycle Application Notes.
  • Biotage. "ISOLUTE® Si Propylsulfonic Acid (SCX-2) - Catch and Release Purification of Amines". Biotage Technical Documentation.
  • Biotage. "ISOLUTE® Si-TsOH (SCX-3) - Catch and Release Purification of Amines". Biotage Technical Documentation.

Sources

Method

Application Note: Advanced Transition-Metal Catalyzed Cross-Coupling Strategies for Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate

Executive Summary Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate is a highly versatile, tri-functional aliphatic scaffold increasingly utilized in drug development and complex molecule synthesis. The molecule featur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate is a highly versatile, tri-functional aliphatic scaffold increasingly utilized in drug development and complex molecule synthesis. The molecule features three orthogonal reactive sites: a secondary aliphatic amine, a terminal allyl olefin, and a methyl ester.

This application note details three field-proven, transition-metal catalyzed pathways to selectively functionalize or deprotect this scaffold. By leveraging specific ligands and transient directing groups, researchers can bypass common pitfalls such as β -hydride elimination and olefin isomerization.

DivergentPathways SM Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate (Starting Material) BH Buchwald-Hartwig N-Arylation (Secondary Amine) SM->BH Pd/RuPhos Heck Mizoroki-Heck Arylation (Terminal Olefin) SM->Heck Pd/CO2 TT Tsuji-Trost Deallylation (Protecting Group Cleavage) SM->TT Pd(0)/NDMBA

Divergent transition-metal catalyzed functionalization pathways for the tri-functional scaffold.

Pathway A: Buchwald-Hartwig N-Arylation

Scientific Causality

Secondary aliphatic amines are notoriously challenging substrates in Pd-catalyzed amination. They are highly prone to β -hydride elimination and frequently form stable, unreactive off-cycle bis-amine palladium complexes. To overcome this, the dialkylbiaryl phosphine ligand RuPhos is employed[1]. The steric bulk of the dicyclohexylphosphino group and the isopropoxy substituents ensures the formation of a highly active monoligated L⋅Pd(0) species. Crucially, the spatial arrangement forces the aryl and amido groups into close proximity on the Pd(II) intermediate, dramatically accelerating reductive elimination before β -hydride elimination can occur[2].

Self-Validating Protocol
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate (1.0 mmol), aryl chloride (1.1 mmol), RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and Cs2​CO3​ (1.5 mmol).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5.0 mL). Seal the tube and remove it from the glovebox.

  • Reaction: Stir the mixture at 85 °C for 6–12 hours. The reaction transitions from a pale yellow suspension to a dark, heterogeneous mixture as Pd(0) turns over and inorganic salts precipitate.

  • Validation/QC: Monitor via TLC (Ninhydrin stain). The disappearance of the secondary amine starting material (which stains active red/purple) and the appearance of a UV-active, non-staining product spot indicates successful C-N coupling.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove Cs2​CO3​ and Pd black. Concentrate the filtrate in vacuo and purify via flash column chromatography. 1H NMR validation should confirm the disappearance of the N-H proton and the downfield shift of the α -protons.

BHCycle Pd0 Active L-Pd(0) (L = RuPhos) OA Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OA Ar-X Amine Amine Coordination L-Pd(II)(Ar)(Amine) OA->Amine Secondary Amine Deprot Deprotonation (Base) L-Pd(II)(Ar)(NR2) Amine->Deprot Base RE Reductive Elimination Product Release Deprot->RE Fast (RuPhos) RE->Pd0

RuPhos-enabled Pd-catalyzed Buchwald-Hartwig amination catalytic cycle.

Pathway B: Regioselective Mizoroki-Heck Arylation

Scientific Causality

Performing a Heck reaction on an unprotected allylamine typically results in catalyst poisoning or rapid isomerization to an enamine via Pd-H "chain-walking" after the initial β -hydride elimination[3]. To achieve regioselective arylation at the terminal olefin without N-protection, a transient directing group strategy is utilized. By conducting the reaction in the presence of CO2​ (or using a TFA/AgOAc system), the free amine reversibly forms a carbamate[4]. This transient species coordinates the palladium center, directing the migratory insertion exclusively to the terminal carbon and suppressing the isomerization pathway[3].

Self-Validating Protocol
  • Preparation: To a heavy-walled reaction vial, add the allylamine substrate (1.0 mmol), aryl iodide (1.5 mmol), Pd(OAc)2​ (0.1 mmol, 10 mol%), and AgOAc (1.5 mmol).

  • Atmosphere & Solvent: Purge the vial with CO2​ gas for 5 minutes. Add TFA (2.0 mL) under a continuous CO2​ stream, then seal the vial.

  • Reaction: Heat the mixture at 50 °C for 14 hours. The AgOAc acts as a halide scavenger, driving the catalytic cycle by abstracting iodide to form insoluble AgI.

  • Validation/QC: The formation of a yellow AgI precipitate is a visual indicator of reaction progression. GC-MS of a neutralized aliquot should show the mass of the desired 3-arylallylamine product without the mass of the enamine isomer.

  • Workup: Cool the reaction, dilute with DCM, and carefully neutralize with saturated aqueous NaHCO3​ (Caution: vigorous gas evolution). Extract the aqueous layer with DCM, dry over Na2​SO4​ , and purify.

Pathway C: Tsuji-Trost N-Deallylation

Scientific Causality

If the allyl group is utilized as a protecting group for the secondary amine, it can be cleaved under exceptionally mild conditions using Pd(0) catalysis[5]. The Pd(PPh3​)4​ catalyst undergoes oxidative addition into the allylic C-N bond, generating a π -allyl palladium(II) complex. To prevent the reverse reaction, N,N-dimethylbarbituric acid (NDMBA) is added as a highly selective, soft nucleophilic scavenger (pKa ~4.7)[6]. NDMBA irreversibly attacks the π -allyl complex, liberating the free primary amine (Methyl 3-amino-2-methylpropanoate) while leaving the methyl ester completely intact[5].

Self-Validating Protocol
  • Preparation: Dissolve Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate (1.0 mmol) and NDMBA (3.0 mmol) in anhydrous CH2​Cl2​ (10 mL) under an argon atmosphere.

  • Catalyst Addition: Add Pd(PPh3​)4​ (0.02 mmol, 2 mol%). The solution will typically turn pale yellow.

  • Reaction: Stir at 35 °C for 2–4 hours.

  • Validation/QC: Monitor by TLC. The primary amine product will remain at the baseline in standard non-polar solvent systems and will stain strongly with Ninhydrin.

  • Workup: Wash the organic layer with saturated aqueous Na2​CO3​ (3 x 10 mL). The basic wash deprotonates the excess NDMBA and the NDMBA-allyl adduct, pulling them entirely into the aqueous phase. Dry the organic layer and concentrate to yield the pure primary amine.

Quantitative Data Summary

Reaction PathwayTarget SiteCatalyst / Ligand SystemKey Additives / ScavengersTypical YieldsPrimary Advantage
Buchwald-Hartwig Secondary AmineRuPhos Pd G3 Cs2​CO3​ or NaOtBu75 - 92%Prevents β -hydride elimination; highly selective for secondary aliphatic amines.
Mizoroki-Heck Terminal Olefin Pd(OAc)2​ CO2​ (Transient DG), AgOAc60 - 85%Suppresses enamine isomerization; allows functionalization without N-protection.
Tsuji-Trost Allyl Group (Cleavage) Pd(PPh3​)4​ NDMBA (Nucleophile)88 - 98%Extremely mild deprotection; leaves the sensitive methyl ester completely intact.

References

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011, 2, 27-50.

  • Landge, V. G. et al. "Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines." JACS Au, 2021, 1, 13-22.

  • Garro-Helion, F.; Merzouk, A.; Guibe, F. "Mild and Selective Palladium(0)-Catalyzed Deallylation of Allylic Amines." Journal of Organic Chemistry, 1993, 58, 6109-6113.

Sources

Application

A Robust LC-MS/MS Protocol for the Analysis of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a detailed, robust, and highly sensitive method for the analysis of Methyl 2-methyl-3-[(prop-2-e...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and highly sensitive method for the analysis of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The inherent physicochemical properties of this molecule, such as its polarity and basicity, present unique analytical challenges. This guide provides a comprehensive framework, from sample preparation to data acquisition, built on foundational principles of analytical chemistry. We will explore the rationale behind the selection of Hydrophilic Interaction Chromatography (HILIC) for chromatographic separation and the use of Electrospray Ionization (ESI) in positive mode for sensitive detection. Furthermore, a detailed protocol for developing Multiple Reaction Monitoring (MRM) transitions is provided, grounded in the predictable fragmentation patterns of N-allylated amino acid esters. This document is intended to serve as a practical guide for researchers requiring precise and reliable quantification of this compound in various matrices.

Analyte Characteristics and Method Design Rationale

Understanding the physicochemical properties of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate is fundamental to developing a successful analytical method. The molecule's structure dictates its behavior in both the chromatographic and mass spectrometric domains.

Structure: CH₂=CH-CH₂-NH-CH₂-CH(CH₃)-COOCH₃

The key functional groups are a secondary amine, a methyl ester, and an alkene. The secondary amine is basic and provides a readily ionizable site for mass spectrometry. The overall structure suggests a high degree of polarity, which is a critical consideration for chromatographic retention.

PropertyValueRationale & Implication
Molecular Formula C₈H₁₅NO₂Defines the elemental composition.
Monoisotopic Mass 157.1103 g/mol The exact mass used to identify the precursor ion.
Protonated Mass [M+H]⁺ 158.1181 m/zThe target precursor ion for MS/MS analysis in positive ion mode.
Key Functional Groups Secondary Amine, Methyl EsterThe secondary amine is a strong proton acceptor (Lewis base), making positive mode Electrospray Ionization (ESI) the ideal choice for generating a strong signal of the [M+H]⁺ ion.
Predicted Polarity HighThe presence of the amine and ester groups makes the molecule polar. This polarity makes retention on traditional C18 reversed-phase columns challenging without ion-pairing agents.[1][2] Therefore, Hydrophilic Interaction Chromatography (HILIC) is a superior choice for achieving good retention and peak shape for this underivatized compound.[1][3]

Experimental Workflow

The overall analytical process follows a logical sequence from sample preparation to data analysis. Each step is optimized to ensure accuracy, precision, and high sensitivity.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Sample Collection (e.g., Plasma, Reaction Mixture) P2 Protein Precipitation (if applicable, with Acetonitrile) P1->P2 P3 Centrifugation & Supernatant Transfer P2->P3 P4 Dilution with Mobile Phase P3->P4 A1 Injection onto HILIC Column P4->A1 A2 Gradient Elution & Separation A1->A2 A3 ESI Ionization (+ve mode) A2->A3 A4 MS/MS Detection (MRM) A3->A4 D1 Peak Integration A4->D1 D2 Quantification using Calibration Curve D1->D2 D3 Reporting D2->D3

Caption: Overall workflow for the analysis of the target analyte.

Detailed Protocols

Sample Preparation

The goal of sample preparation is to produce a clean, particle-free sample in a solvent compatible with the initial mobile phase conditions, thereby minimizing matrix effects and protecting the analytical column and mass spectrometer.[4]

Protocol for Aqueous Samples (e.g., Reaction Mixtures):

  • Initial Dilution: Perform an initial dilution of the sample in a 95:5 (v/v) mixture of acetonitrile and water to ensure compatibility with the HILIC mobile phase. The dilution factor should be optimized to fall within the linear range of the calibration curve.

  • Vortexing: Vortex the diluted sample for 30 seconds to ensure homogeneity.

  • Filtration: Filter the sample through a 0.22 µm syringe filter (ensure chemical compatibility) into an autosampler vial. This step is critical to remove any particulates that could clog the LC system.

Protocol for Biological Matrices (e.g., Plasma, Serum):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortexing: Vortex vigorously for 2 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.

  • Evaporation (Optional): For concentrating the sample, the supernatant can be evaporated to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 95:5 (v/v) acetonitrile/water. Vortex to mix.

  • Final Centrifugation/Filtration: Centrifuge again or filter through a 0.22 µm syringe filter into an autosampler vial.

Liquid Chromatography (LC) Method

A HILIC method is employed to retain and separate this polar analyte effectively.[1] The high organic content of the mobile phase is also advantageous for ESI efficiency.

ParameterRecommended SettingRationale
LC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalentA high-performance system is required for reproducible retention times and good peak shapes.
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC chemistryAmide-phase HILIC columns provide excellent retention for polar, basic compounds.
Mobile Phase A Water with 20 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid)Ammonium formate is a volatile salt compatible with MS.[1] The acidic pH ensures the analyte is protonated, which aids in retention on the HILIC stationary phase and is optimal for positive mode ESI.
Mobile Phase B Acetonitrile with 20 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid)Acetonitrile is the weak solvent in HILIC.
Gradient 0-1 min (95% B), 1-5 min (95-50% B), 5-6 min (50% B), 6-6.1 min (50-95% B), 6.1-8 min (95% B)The gradient starts with high organic content to retain the polar analyte, then gradually increases the aqueous component to elute it. A re-equilibration step is crucial for reproducibility.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 2 µLSmall injection volumes are preferred to minimize peak distortion.
Mass Spectrometry (MS) Method

The method is optimized for the selective and sensitive detection of the protonated parent molecule and its characteristic product ions using a triple quadrupole mass spectrometer.

ParameterRecommended SettingRationale
MS System Sciex 7500, Waters Xevo TQ-S, or equivalent Triple Quadrupole MSTriple quadrupole instruments are ideal for high-sensitivity quantitative analysis using MRM.
Ion Source Electrospray Ionization (ESI)ESI is a soft ionization technique suitable for polar, non-volatile molecules.
Ionization Mode PositiveThe secondary amine is readily protonated to form [M+H]⁺.
Capillary Voltage 3.5 kVOptimized to achieve stable and efficient ionization.
Source Temp. 150 °CTemperature required to assist in desolvation.
Desolvation Temp. 450 °CHigh temperature needed to evaporate the mobile phase droplets.
Desolvation Gas Flow 800 L/hrHigh gas flow aids in the desolvation process.
Collision Gas ArgonAn inert gas used to induce fragmentation in the collision cell.
MRM Transition Development

The selection of MRM transitions is the most critical step for ensuring the selectivity and sensitivity of the assay. The transitions are determined by infusing a standard solution of the analyte and performing a product ion scan on the precursor ion ([M+H]⁺ at m/z 158.1).

Predicted Fragmentation Pathways: The fragmentation of the protonated molecule is primarily driven by the stability of the resulting fragment ions. For this molecule, alpha-cleavage adjacent to the nitrogen atom is a dominant and predictable pathway.[5][6]

Fragmentation parent Precursor Ion [M+H]⁺ m/z 158.1 C₈H₁₆NO₂⁺ frag1 Product Ion 1 m/z 70.1 C₄H₈N⁺ parent->frag1 Alpha-cleavage Loss of C₄H₈O₂ (88.05 Da) frag2 Product Ion 2 m/z 126.1 C₇H₁₂NO⁺ parent->frag2 Neutral Loss Loss of CH₄O (32.03 Da)

Caption: Predicted fragmentation pathways for protonated analyte.

Optimized MRM Transitions:

TransitionPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Starting Point)RationaleUse
MRM 1 158.170.120This transition corresponds to the alpha-cleavage that produces the stable allylic immonium ion (CH₂=CH-CH₂-NH=CH₂⁺). This is often the most abundant and specific fragment.Quantifier
MRM 2 158.1126.115This transition represents the neutral loss of methanol (CH₃OH) from the ester group, a common fragmentation for methyl esters.[7]Qualifier

Note: Collision energies must be optimized on the specific instrument being used to maximize fragment ion intensity.

Method Validation and Quality Control

For use in regulated environments, the method must be validated according to ICH or FDA guidelines. Key parameters to assess include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte.

  • Linearity and Range: Typically assessed over 3-4 orders of magnitude with a correlation coefficient (r²) > 0.99.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve with a signal-to-noise ratio >10 and acceptable precision and accuracy.

  • Accuracy and Precision: Intra- and inter-day precision (%CV) and accuracy (%RE) should be within ±15% (±20% at the LLOQ).

  • Matrix Effect: Assessment of ion suppression or enhancement caused by the sample matrix.

  • Stability: Analyte stability in the matrix under various storage conditions (freeze-thaw, short-term, long-term).

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantitative analysis of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate. The strategic use of HILIC for chromatography and positive mode ESI-MS/MS for detection overcomes the challenges associated with the analyte's polarity. The described MRM transitions, based on predictable fragmentation pathways, ensure high specificity. This protocol serves as a comprehensive starting point for researchers and can be adapted and validated for various sample matrices in both research and drug development settings.

References

  • Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. Analyst (RSC Publishing). [Link]

  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). RSC Publishing. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]

  • Prepping Small Molecules for Mass Spec. Biocompare.com. [Link]

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent. [Link]

  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry - ACS Publications. [Link]

  • LC-MS analysis of intact amino acids on a novel mixed-mode HPLC column. Longdom Publishing. [Link]

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. [Link]

  • LC-MS/MS Method To Analyze 20 Amino Acids. Bioprocess Online. [Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Amine Fragmentation. Chemistry LibreTexts. [Link]

  • Fragmentation of Amines. Whitman College. [Link]

Sources

Method

Application Note: Divergent Catalytic Hydrogenation Protocols for Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate

Executive Summary Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate is a highly versatile N -allyl β -amino acid ester utilized extensively in peptidomimetic synthesis and drug development. In synthetic workflows, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate is a highly versatile N -allyl β -amino acid ester utilized extensively in peptidomimetic synthesis and drug development. In synthetic workflows, the N -allyl (prop-2-en-1-yl) moiety presents a unique chemoselective bifurcation: it can be treated as a permanent structural feature requiring selective saturation to an N -propyl group, or it can be utilized as a robust protecting group requiring catalytic N -deallylation .

This application note provides field-proven, self-validating protocols for both transformations. By leveraging the distinct mechanistic pathways of homogeneous rhodium and heterogeneous palladium catalysts, researchers can achieve absolute control over the fate of the N -allyl group.

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

The catalytic hydrogenation of N -allyl amines is notoriously susceptible to competing pathways. Understanding the causality behind catalyst selection is critical for avoiding complex mixtures of saturated and cleaved products.

  • Pathway A: Direct Hydrogenation (Saturation). Homogeneous catalysts, most notably Wilkinson's catalyst ( RhCl(PPh3​)3​ ), are highly selective for the direct reduction of unhindered alkenes without inducing C–N bond cleavage [3]. The reaction proceeds via a metal-alkyl intermediate where reductive elimination of the alkane occurs significantly faster than any competing β -hydride elimination.

  • Pathway B: Isomerization and Hydrogenolysis (Deallylation). Heterogeneous catalysts like Palladium on Carbon (Pd/C) strongly promote a 1,3-hydrogen shift, isomerizing the N -allyl group into a thermodynamically more stable enamine ( N -propenyl intermediate) [1]. Under acidic hydrogenation conditions, this enamine is rapidly hydrolyzed or hydrogenolyzed to yield the deprotected primary amine and propane/propene [2].

G Substrate Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate Cond1 Wilkinson's Catalyst RhCl(PPh3)3, H2 (1 atm) Substrate->Cond1 Pathway A Cond2 Pd/C Catalyst H2 (2-3 atm), H+ (TFA) Substrate->Cond2 Pathway B Prod1 Methyl 2-methyl-3-(propylamino)propanoate (Selective Saturation) Cond1->Prod1 Direct Reduction Prod2 Methyl 2-methyl-3-aminopropanoate (N-Deallylation) Cond2->Prod2 Isomerization & Cleavage

Divergent catalytic hydrogenation pathways for N-allyl beta-amino acid esters.

Comparative Reaction Parameters

To facilitate easy comparison and experimental planning, the quantitative parameters for both protocols are summarized below.

ParameterProtocol A: Selective SaturationProtocol B: N -Deallylation
Target Product Methyl 2-methyl-3-(propylamino)propanoateMethyl 2-methyl-3-aminopropanoate
Catalyst 5 mol% RhCl(PPh3​)3​ (Wilkinson's)10 wt% Pd/C (10% loading)
Solvent System Toluene / Ethanol (1:1), AnhydrousMethanol (MS-Grade)
Critical Additive None1.1 equiv Trifluoroacetic Acid (TFA)
H2​ Pressure 1 atm (Balloon)2–3 atm (Parr Shaker / Double Balloon)
Temperature 20−25∘C (Room Temp) 40∘C
Reaction Time 12–16 hours24 hours
Typical Yield > 92%85–90%

Experimental Protocols

Protocol A: Selective Saturation to the N -Propyl Derivative

Objective: Quantitatively reduce the allyl double bond while preserving the secondary amine architecture.

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, dissolve Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate (1.0 equiv, 5.0 mmol, ~786 mg) in 25 mL of anhydrous Toluene/Ethanol (1:1 v/v).

  • Catalyst Introduction: Add Wilkinson's catalyst, RhCl(PPh3​)3​ (0.05 equiv, 0.25 mmol, 231 mg) to the solution. The mixture will adopt a deep red/burgundy hue.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Degas the mixture via three vacuum/argon cycles to remove dissolved oxygen, which can irreversibly oxidize the rhodium center.

  • Hydrogenation: Attach a hydrogen-filled balloon attached to a needle. Evacuate the flask briefly and backfill with H2​ . Repeat twice. Allow the reaction to stir vigorously at room temperature for 14 hours.

  • Workup & Metal Scavenging: Concentrate the mixture under reduced pressure. Resuspend the crude residue in 20 mL of diethyl ether. Filter the suspension through a tightly packed, 2-inch pad of Celite to remove precipitated rhodium species. Wash the pad with an additional 20 mL of ether.

  • Validation & QC: Analyze the crude product via 1H NMR. The system is self-validating when the multiplet at δ 5.8–6.0 ppm (internal alkene proton) completely disappears, replaced by a new triplet at δ ~0.9 ppm corresponding to the terminal methyl group of the newly formed propyl chain.

Protocol B: Catalytic N -Deallylation (Deprotection)

Objective: Cleave the N -allyl group to liberate the primary β -amino acid ester.

Step-by-Step Methodology:

  • Substrate Priming: Dissolve the substrate (1.0 equiv, 5.0 mmol) in 50 mL of MS-grade Methanol. Add Trifluoroacetic acid (TFA, 1.1 equiv, 5.5 mmol, 420 μ L). Expert Insight: Protonating the amine prevents the basic nitrogen from poisoning the palladium catalyst and highly accelerates the hydrolysis of the transient enamine intermediate.

  • Catalyst Addition (Safety Critical): Flush the flask with argon. Carefully add 10% Pd/C (10% by weight of substrate, ~78 mg). Warning: Dry Pd/C is highly pyrophoric; always add it to the reaction vessel under a blanket of inert gas or pre-wet it with a small amount of toluene.

  • Hydrogenation: Transfer the vessel to a Parr shaker or equip it with a high-capacity double-balloon system. Purge with H2​ three times and pressurize to 2-3 atm. Heat the mixture to 40∘C and agitate for 24 hours.

  • Filtration: Vent the hydrogen gas safely and purge the vessel with argon. Filter the black suspension through a pad of Celite, washing generously with methanol (3 x 15 mL).

  • Neutralization & Extraction: Concentrate the filtrate in vacuo. Redissolve the oily residue in 20 mL of Dichloromethane (DCM) and wash with saturated aqueous NaHCO3​ (20 mL) to neutralize the TFA salt. Extract the aqueous layer with DCM (2 x 15 mL). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate.

  • Validation & QC: Spot the product on a silica TLC plate alongside the starting material. Stain with Ninhydrin and heat. The starting secondary amine will appear as a faint yellow/brown spot, whereas the successful deallylation product (primary amine) will self-validate by developing into a deep, vibrant purple spot. LC-MS should confirm a mass shift from [M+H]+ 158.1 to 118.1.

References

  • Title: Methods for the Cleavage of Allylic and Propargylic C–N Bonds in Amines and Amides – Selected Alternative Applications of the 1,3-Hydrogen Shift Source: ResearchGate URL
  • Title: One-Step RhCl3-Catalyzed Deprotection of Acyclic N-Allyl Amides Source: ACS Publications URL
  • Source: orgsyn.

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate synthesis

Welcome to the technical support center for the synthesis of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for improving reaction yield and purity. The synthesis, an aza-Michael addition, involves the reaction of allylamine with methyl methacrylate. While seemingly straightforward, this reaction presents several challenges that can impact efficiency and outcomes. This document provides expert insights and validated protocols to help you navigate these complexities.

Synthesis Overview: The Aza-Michael Addition

The synthesis of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate is achieved through an aza-Michael reaction. This is a conjugate addition of a nucleophilic amine (allylamine, the Michael donor) to an α,β-unsaturated carbonyl compound (methyl methacrylate, the Michael acceptor).[1][2] This reaction forms a new carbon-nitrogen bond at the β-carbon of the methacrylate, yielding the desired β-amino ester.[3][4]

The general reaction scheme is as follows:

Allylamine + Methyl Methacrylate → Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate

The reaction can proceed without a catalyst, but is often sluggish.[5] Therefore, catalysis (base or acid) is frequently employed to enhance the reaction rate.[3] The choice of catalyst, solvent, temperature, and stoichiometry are all critical parameters that dictate the success of the synthesis.

Reaction Mechanism Workflow

The diagram below illustrates the fundamental steps of the base-catalyzed aza-Michael addition mechanism.

Aza_Michael_Addition cluster_0 Step 1: Nucleophile Activation (Optional) cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Allylamine Allylamine Activated_Allylamine Activated Allylamine (Enhanced Nucleophilicity) Allylamine->Activated_Allylamine Deprotonation Base Base Base->Activated_Allylamine Enolate_Intermediate Enolate Intermediate Activated_Allylamine->Enolate_Intermediate Conjugate Addition Methyl_Methacrylate Methyl Methacrylate Methyl_Methacrylate->Enolate_Intermediate Final_Product Methyl 2-methyl-3- [(prop-2-en-1-yl)amino]propanoate Enolate_Intermediate->Final_Product Protonation Proton_Source Proton Source (e.g., Solvent, Conj. Acid of Base) Proton_Source->Final_Product

Caption: Base-catalyzed aza-Michael reaction mechanism.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I'm recovering only starting materials. What are the likely causes and how can I fix this?

A1: Low or no conversion is a frequent problem that can be traced back to several factors. Here is a systematic approach to troubleshooting:

  • Insufficient Reaction Time or Temperature: The aza-Michael addition to methacrylates can be slow due to the steric hindrance from the α-methyl group, which makes them less reactive Michael acceptors compared to acrylates.[6]

    • Solution: Increase the reaction time significantly (monitor by TLC or GC-MS). If the reaction is still sluggish, gradually increase the temperature. Reactions that are slow at room temperature may proceed to completion at 50-80°C.[5][7] Microwave irradiation has also been shown to dramatically reduce reaction times.[8]

  • Inappropriate Catalyst or Lack Thereof: While the reaction can proceed neat, it is often very slow. Amines can act as both the nucleophile and the base, but this self-catalysis can be inefficient.[6][9]

    • Solution: Introduce a more effective catalyst. For aza-Michael additions, both base and acid catalysis can be effective.[3]

      • Base Catalysts: Stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TMG (Tetramethylguanidine) can be more effective than weaker bases like triethylamine.[10][11]

      • Lewis Acid Catalysts: Catalysts like acidic alumina can be used, particularly under solvent-free conditions, to promote the reaction.[12]

  • Solvent Effects: The choice of solvent can influence reaction rates.

    • Solution: While the reaction can be run solvent-free, polar protic solvents like methanol or ethanol can sometimes accelerate the reaction by stabilizing charged intermediates.[4][8] Green solvents like PEG-400 have also been shown to increase yields and reduce reaction times.[13] Experiment with a range of solvents to find the optimal medium.[10]

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Time_Temp 1. Extend Reaction Time and/or Increase Temperature (e.g., 50-80 °C) Start->Check_Time_Temp Monitor_Progress Monitor by TLC/GC-MS Check_Time_Temp->Monitor_Progress Add_Catalyst 2. Introduce a Catalyst Monitor_Progress->Add_Catalyst No Improvement Success Yield Improved Monitor_Progress->Success Reaction Proceeds Base_Catalyst Try Stronger Base (DBU, TMG) Add_Catalyst->Base_Catalyst Acid_Catalyst Try Lewis Acid (Acidic Alumina) Add_Catalyst->Acid_Catalyst Change_Solvent 3. Change Solvent System Add_Catalyst->Change_Solvent If catalysis is ineffective Base_Catalyst->Monitor_Progress Acid_Catalyst->Monitor_Progress Solvent_Free Try Solvent-Free (Neat) Change_Solvent->Solvent_Free Polar_Protic Try Polar Protic (MeOH, EtOH) Change_Solvent->Polar_Protic Check_Stoichiometry 4. Verify Stoichiometry Change_Solvent->Check_Stoichiometry Concurrently Solvent_Free->Monitor_Progress Polar_Protic->Monitor_Progress Excess_Amine Use Slight Excess of Amine (e.g., 1.2 eq.) Check_Stoichiometry->Excess_Amine Excess_Amine->Monitor_Progress

Caption: Systematic workflow for troubleshooting low reaction yield.

Q2: I am observing a significant amount of a higher molecular weight side product. What is it and how can I prevent its formation?

A2: The most common side product in this reaction is the bis-adduct, formed from the reaction of the product (a secondary amine) with a second molecule of methyl methacrylate. Primary amines can react twice with Michael acceptors.[12]

  • Cause: The product, Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate, is a secondary amine and remains nucleophilic. If a significant concentration of methyl methacrylate is still present after the initial product forms, a second aza-Michael addition can occur. This is especially problematic with prolonged reaction times or at higher temperatures.

  • Solutions:

    • Control Stoichiometry: Use a slight excess of the allylamine relative to the methyl methacrylate (e.g., 1.2-1.5 equivalents of amine to 1 equivalent of acceptor).[12][14] This ensures the acceptor is consumed before it can react with the product.

    • Slow Addition: Add the methyl methacrylate slowly to a solution of the allylamine. This maintains a low concentration of the Michael acceptor throughout the reaction, favoring the formation of the mono-adduct.

    • Lower Temperature: Running the reaction at a lower temperature can sometimes favor the mono-adduct, as the second addition may have a higher activation energy.[10]

Q3: The reaction is very slow and never seems to go to completion. What can I do to accelerate it?

A3: Incomplete conversion is often a kinetic issue. The reactivity of both the amine donor and the methacrylate acceptor influences the reaction rate.[15][16]

  • Solutions:

    • Catalyst Optimization: This is the most effective strategy. As mentioned in A1, screen different catalysts. Guanidines (TMG) and amidines (DBU) are excellent catalysts for aza-Michael additions.[11]

    • Increase Temperature: As a general rule, increasing the temperature will increase the reaction rate. However, be mindful of potential side reactions like polymerization of the methyl methacrylate or bis-addition.[8][17] A moderate temperature of 50-80°C is a good starting point for optimization.[5]

    • Solvent Choice: The reaction rate can be higher in polar protic solvents.[4] Running the reaction neat (solvent-free) can also be effective as it maximizes reactant concentration.[12]

Table 1: Key Reaction Parameters for Optimization
ParameterRecommended Starting PointOptimization StrategyRationale & Key Considerations
Stoichiometry (Amine:Acceptor) 1.2 : 1Increase amine ratio up to 1.5:1Excess amine suppresses bis-addition and drives the reaction to completion.[12][14]
Temperature Room Temperature (20-25°C)Increase in 10°C increments to 80°CBalances reaction rate against side reactions. Methacrylates often require heat.[5][8]
Catalyst None (neat reaction)Add catalyst (0.1-10 mol%). Screen DBU, TMG, or acidic alumina.Catalysts significantly overcome the activation energy barrier, increasing the rate.[3][11]
Solvent Solvent-free (Neat)Screen polar protic (MeOH, EtOH) or aprotic (THF, DCM) solvents.Solvents can affect nucleophile/electrophile activation and intermediate stability.[4][10]
Reaction Time 24 hoursMonitor by TLC/GC-MS until starting material is consumed.Can range from a few hours to several days depending on other conditions.[7][8]

Frequently Asked Questions (FAQs)

  • Q: How can I effectively monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase like ethyl acetate/hexanes. The product will be more polar than the starting methyl methacrylate but may have a similar polarity to allylamine. Staining with ninhydrin can be useful for visualizing the primary (allylamine) and secondary (product) amines, which will appear as colored spots. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.

  • Q: My product is difficult to purify by column chromatography. Are there alternative methods?

    • A: β-amino esters can be challenging to purify due to their basicity, which can cause tailing on silica gel.

      • Tip for Column Chromatography: Add a small amount of triethylamine (~1%) to your eluent. This deactivates the acidic sites on the silica gel, leading to better peak shapes and improved separation.

      • Alternative Purification: Distillation under reduced pressure is an excellent alternative for purifying liquid products, provided they are thermally stable.[7] Another option is to perform an acid-base extraction. The basic amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer, followed by extraction into an organic solvent.

  • Q: What are the primary safety concerns for this synthesis?

    • A: Allylamine is toxic, flammable, and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Methyl methacrylate is a flammable liquid and a lachrymator. It can also self-polymerize, sometimes violently, if not properly inhibited or if heated excessively.[17] Always consult the Safety Data Sheets (SDS) for all reagents before beginning work.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate

This protocol is a representative example and may require optimization.

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add allylamine (1.2 eq.) and your chosen solvent (e.g., methanol, or run neat).

  • Begin stirring the solution. If using a catalyst, add it at this stage (e.g., DBU, 5 mol%).

  • Slowly add methyl methacrylate (1.0 eq.) to the flask using a dropping funnel over 30 minutes.

  • Heat the reaction mixture to a specified temperature (e.g., 50°C) and allow it to stir for 24-48 hours.[7]

  • Monitor the reaction progress periodically using TLC (e.g., 3:1 Hexanes:Ethyl Acetate + 1% Triethylamine).

  • Once the reaction is complete (as indicated by the consumption of methyl methacrylate), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can then be purified according to Protocol 2.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 Hexanes:Ethyl Acetate + 1% Triethylamine).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the eluent.

  • Load the dissolved crude product onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing). Remember to include ~1% triethylamine in your mobile phase throughout the process.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as an oil.

References

  • Peeters, J., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. Available at: [Link]

  • Kou, K. G. (2015). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern University Electronic Theses and Dissertations. Available at: [Link]

  • Peeters, J., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. PMC. Available at: [Link]

  • Gaina, C., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate. Available at: [Link]

  • Google Patents. (2012). US20120149903A1 - Process for preparing and purifying 3-aminopropanol.
  • Google Patents. (2012). EP2468712A1 - Method for producing and purifying 3-aminopropanol.
  • Google Patents. (2001). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • Chen, G., et al. (2016). Selective C–H Activation of Unprotected Allylamines by Control of Catalyst Speciation. PMC. Available at: [Link]

  • Sardon, H., et al. (2021). Aza-Michael Reaction as a Greener, Safer, and More Sustainable Approach to Biobased Polyurethane Thermosets. ACS Publications. Available at: [Link]

  • ResearchGate. (2019). Troubleshooting aza-michaels addition of bis-aminopropyl PDMS and PEG acrylate?. Available at: [Link]

  • Martínez, R., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. PMC. Available at: [Link]

  • Konuray, A. O., et al. (2016). Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolymerization. UPCommons. Available at: [Link]

  • Maschio, G., et al. (n.d.). Effect of Amine Compounds on the Self-Polymerisation of Methyl Methacrylate. AIDIC. Available at: [Link]

  • Pöthig, A., et al. (2020). Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. European Journal of Organic Chemistry. Available at: [Link]

  • Ciriminna, R., et al. (2014). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. PMC. Available at: [Link]

  • Arty, I. S., et al. (2014). Synthesis of Methyl 2-Cinnamamido-3-Hydroxy Propanoate Having Activity against P388 Leukemia Cells. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Sinha, S., et al. (2016). Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory. Pendidikan Kimia. Available at: [Link]

  • Sinha, S., et al. (2016). Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

  • El-Rayes, S. M., et al. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega. Available at: [Link]

  • Izquierdo, S., et al. (2024). Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. RSC Publishing. Available at: [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Generalized reaction scheme of the aza-Michael addition reaction.... Retrieved from [Link]

  • Google Patents. (2003). CN1451652A - Process for preparing 3-amino propane sulfonic acid.
  • Wu, J. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. ResearchGate. Available at: [Link]

  • Dele-ozon, I., et al. (2018). Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Company, R. S. (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions a. Retrieved from [Link]

  • Konuray, A. O., et al. (2016). Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolymerization. UPCommons. Available at: [Link]

Sources

Optimization

Troubleshooting common impurities in Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate extraction

A Guide to Troubleshooting Common Impurities in Extraction & Purification Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Troubleshooting Common Impurities in Extraction & Purification

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered during the extraction and purification of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate. As Senior Application Scientists, we have designed this resource to move beyond simple protocols, explaining the chemical principles behind each step to empower you to resolve challenges in your workflow.

The synthesis of this target molecule, a secondary amino ester, is commonly achieved via a Michael addition of allylamine to methyl methacrylate. While effective, this reaction can lead to a predictable profile of impurities. This guide focuses on post-reaction workup, specifically liquid-liquid extraction, to isolate a high-purity product.

Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the extraction of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate.

Q1: What are the primary impurities I should anticipate after the initial synthesis reaction?

The impurity profile typically arises from unreacted starting materials, side-reactions, and product degradation. The most common species to look for are:

  • Unreacted Starting Materials: Allylamine and methyl methacrylate.

  • Side-Reaction Products: A double Michael addition product where a second molecule of methyl methacrylate reacts with your secondary amine product, forming a tertiary amine.[1]

  • Degradation Products: The most prevalent is the hydrolysis of the methyl ester to its corresponding carboxylic acid, particularly if the reaction workup involves harsh pH conditions.[2][3]

Q2: I'm struggling with a persistent emulsion during my liquid-liquid extraction. How can I resolve this?

Emulsion formation is a frequent issue when working with amines, as they can act as surfactants.[4][5] This is often exacerbated by vigorous shaking. Here are several effective techniques to break an emulsion:

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This minimizes the mechanical energy that creates emulsions while still allowing for sufficient interfacial contact for extraction.[5]

  • "Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to force phase separation.[4][5]

  • Solvent Addition: Adding a small amount of the organic solvent you are using for the extraction can sometimes disrupt the emulsion.

  • Filtration: Pass the emulsified mixture through a plug of glass wool or a phase separation filter paper.[5]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can provide the force needed to separate the layers.[4][5]

Q3: My final product yield is significantly lower than expected after extraction. What are the likely causes?

Low yield often points to the product remaining in the wrong phase due to improper pH control. Your target compound is a basic amine. To ensure it remains in the organic layer during extraction from an aqueous phase, the pH of the aqueous solution must be kept at least 2 pH units above the pKa of the amine's conjugate acid.[4][6] If the aqueous phase is neutral or acidic, your product will be protonated and become a water-soluble salt, leading to its loss in the aqueous layer.

Another possibility is product degradation through ester hydrolysis, which can occur if the aqueous solution is too basic or acidic, especially at elevated temperatures.[3]

Q4: My NMR analysis shows contamination with the carboxylic acid form of my product. How did this happen and how can it be prevented?

The presence of 2-methyl-3-[(prop-2-en-1-yl)amino]propanoic acid is a clear indicator of ester hydrolysis. This occurs when the methyl ester group reacts with water under acidic or, more commonly, basic conditions to form a carboxylate salt, which is then protonated to the carboxylic acid.[2][7]

Prevention Strategies:

  • Avoid Strong Bases: During workup, use a mild base like sodium bicarbonate (NaHCO₃) for neutralization instead of stronger bases like sodium hydroxide (NaOH).

  • Control Temperature: Perform extractions at room temperature or below. Hydrolysis rates increase with temperature.[3]

  • Minimize Contact Time: Do not let the organic phase remain in contact with basic aqueous solutions for extended periods.

If hydrolysis has already occurred, you can re-esterify the carboxylic acid, but it is preferable to optimize the extraction to prevent its formation.

Q5: I suspect a higher molecular weight byproduct is present. How can I confirm its identity and remove it?

A common higher molecular weight byproduct is the tertiary amine formed from a double Michael addition.[1]

Confirmation:

  • Mass Spectrometry (MS): This is the most direct way to confirm the presence of a higher molecular weight species.

  • NMR Spectroscopy: The ¹H NMR spectrum of the double addition product would show additional signals corresponding to the second propanoate chain and a loss of the N-H proton signal.

Removal:

  • Column Chromatography: This is the most effective method for separating compounds with different polarities, such as your secondary amine product and the more substituted, often less polar, tertiary amine byproduct.[8]

  • Distillation: If there is a significant difference in boiling points between your product and the impurity, distillation under reduced pressure can be an effective purification method.[8]

In-Depth Troubleshooting Guides & Protocols

Guide 1: Standard Acid-Base Extraction Protocol for Purification

This protocol is designed to separate your basic amine product from non-basic impurities like unreacted methyl methacrylate or polymerization byproducts.

Experimental Protocol: Acid-Base Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash (Extraction of Amine):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).

    • Stopper the funnel, invert, and vent frequently to release any pressure.

    • Shake gently for 1-2 minutes. Your basic amine product will be protonated and move into the aqueous layer.

    • Allow the layers to separate and drain the lower aqueous layer (containing your product as a salt) into a clean flask.

    • Repeat this acidic wash on the organic layer 1-2 more times to ensure complete extraction of the amine. Combine all aqueous extracts.

  • Basification and Re-extraction:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add a base (e.g., saturated sodium bicarbonate solution or cautiously add 2M NaOH) while stirring until the pH is >9. This deprotonates your amine salt, making it soluble in organic solvents again.

    • Transfer the basic aqueous solution to a clean separatory funnel.

    • Add a fresh portion of organic solvent (e.g., ethyl acetate).

    • Shake to extract your neutral amine product back into the organic layer.

    • Drain the organic layer. Repeat the extraction of the aqueous layer 2-3 times with fresh organic solvent.

  • Final Wash and Drying:

    • Combine all organic extracts from the previous step.

    • Wash the combined organic layer with brine (saturated NaCl solution) to remove the bulk of the dissolved water.[4]

    • Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the solvent in vacuo to yield the purified product.

Guide 2: Managing Emulsions

A stable emulsion can halt a workflow. The diagram below provides a decision tree for systematically addressing this common problem.

G Start Emulsion Formed During Extraction Action1 Stop Shaking. Allow to Stand (5-10 min) Start->Action1 Check1 Does Emulsion Break? Action1->Check1 Action2 Add Saturated Brine (NaCl soln). Gently Swirl. Check1->Action2 No End Phases Separated Check1->End Yes Check2 Does Emulsion Break? Action2->Check2 Action3 If Volume is Small: Centrifuge Check2->Action3 No Action4 If Volume is Large: Filter through Glass Wool or Phase Separation Paper Check2->Action4 No Check2->End Yes Action3->End Action4->End

Caption: Decision tree for breaking emulsions.

Data Presentation & Visualizations

Impurity Profile & Removal Strategies

The table below summarizes the most common impurities, their origin, and recommended removal strategies.

Impurity NameStructureOriginIdentification MethodRemoval Strategy
Allylamine H₂C=CH-CH₂-NH₂Unreacted Starting MaterialNMR, GC-MSAcid wash (1M HCl)
Methyl Methacrylate H₂C=C(CH₃)-COOCH₃Unreacted Starting MaterialNMR, GC-MSStandard aqueous washes
Double Addition Product (CH₃OOC-CH(CH₃)CH₂)₂-N-CH₂CH=CH₂Side ReactionMS, NMR, HPLCColumn Chromatography, Distillation
Hydrolysis Product HOOC-CH(CH₃)-CH₂-NH-CH₂CH=CH₂Product DegradationNMR, HPLCPrevent formation by controlling pH and temperature. Can be separated via extraction at controlled pH.
Visualizing the Extraction Workflow

The following diagram illustrates the acid-base extraction process, showing the movement of the target compound between phases based on its protonation state.

G cluster_0 Step 1: Acidic Wash cluster_1 Step 2: Basification & Re-extraction A1 Crude Mixture in Organic Solvent (Product + Non-Basic Impurities) A2 Add 1M HCl (aq) A1->A2 Mix A3 Organic Layer: Non-Basic Impurities A2->A3 Separate A4 Aqueous Layer: Product-H⁺Cl⁻ (Salt Form) A2->A4 Separate B1 Aqueous Layer (Product-H⁺Cl⁻) A4->B1 B2 Add Base (e.g., NaHCO₃) until pH > 9 B1->B2 Neutralize B3 Aqueous Layer: Salts (NaCl, etc.) B2->B3 Extract with Fresh Organic Solvent B4 Organic Layer: Purified Product (Neutral) B2->B4 Extract with Fresh Organic Solvent

Caption: Workflow for purification via acid-base extraction.

References
  • Technical Support Center: Workup Procedures for Reactions Involving Basic Amines. Benchchem.
  • Technical Support Center: Purification of Secondary Alkyl Amines. Benchchem.
  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil.
  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.
  • How Can We Improve Our Liquid-Liquid Extraction Processes?. SCION Instruments.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. PMC.
  • Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency.
  • A Simple and Convenient Procedure for the Conversion of Esters to Secondary Amides. Taylor & Francis.
  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O.
  • Impurity profile of amino acids?. ResearchGate.
  • Michael addition reactions to show evidence of side reactions. ResearchGate.
  • Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof. Google Patents.
  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. MDPI.
  • Summary of analytical methods for detecting amino acid impurities. ResearchGate.
  • methyl 3-(methylamino)propanoate synthesis. ChemicalBook.
  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation.
  • Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega.
  • Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry (RSC Publishing).
  • Analytical Methods for Amino Acids. Shimadzu.
  • Investigation of Impurities in Peptide Pools. MDPI.
  • Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt( - III.
  • Synthesis of Methyl 2-Cinnamamido-3-Hydroxy Propanoate Having Activity against P388 Leukemia Cells. Journal of Applied Pharmaceutical Science.
  • Michael Addition Reaction Under Green Chemistry. IJSDR.
  • Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. MDPI.
  • Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. PubMed.
  • Method of selectively extracting amino acids. Google Patents.
  • Preparation method of 2-amino-2-methyl-1-propyl alcohol. Google Patents.
  • Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. MDPI.
  • methyl (2S)-2-amino-3-(pyridin-3-yl)propanoate. Sigma-Aldrich.
  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
  • methyl 2-methyl-3-(methylamino)propanoate. SCBT - Santa Cruz Biotechnology.
  • pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S). Organic Syntheses Procedure.
  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Google Patents.
  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. PMC.
  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI.

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for Amidation of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate

Answering your request, here is a technical support center with troubleshooting guides and FAQs. Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the amidation of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate. The direct conversion of this β-amino ester to its corresponding amide is a critical transformation, but it is often plagued by challenges related to reaction kinetics, solubility, and side-product formation. Solvent selection is the most critical parameter influencing the success of this reaction. This document offers a structured approach to troubleshooting and optimization, grounded in established chemical principles.

Reaction Overview & Mechanism

The core reaction involves the nucleophilic acyl substitution of an amine with the methyl ester of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate. The process, known as aminolysis of an ester, proceeds through a tetrahedral intermediate. The efficiency of this reaction is highly dependent on the nucleophilicity of the incoming amine and the stability of the leaving group (methoxide).

General Reaction Scheme:

The reaction is often reversible, and the removal of the methanol byproduct can be crucial for driving the reaction to completion.[1][2]

ReactionMechanism Ester Ester (Substrate) Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral + Amine (Nucleophilic Attack) Amine Amine (R¹R²NH) Amide Amide Product Tetrahedral->Amide Elimination of CH₃O⁻ Methanol Methanol (Byproduct) Tetrahedral->Methanol Proton Transfer TroubleshootingWorkflow start Issue: Low or No Product Yield solubility Are reactants fully dissolved? start->solubility sol_no No solubility->sol_no No sol_yes Yes solubility->sol_yes Yes progress Does TLC/LC-MS show any product formation? prog_no No progress->prog_no No prog_yes Yes, but stalled progress->prog_yes Yes sol_action Action: Switch to a more polar aprotic solvent (e.g., DMF, DMSO). sol_no->sol_action sol_yes->progress prog_action_no Action: Increase temperature. Use a higher-boiling solvent (Toluene, p-Cymene). Consider a catalyst. prog_no->prog_action_no prog_action_yes Action: Reaction is reversible. Remove methanol byproduct via azeotropic distillation (Toluene) or vacuum. prog_yes->prog_action_yes

Caption: Troubleshooting workflow for low-yield amidation.

Issue: Low or No Product Yield

  • Q: My reaction is sluggish and shows a lot of unreacted starting material after 24 hours. How can I speed it up?

    • A: This indicates poor reaction kinetics. The amidation of unactivated esters often requires thermal energy.

      • Increase Temperature: If you are running the reaction in a lower-boiling solvent like THF (66 °C) or acetonitrile (82 °C), switch to a higher-boiling solvent such as toluene (111 °C) or p-cymene (~177 °C). Higher temperatures significantly increase the reaction rate. [3] 2. Change Solvent Class: If you are using a polar protic solvent, immediately switch to a polar aprotic solvent like DMF or DMSO . This will enhance the nucleophilicity of your amine. [4] 3. Consider Catalysis: While solvent optimization is key, some amidations benefit from catalysis. Lewis acids or specialized catalysts can activate the ester, allowing the reaction to proceed under milder conditions. [5][6]

  • Q: My starting materials are not fully dissolving, creating a slurry. What should I do?

    • A: Poor solubility is a common barrier. You cannot react what is not in solution.

      • Increase Polarity: Switch to a more polar aprotic solvent. DMF (N,N-Dimethylformamide) and DMSO (Dimethyl sulfoxide) are excellent solvents for a wide range of organic molecules and are often used for challenging amidations. [3] 2. Solvent Mixtures: Sometimes a mixture of solvents can achieve the desired solubility. For example, a small amount of DMF in toluene might help dissolve a polar amine without drastically changing the overall reaction environment.

Issue: Significant Byproduct Formation

  • Q: My LC-MS shows a peak corresponding to the self-condensation of my starting material. How can I prevent this?

    • A: This suggests that under thermal stress, the amine portion of one molecule may be reacting with the ester of another.

      • Lower the Temperature: This side reaction may be more temperature-sensitive than the desired reaction. Running the reaction in a lower-boiling solvent (e.g., refluxing THF instead of toluene) might favor the intended pathway. This is a trade-off with reaction rate.

      • Use a Catalyst: Employing a catalyst could allow the reaction to proceed efficiently at a lower temperature, thereby minimizing thermal side reactions.

  • Q: I am forming an N-acylurea byproduct. What is causing this?

    • A: This byproduct is specific to the use of carbodiimide coupling agents (like DCC or EDC), which are not typically required for direct ester-to-amide conversion but are sometimes used if the ester is first hydrolyzed to the carboxylic acid. If you are using such a route, the O-acylisourea intermediate is rearranging. To prevent this, add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) to the reaction. [7]

Experimental Protocols & Data

Protocol 1: General Procedure for Thermal Amidation
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate (1.0 eq).

  • Reagent Addition: Add the chosen anhydrous solvent (e.g., Toluene, 5-10 mL per mmol of ester). Add the desired primary or secondary amine (1.1-1.5 eq).

  • Reaction: Heat the reaction mixture to reflux using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ester is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine, followed by a saturated NaHCO₃ solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Parallel Solvent Screening

To efficiently determine the optimal solvent, set up 4-5 small-scale reactions in parallel using different solvents.

  • In separate vials, place identical amounts of the starting ester and amine.

  • To each vial, add a different anhydrous solvent:

    • Vial 1: Toluene

    • Vial 2: Dioxane

    • Vial 3: Acetonitrile (MeCN)

    • Vial 4: N,N-Dimethylformamide (DMF)

  • Seal the vials and heat them to the same temperature (e.g., 100 °C) in a heating block.

  • After a set time (e.g., 6, 12, and 24 hours), take a small aliquot from each reaction, dilute, and analyze by LC-MS to compare the conversion to the desired product.

Table 1: Properties of Common Solvents for Amidation
SolventTypeBoiling Point (°C)Dielectric Constant (ε)Notes
TolueneNon-Polar1112.4Good for high temperatures and azeotropic removal of methanol. [3]
p-CymeneNon-Polar1772.3Higher boiling point than toluene for less reactive substrates. [3]
DioxanePolar Aprotic1012.2A good alternative to toluene with better solvating power for some substrates.
Acetonitrile (MeCN)Polar Aprotic8237.5Highly polar, but lower boiling point may limit reaction rates. [8]
N,N-Dimethylformamide (DMF)Polar Aprotic15338.0Excellent solvating power, high boiling point. Often a top choice. [3][8]
Dimethyl Sulfoxide (DMSO)Polar Aprotic18947.0Very high boiling and highly polar; can be difficult to remove. [8]
EthanolPolar Protic7824.3Not Recommended. Can solvate the amine, reducing reactivity. [4][9]

References

  • Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Synthesis of Amides from Esters and Amines with Liberation of H₂ under Neutral Conditions. Journal of the American Chemical Society. Available at: [Link]

  • Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Advances. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega. Available at: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

  • Direct Transamidation Reactions: Mechanism and Recent Advances. Molecules. Available at: [Link]

  • Amides Preparation and Reactions Summary. Chemistry Steps. Available at: [Link]

  • 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Chemistry LibreTexts. Available at: [Link]

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available at: [Link]

  • Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega. Available at: [Link]

  • Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango. Available at: [Link]

  • How to identify whether a solvent is polar aprotic or protic. Quora. Available at: [Link]

  • Polar Protic and Aprotic Solvents. Chemistry LibreTexts. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate

Welcome to the technical support and troubleshooting guide for handling Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate . This bifunctional monomer—featuring both a β-amino ester linkage and an allylamine moiety—is h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for handling Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate . This bifunctional monomer—featuring both a β-amino ester linkage and an allylamine moiety—is highly valuable in the synthesis of dynamic covalent networks and poly(β-amino esters) (PBAEs) for drug delivery. However, its unique chemical structure makes it inherently susceptible to thermal, oxidative, and hydrolytic degradation during storage.

This guide provides researchers and drug development professionals with field-proven insights, mechanistic causality, and self-validating protocols to ensure the integrity of your chemical inventory.

Mechanistic Causality of Degradation

To prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule:

  • The β-Amino Ester Linkage (Dynamic Covalent Bond): β-amino esters are not static; they exist in a thermodynamic equilibrium. At elevated temperatures, they undergo a retro-aza-Michael reaction , reverting into their starting materials (methyl methacrylate and allylamine)[1]. This process is accelerated by heat and dilution[2].

  • The Secondary Amine & Ester (Intramolecular Catalysis): The presence of a secondary amine in close proximity to the methyl ester allows the amine to act as an intramolecular nucleophilic catalyst. In the presence of trace moisture, this rapidly accelerates hydrolytic degradation into a β-amino acid and methanol[3]. In anhydrous, neat conditions, it can drive transesterification or amidation[4].

  • The Allyl Group (Auto-Oxidation): The prop-2-en-1-yl group is highly susceptible to radical-initiated auto-oxidation and cross-linking when exposed to UV light, oxygen, and ambient heat.

G A Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate (Intact Monomer) B Retro-Aza-Michael Addition (Methyl Methacrylate + Allylamine) A->B Heat (>80°C) C Hydrolysis (β-Amino Acid + Methanol) A->C Heat + Trace H2O D Transesterification / Amidation (Oligomers + Methanol) A->D Heat (Neat Liquid) E Allyl Auto-Oxidation (Peroxides / Cross-linking) A->E Heat + O2 + UV Light

Fig 1: Thermal degradation pathways of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate.

Troubleshooting & FAQs

Q1: My 1 H-NMR analysis of a sample stored at room temperature for three months shows new vinylic peaks at 5.8–6.4 ppm and a loss of the secondary amine proton. What is happening? A1: Your sample is undergoing a retro-aza-Michael reaction . Because the β-amino ester bond is a dynamic covalent linkage, thermal energy shifts the equilibrium backward, yielding methyl methacrylate (which produces the vinylic NMR signals) and allylamine[5]. While the rapid onset of this reaction typically occurs above 80°C–100°C[1], prolonged storage at room temperature (20°C–25°C) provides sufficient activation energy for slow, continuous degradation.

Q2: My batch turned from a clear, low-viscosity liquid to a highly viscous, yellow syrup over the summer. Can I still use it? A2: No, the sample should be discarded or rigorously purified. The yellowing and increased viscosity indicate radical-induced auto-oxidation and cross-linking of the allyl group. Summer temperature fluctuations, combined with potential exposure to ambient light or oxygen in the headspace of the vial, generate peroxide radicals that initiate the polymerization of the prop-2-en-1-yl moiety.

Q3: I rigorously dried my glassware, yet I detect methanol in my sealed sample via GC-MS. Where did it come from? A3: Methanol is the leaving group generated by two distinct pathways: hydrolysis and transesterification/amidation . Even trace amounts of moisture (often introduced via atmospheric exposure during aliquoting) will trigger hydrolysis. The secondary amine acts as a neighboring-group nucleophilic catalyst, significantly lowering the activation energy for ester cleavage[3]. If the sample is strictly anhydrous, the methanol is likely a byproduct of intermolecular transesterification or amidation occurring between the secondary amine and the ester groups of adjacent molecules[4].

Quantitative Impact of Storage Conditions

The following table summarizes how specific environmental triggers impact the half-life and integrity of the monomer.

Storage ConditionPrimary Degradation PathwayKinetic Impact / StabilityPreventive Action
Room Temp (25°C), Ambient Air Retro-aza-Michael & Auto-oxidationHigh degradation; < 2 weeks shelf-life.Store at -20°C under Argon.
Elevated Temp (>80°C) Retro-aza-MichaelRapid cleavage; half-life < 2 hours[1].Avoid thermal processing >60°C.
Moisture Exposure (>50 ppm H 2​ O) Intramolecularly Catalyzed HydrolysisModerate degradation; half-life ~7-8 hours at physiological pH[3].Use molecular sieves; seal with PTFE septa.
UV / Direct Sunlight Allyl Radical PolymerizationVariable; causes rapid yellowing/viscosity increase.Store exclusively in amber glass vials.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on assumption. The following Standard Operating Procedures (SOPs) are designed as self-validating workflows.

SOP 1: Anhydrous, Inert Aliquoting for Long-Term Storage

Causality: To suppress retro-Michael dynamics (requires cold), prevent hydrolysis (requires anhydrous conditions), and stop allyl oxidation (requires inert atmosphere and darkness).

  • Desiccation: Add activated 3Å molecular sieves (20% w/v) to the bulk monomer. Allow to sit for 24 hours at 4°C.

    • Self-Validation Step: Perform a Karl Fischer titration on a 100 µL aliquot. Proceed only if H 2​ O content is < 50 ppm.

  • Inert Sparging: Transfer the flask to a Schlenk line. Sparge the liquid with high-purity Argon (not Nitrogen, as Argon is heavier and blankets the liquid better) for 15 minutes to displace dissolved oxygen.

  • Aliquoting: Working under an Argon stream, aliquot the monomer into pre-dried, amber glass ampoules or vials. Causality: Amber glass blocks UV radiation, preventing radical initiation of the allyl group.

  • Sealing & Storage: Seal the vials with PTFE-lined caps and wrap with Parafilm. Store immediately at -20°C.

    • Self-Validation Step: Include a "sentinel" vial in the batch. After 6 months, run 1 H-NMR on the sentinel vial to confirm the absence of vinylic protons (5.8-6.4 ppm), validating the entire batch's integrity.

SOP 2: Recovery & Purification of Thermally Degraded Samples

Causality: If a sample has undergone retro-aza-Michael degradation, the resulting methyl methacrylate and allylamine are highly volatile compared to the intact monomer or polymeric byproducts.

  • Setup: Transfer the degraded sample to a short-path vacuum distillation apparatus.

  • Volatile Stripping: Apply high vacuum (< 0.1 Torr) while maintaining the heating mantle at a strictly controlled 40°C. Causality: 40°C is warm enough to volatilize the cleaved methyl methacrylate and allylamine under vacuum, but low enough to prevent further thermal retro-Michael cleavage of the remaining intact monomer.

  • Residue Collection: The intact monomer will remain in the boiling flask. If the residue is viscous, it contains amidation/cross-linked byproducts and must be further purified via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate with 1% Triethylamine to prevent amine tailing).

  • Validation: Run a post-purification 1 H-NMR.

    • Self-Validation Step: The complete disappearance of peaks at 5.8–6.4 ppm (methyl methacrylate) and the restoration of the expected integration ratio between the allyl protons and the methyl ester protons confirms successful recovery.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility for Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists experiencing low solubility or precipitation issues when working with Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists experiencing low solubility or precipitation issues when working with Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate in polar solvents (e.g., water, methanol, or aqueous buffers).

Below, you will find diagnostic FAQs, mechanistic explanations, self-validating protocols, and a decision matrix to help you achieve complete solvation without compromising your downstream applications.

Part 1: Diagnostic FAQ & Mechanistic Causality

Q: Why does this molecule exhibit poor solubility in polar solvents like water or neat methanol? A: The solubility of a molecule is dictated by the thermodynamic balance between solute-solute and solute-solvent interactions. While Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate contains polar functional groups (a secondary amine and a methyl ester), it also possesses significant hydrophobic bulk. The prop-2-en-1-yl (allyl) group and the 2-methyl backbone are highly lipophilic. In highly polar solvents like water, the energetic cost of disrupting the hydrogen-bonded water network to accommodate these non-polar hydrocarbon moieties is too high, leading to phase separation or precipitation.

Q: I noticed a cloudy, milky suspension when I add the compound to water. Is it degrading? A: No, a cloudy appearance upon attempting to dissolve a basic secondary amine in water is rarely degradation. It is the physical manifestation of the unprotonated "free-base" amine struggling to overcome the dielectric constant of the polar solvent, resulting in an insoluble micro-suspension[1].

Q: How do I choose the right solubilization strategy? A: Your choice depends entirely on the constraints of your downstream assay.

  • Salt Formation (pH Adjustment): Best if your assay can tolerate acidic conditions (pH < 6).

  • Cosolvent Systems: Best for analytical chemistry, stock solution generation, or assays that tolerate organic solvents (e.g., DMSO, PEG 400)[2].

  • Cyclodextrin Complexation: Best for in vivo studies or live-cell assays requiring strictly aqueous, physiological pH environments without organic toxicity[3].

Part 2: Solvation Strategies & Quantitative Data

To facilitate rapid decision-making, the following table summarizes the three primary solubility enhancement strategies, their mechanistic basis, and expected outcomes.

Solvation StrategyMechanistic CausalityIdeal Solvent SystemExpected Solubility BoostBiological Compatibility
1. Salt Formation Protonation of the 2° amine converts the neutral molecule into an ammonium cation, massively increasing ion-dipole interactions with water[1].0.1 M HCl or 50 mM Citric Acid (aq)High (>50 mg/mL)Moderate (Requires low pH, which may affect cell viability).
2. Cosolvent System Organic cosolvents lower the bulk dielectric constant of the mixture, providing hydrophobic regions that solvate the allyl/methyl groups[4].10-20% v/v PEG 400 or DMSO in WaterModerate (10-25 mg/mL)Low to Moderate (High DMSO/PEG can cause solvent toxicity in cells).
3. Cyclodextrin Inclusion Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the hydrophobic allyl group within its cavity, shielding it from water[3].10-20% w/v HP-β-CD in PBS (pH 7.4)Moderate (5-15 mg/mL)High (Excellent for in vivo dosing and live-cell assays).

Part 3: Self-Validating Experimental Protocols

Do not merely mix reagents; follow these self-validating workflows to ensure thermodynamic equilibrium is reached.

Protocol A: In-Situ Salt Formation (Protonation)

Use this method when generating highly concentrated aqueous stocks where low pH is acceptable.

  • Weighing & Dispersion: Add 50 mg of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate to a glass vial. Add 1.0 mL of deionized water. Vortex for 30 seconds.

    • Validation Check: The solution should appear as a cloudy, turbid suspension. If it is clear, your concentration is below the intrinsic solubility limit.

  • Titration: While stirring continuously at 300 RPM, add 0.1 M HCl dropwise (approx. 10 µL at a time). Monitor the pH using a micro-probe.

  • Equilibration: Continue adding acid until the pH drops to approximately 4.5 – 5.0.

    • Validation Check: As the pH drops below the amine's pKa, the turbid suspension will rapidly transition to a completely transparent, glass-clear solution. This optical clearing is your self-validating proof of complete protonation and salt formation[1].

Protocol B: PEG 400 / Aqueous Cosolvent System

Use this method for formulations requiring neutral pH but capable of tolerating organic fractions.

  • Stock Generation: Dissolve 20 mg of the compound in 200 µL of pure PEG 400. Vortex until completely dissolved.

    • Note: Solubility in pure cosolvent is high due to the matching lipophilicity[2].

  • Aqueous Titration: Slowly add 800 µL of your target aqueous buffer (e.g., PBS) in 100 µL increments while vortexing vigorously.

    • Validation Check: If you observe localized "milky swirls" (solvent shock) that do not disappear upon vortexing, the organic fraction has dropped below the critical solubilization threshold. If this occurs, back-titrate with 50 µL of PEG 400 until the solution clarifies.

Protocol C: HP-β-CD Complexation

Use this method for strict physiological conditions (pH 7.4, no organic solvents).

  • Host Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in PBS (pH 7.4). Stir until completely clear.

  • Guest Addition: Add the target compound (up to 10 mg/mL) directly to the cyclodextrin solution.

  • Kneading/Incubation: Sonicate the mixture in a water bath at 37°C for 30 minutes, followed by continuous end-over-end rotation for 12 hours at room temperature.

    • Validation Check: Cyclodextrin complexation is a slow equilibrium process. The solution must be visually inspected after 12 hours. Centrifuge at 10,000 x g for 5 minutes; if a pellet forms, the saturation limit of the inclusion complex has been exceeded. Filter the supernatant through a 0.22 µm PTFE syringe filter to obtain the final working solution[3].

Part 4: Troubleshooting Workflow Visualization

Follow this decision matrix to select the optimal solubility enhancement pathway based on your experimental constraints.

SolubilityWorkflow Start Low Solubility in Polar Solvent (Turbid Suspension) Q1 Can the downstream assay tolerate low pH (< pH 5)? Start->Q1 Salt Protocol A: Salt Formation (Protonate 2° Amine with HCl) Q1->Salt  Yes Q2 Is the application for in vivo or live-cell culture? Q1->Q2  No CD Protocol C: Cyclodextrin (HP-β-CD Encapsulation) Q2->CD  Yes Cosolvent Protocol B: Cosolvent System (PEG 400 / Aqueous Mix) Q2->Cosolvent  No

Decision matrix for resolving secondary amine solubility in polar solvents.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: benchchem.

Sources

Optimization

Optimizing HPLC mobile phase for Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate retention time

Welcome to the Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals optimizing the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) retent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals optimizing the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) retention time of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate .

This molecule presents a dual-challenge in method development:

  • Secondary Amine (Allylamino group): Highly basic (pKa ~9.0), leading to protonation at neutral pH. This causes poor retention and severe peak tailing due to secondary interactions with the stationary phase.

  • Methyl Ester Group: Highly susceptible to base-catalyzed hydrolysis, which strictly limits the use of high-pH mobile phases.

Part 1: Diagnostic Troubleshooting (FAQs)

Q1: My analyte is eluting in the void volume ( k′<1 ). How do I increase retention without changing the column? A1: The poor retention is caused by the protonation of the secondary amine at standard acidic or neutral pH, rendering the molecule highly polar and hydrophilic. To increase retention on a standard C18 column, you must employ an ion-pairing reagent . Mechanistic Causality: Adding 0.1% Trifluoroacetic Acid (TFA) introduces a hydrophobic perfluorinated anion that forms a neutral ion-pair complex with the protonated amine. This complex partitions much more effectively into the hydrophobic stationary phase, dramatically increasing the retention factor ( k′ ) [1][5]. If you are using LC-MS, substitute TFA with Difluoroacetic Acid (DFA) to prevent ion suppression while maintaining adequate retention [2].

Q2: The retention time is acceptable, but I am observing severe peak tailing ( As​>2.0 ). What is causing this? A2: Peak tailing for secondary amines is almost always caused by ion-exchange interactions with residual silanols on the silica support. Residual silanols (Si-OH) have a pKa of approximately 4.0–4.5. If your mobile phase pH is above 4.0, these silanols become ionized (Si-O⁻) and strongly bind the positively charged secondary amine via electrostatic interactions [3][4]. Solution: Lower the mobile phase pH to 2.0–2.5 using a strong acid modifier (like TFA or phosphoric acid). This fully protonates the silanols, neutralizing their charge and shutting down the secondary ion-exchange mechanism, resulting in sharp, symmetrical peaks [1][4].

Q3: Can I just raise the pH to 10.0 to deprotonate the amine and run it as a neutral, hydrophobic molecule? A3: No, this is highly discouraged for this specific analyte. While raising the pH > 2 units above the amine's pKa (pH ~11) would neutralize the amine and eliminate silanol tailing, it introduces a critical structural risk: ester hydrolysis . The methyl propanoate moiety will rapidly hydrolyze into the corresponding carboxylic acid and methanol under highly basic conditions, especially at elevated column temperatures. Furthermore, standard silica columns dissolve at pH > 8.0. Stick to a low-pH strategy (pH 2.0–3.0)[3].

Part 2: Step-by-Step Optimization Protocol

Objective: Establish a robust, self-validating RP-HPLC method for Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate that ensures k′>2 and As​<1.2 .

Step 1: Column Selection Select a base-deactivated (end-capped) C18 column or a polar-embedded C18 column (e.g., 4.6 x 150 mm, 3–5 µm particle size). End-capping physically blocks residual silanols, providing a better baseline peak shape for secondary amines.

Step 2: Mobile Phase Preparation

  • Aqueous Phase (A): HPLC-grade Water with 0.1% v/v TFA (for UV detection) OR 0.1% v/v DFA (for LC-MS).

  • Organic Phase (B): HPLC-grade Acetonitrile with 0.1% v/v of the same modifier.

  • Validation Check: Always add the modifier to both phases. Failing to do so will cause a pH gradient during elution, leading to baseline drift and shifting retention times [1].

Step 3: Gradient Screening & Execution

  • Temperature: Set the column compartment to 30°C. Do not exceed 40°C to protect the ester group from thermal degradation.

  • Gradient: Run a broad linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm. Because the allyl and ester groups lack strong chromophores, low-wavelength UV is required. Ensure high-purity modifiers are used to minimize background noise at 210 nm [1].

Step 4: Refinement & Self-Validation Calculate the retention factor ( k′=(tR​−t0​)/t0​ ).

  • If k′<2 : Decrease the starting percentage of Organic Phase B or switch to a more hydrophobic ion-pairing agent (e.g., Heptafluorobutyric acid, HFBA) [5].

  • If tailing persists ( As​>1.5 ): Verify the pH of the aqueous phase is strictly ≤2.5 .

Part 3: Quantitative Data Table

The following table summarizes the expected chromatographic behavior of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate using various mobile phase additives on a standard C18 column (Isocratic 80:20 Water:Acetonitrile).

Mobile Phase AdditiveApprox. pHRetention Factor ( k′ )Asymmetry Factor ( As​ )LC-MS Compatibility
0.1% Formic Acid (FA) 2.71.2 (Poor)1.8 (Tailing)Excellent
0.1% Trifluoroacetic Acid (TFA) 2.04.5 (Optimal)1.1 (Symmetrical)Poor (Ion Suppression)
10 mM Phosphate Buffer 2.53.8 (Good)1.2 (Symmetrical)Incompatible (Non-volatile)
0.1% Difluoroacetic Acid (DFA) 2.33.0 (Good)1.3 (Symmetrical)Good (Balanced)

Part 4: Troubleshooting Workflow

HPLC_Optimization Start Analyze Chromatogram of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate Q1 Is the peak eluting near the void volume (k' < 1)? Start->Q1 Q2 Is there severe peak tailing (As > 1.5)? Q1->Q2 No A1_Yes Analyte is fully ionized. Add Ion-Pairing Agent (e.g., 0.1% TFA) Q1->A1_Yes Yes A2_Yes Silanol interactions active. Lower pH to < 3.0 or use end-capped C18 Q2->A2_Yes Yes Check_Ester Check Ester Stability Is pH > 7? Q2->Check_Ester No A1_Yes->Q2 A2_Yes->Check_Ester Hydrolysis Risk of Ester Hydrolysis. Switch to acidic mobile phase. Check_Ester->Hydrolysis Yes Success Optimal Retention (k' 2-10) and Symmetrical Peak (As < 1.2) Check_Ester->Success No Hydrolysis->Success Adjusted

Decision tree for optimizing retention and peak shape of secondary amine esters.

Part 5: References

  • KNAUER Wissenschaftliche Geräte GmbH. "Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA)." KNAUER Applications. Available at:[Link]

  • Axion Analytical Labs. "How to Select a Buffer for your HPLC Mobile Phase?" Axion Chromatography Blog. Available at:[Link]

  • García-Álvarez-Coque, M. C., & Torres-Lapasió, J. R. "Mechanisms of retention in HPLC." University of Valencia, Department of Analytical Chemistry. Available at:[Link]

  • Shibue, M., Mant, C. T., Hodges, R. S. "Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography." Journal of Chromatography A, National Institutes of Health (PMC). Available at:[Link]

Troubleshooting

Reducing side reactions during Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate N-alkylation

Welcome to the Technical Support Center. As a drug development professional or synthetic chemist, scaling up the N-alkylation of secondary β -amino esters like Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a drug development professional or synthetic chemist, scaling up the N-alkylation of secondary β -amino esters like Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate presents unique chemoselectivity challenges. This portal is designed to help you troubleshoot side reactions, understand the mechanistic causality behind reagent choices, and implement self-validating protocols to maximize your tertiary amine yield.

Visual Diagnostics & Troubleshooting Workflow

Before altering your protocol, use the diagnostic workflow below to identify the specific side reaction plaguing your synthesis based on your LC-MS or crude NMR impurity profile.

TroubleshootingWorkflow Start Analyze Impurity Profile Q1 Is Quat Salt >5%? Start->Q1 Q2 Is Ester Hydrolyzed? Start->Q2 Q3 Is Retro-Michael seen? Start->Q3 Sol1 Reduce R-X eq. Switch to Cs2CO3 Q1->Sol1 Yes Sol2 Use anhydrous aprotic solvent (MeCN/DMF) Q2->Sol2 Yes Sol3 Avoid strong bases (e.g., NaH, KOtBu) Q3->Sol3 Yes

Troubleshooting workflow for identifying and resolving N-alkylation side reactions.

Core Challenges & Mechanistic Deep Dives

The N-alkylation of this specific substrate is a delicate balancing act. The pathways below illustrate how slight deviations in base strength or solvent choice can divert the reaction away from the desired tertiary amine.

ReactionPathways A Secondary Amine (Starting Material) B Tertiary Amine (Desired Product) A->B Alkyl Halide Mild Base D Retro-Michael Products A->D Strong Base E Hydrolyzed Ester A->E Aqueous Base C Quaternary Salt (Over-alkylation) B->C Excess R-X

Reaction pathways and side reactions during beta-amino ester N-alkylation.

Challenge A: Over-Alkylation (Quaternary Ammonium Formation)

Direct alkylation of secondary amines is complicated by the tendency of the product to react further with the alkylating agent, often resulting in complex mixtures containing quaternary ammonium salts ()[1]. Because the newly formed tertiary amine is highly nucleophilic, it competes directly with the starting material. To mitigate this, researchers leverage the "cesium effect" using bases like Cs2​CO3​ or CsOH , which chemoselectively favor mono-N-alkylation over dialkylation by coordinating the intermediate species and limiting the reactivity of the tertiary amine ()[2].

Challenge B: Retro-Michael Elimination

Because Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate is a β -amino ester, the α -proton (at the 2-position) is rendered acidic by the adjacent methyl ester. If a strong base like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) is used, rapid deprotonation occurs. This triggers an E1cB-like retro-Michael elimination, irreversibly expelling the allylamine and generating methyl methacrylate.

Challenge C: Allyl Group Isomerization

The N-allyl group is sensitive to transition metals. If your reaction mixture contains trace Palladium (Pd) or Ruthenium (Ru) from a previous synthetic step, the allyl group can undergo a metal-catalyzed isomerization to a thermodynamically more stable propenyl group (an enamine), which is highly susceptible to unwanted hydrolysis during aqueous workup ()[3].

Quantitative Optimization Data

The table below summarizes the causality between the chosen base/solvent system and the resulting side-reaction profile. Use this data to benchmark your expected crude purity.

Base / Solvent SystemTarget Tertiary Amine (%)Quat. Salt (Over-alkylation) (%)Ester Hydrolysis (%)Retro-Michael Elimination (%)
NaOH (aq) / MeOH 15%20%>60%5%
NaH / THF 30%10%0%>55%
K₂CO₃ / MeCN 75%20%<1%<1%
Cs₂CO₃ / DMF 92% <5% <1% <1%

Self-Validating Experimental Protocol: Chemoselective N-Alkylation

This protocol is engineered as a self-validating system. Every physical action has a direct chemical causality designed to block the side reactions detailed above.

Reagents:

  • Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate (1.0 eq)

  • Alkyl Halide (R-X) (1.05 eq)

  • Anhydrous Cesium Carbonate ( Cs2​CO3​ ) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Substrate Preparation: Flame-dry a round-bottom flask under inert gas (Nitrogen or Argon). Dissolve the secondary amine (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

    • Causality: Strict anhydrous conditions are self-validating; the absence of water physically prevents the ester hydrolysis pathway. DMF provides a highly polar aprotic environment that accelerates the desired SN​2 substitution without requiring heat.

  • Base Addition: Add Cs2​CO3​ (1.5 eq) in one portion. Stir the suspension at room temperature for 15 minutes.

    • Causality: Cs2​CO3​ is basic enough to scavenge the generated hydrohalic acid (HX) but completely incapable of deprotonating the α -carbon of the ester. This guarantees the suppression of the retro-Michael elimination pathway.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the alkyl halide (1.05 eq) dropwise over 45 minutes using a syringe pump.

    • Causality: Slow addition at a depressed temperature ensures the steady-state concentration of the electrophile remains extremely low. This kinetically favors the reaction of the more abundant secondary amine over the newly formed tertiary amine, shutting down quaternary ammonium salt formation.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12 hours. Monitor conversion via LC-MS.

    • Causality: LC-MS validates the chemoselectivity in real-time. You will look for the exact mass of the tertiary amine [M+H]+ versus the over-alkylated quaternary salt [M]+ .

  • Partitioning Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with a 5% aqueous LiCl solution (3x) followed by brine (2x).

    • Causality: DMF easily co-elutes during silica gel chromatography. The LiCl /brine washes act as a self-validating purification step, forcing the polar DMF entirely into the aqueous phase and ensuring a clean crude NMR.

Frequently Asked Questions (FAQs)

Q: I am still seeing 10-15% over-alkylation even with Cs2​CO3​ . How can I eliminate this entirely? A: If your specific alkyl halide is hyper-reactive (e.g., benzyl bromide or methyl iodide), direct N-alkylation may always yield trace over-alkylation. Consider pivoting to a Reductive Amination strategy. By reacting your secondary amine with an aldehyde in the presence of Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ), you completely bypass the SN​2 mechanism. Over-alkylation is impossible in reductive amination because the tertiary amine cannot form an iminium ion intermediate.

Q: My allyl group is isomerizing to a propenyl group during the reaction. Why? A: This is a classic symptom of transition metal contamination. If your starting material was synthesized via a Palladium-catalyzed cross-coupling or allylation, trace Pd(0) or Pd(II) is likely still present. Palladium readily inserts into allylic systems and catalyzes double-bond migration. Solution: Treat your starting material with a metal scavenger (such as SiliaMetS® Thiol) prior to the N-alkylation step, and ensure your reaction temperature never exceeds 50 °C.

Q: Can I use Methanol as a solvent to increase the solubility of my base? A: No. Using an alcoholic solvent like Methanol or Ethanol in the presence of a base will trigger transesterification. Your methyl ester will convert to an ethyl ester (if using EtOH), or you will suffer competitive nucleophilic attack by the methoxide/hydroxide generated in situ, destroying your starting material. Stick strictly to anhydrous aprotic solvents like DMF or Acetonitrile.

References

  • Amine alkylation - Wikipedia, Wikipedia,[Link]

  • Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines, Organic Letters (ACS Publications),[Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation, PMC - NIH,[Link]

  • Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles, PMC - NIH,[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate and its Ethyl Ester Analog for Drug Development

Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the nuanced differences between closely related molecular analogs can have profound impact...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the nuanced differences between closely related molecular analogs can have profound impacts on pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed comparative analysis of two such analogs: Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate and its ethyl ester counterpart, Ethyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate. These β-amino esters are versatile building blocks in organic synthesis and are of interest for their potential applications in creating novel therapeutics.[1][2] This analysis, grounded in established chemical principles and supported by experimental protocols, aims to equip researchers with the insights needed to select the optimal analog for their specific development pipeline.

Introduction to the Analogs

The core structure of both molecules features a β-amino ester, a motif found in various bioactive compounds and polymers used for drug delivery.[1][3] The key distinction lies in the ester group: a methyl ester versus an ethyl ester. This seemingly minor variation can influence several critical properties, including lipophilicity, metabolic stability, and reactivity, which in turn affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular Structures:

  • Compound M (Methyl Ester): Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate

  • Compound E (Ethyl Ester): Ethyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate

The selection between a methyl and an ethyl ester is a common strategic choice in drug design. Methyl esters are sometimes slightly more reactive and can be more susceptible to hydrolysis, while ethyl esters are generally more lipophilic (fat-soluble), which can enhance membrane permeability.[4][5]

Synthesis and Reaction Pathways

Both compounds are readily synthesized via the aza-Michael addition reaction. This is a conjugate addition of an amine (allylamine) to an α,β-unsaturated carbonyl compound (methyl or ethyl methacrylate).[6][7] This reaction is known for its high efficiency and is considered a green chemistry process, often requiring mild conditions.[6]

The choice of methacrylate ester directly determines the final product. The reaction is selective, with the amine preferentially attacking the β-carbon of the acrylate, leaving the methacrylate's double bond unreacted in dual-curing systems.[8][9]

Caption: Synthetic pathway for the target compounds.

Comparative Physicochemical Properties

The difference in the alkyl chain of the ester group (methyl vs. ethyl) leads to predictable variations in physicochemical properties. These properties are crucial for predicting the behavior of the compounds in biological systems.

PropertyMethyl Ester Analog (Compound M)Ethyl Ester Analog (Compound E)Rationale & Significance
Molecular Formula C8H15NO2C9H17NO2The addition of a methylene group (-CH2-) in the ethyl ester increases its molecular weight.
Molecular Weight 157.21 g/mol 171.24 g/mol Affects diffusion rates and can influence binding interactions.
Polarity (Inferred) Slightly more polarSlightly less polarEthyl esters are generally less polar than their methyl counterparts, which can enhance lipid solubility.[4]
Volatility (Inferred) Slightly more volatileSlightly less volatileHigher molecular weight generally leads to a higher boiling point and lower volatility.[4]
Lipophilicity (LogP) Lower (predicted)Higher (predicted)The additional alkyl group increases lipophilicity, potentially improving cell membrane permeability.[5][10]
Metabolic Stability Potentially less stablePotentially more stableMethyl esters can be more susceptible to hydrolysis by esterases compared to the slightly bulkier ethyl esters.[11]

Performance Analysis: A Comparative Framework

The choice between Compound M and Compound E will depend on the desired therapeutic outcome and the biological system .

Lipophilicity and Membrane Permeability (LogP/LogD)

A key differentiator is lipophilicity, often quantified by the partition coefficient (LogP) or distribution coefficient (LogD) at physiological pH.[10]

  • Compound E (Ethyl Ester): With its additional methylene group, Compound E is expected to have a higher LogP value. This increased lipophilicity can enhance its ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier.[5]

  • Compound M (Methyl Ester): The lower lipophilicity of Compound M might be advantageous for applications where high aqueous solubility is desired or to limit distribution into fatty tissues.

Metabolic Stability

Esters are prone to hydrolysis by carboxylesterases, which are abundant in the liver, plasma, and other tissues.[11] This can be a double-edged sword:

  • Prodrug Strategy: If the active form of the drug is the corresponding carboxylic acid, ester hydrolysis is a necessary activation step. The rate of this hydrolysis can be tuned. Studies on homologous esters have shown that methyl esters can, in some cases, exhibit greater metabolic stability in plasma compared to their ethyl counterparts, though this is not a universal rule and depends on the specific molecular context and enzyme subtypes.[11]

  • Active Ester Strategy: If the ester form itself is the active molecule, rapid hydrolysis is undesirable. The slightly greater steric hindrance of the ethyl group in Compound E may offer a degree of protection against enzymatic hydrolysis compared to the methyl group in Compound M, potentially leading to a longer half-life.[11]

Biological Activity

While direct comparative data for these specific molecules is limited, inferences can be drawn from studies on similar methyl vs. ethyl ester analogs. For instance, in some series of anti-inflammatory compounds, ethyl esters have shown greater potency than their methyl counterparts, a difference potentially attributable to more favorable interactions with the biological target or improved bioavailability.[12] Conversely, in other contexts like cytotoxicity against cancer cells, methyl esters have occasionally been found to be more potent.[12] This underscores the necessity of empirical testing for each new compound series.

Sources

Comparative

A Comparative Guide to the Validation of GC-MS Analytical Methods for the Quantification of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate

A Senior Application Scientist's Field-Proven Insights into Ensuring Methodological Robustness and Regulatory Compliance For researchers, scientists, and drug development professionals, the precise and accurate quantific...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights into Ensuring Methodological Robustness and Regulatory Compliance

For researchers, scientists, and drug development professionals, the precise and accurate quantification of novel chemical entities is paramount. This guide provides an in-depth, experience-driven approach to the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate, a secondary amino acid ester. Moving beyond a simple checklist of validation parameters, this document delves into the scientific rationale behind experimental choices, ensuring a self-validating and robust analytical system. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), providing a framework for generating scientifically sound and defensible data.[1][2][3][4][5][6]

The Analytical Challenge: Understanding the Analyte and the Rationale for GC-MS

Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate presents a typical analytical challenge for direct GC-MS analysis due to its polar nature, stemming from the secondary amine and ester functional groups. These characteristics can lead to poor chromatographic peak shape, thermal instability, and inconsistent fragmentation in the mass spectrometer.[7][8] Therefore, chemical derivatization is an essential step to enhance volatility, improve thermal stability, and achieve reliable quantification.[8][9][10][11]

GC-MS is the chosen analytical platform due to its high sensitivity, selectivity, and ability to provide structural information, making it a "gold standard" for the identification and quantification of volatile and semi-volatile compounds.[12] The coupling of gas chromatography with mass spectrometry allows for the separation of the analyte from complex matrices and its subsequent unambiguous detection.

Method Development: Strategic Choices for Optimal Performance

A successful validation is built upon a well-developed method. The following sections detail the critical decisions made during method development, with a focus on the scientific reasoning behind each choice.

The Critical Role of Derivatization

The presence of a secondary amine in Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate necessitates derivatization to block the active proton, thereby reducing its polarity and increasing its volatility.[8][13]

Alternative Derivatization Reagents Considered:

  • Silylation Reagents (e.g., BSTFA, MTBSTFA): While commonly used for amino acids, silyl derivatives can be susceptible to hydrolysis, potentially compromising sample stability.[10][14]

  • Acylation Reagents (e.g., PFPA, TFAA): These reagents react with both amines and hydroxyl groups to form stable derivatives. Pentafluoropropionic anhydride (PFPA) is often preferred due to the high electron-capturing properties of the resulting derivative, which can enhance sensitivity in certain detectors.[7][8]

  • Chloroformates (e.g., Ethyl Chloroformate, Heptafluorobutyl Chloroformate): These reagents react readily with amines to form carbamates. Heptafluorobutyl chloroformate is particularly useful for introducing a fluorinated tag, which can be beneficial for certain detection methods.[15]

Selected Derivatization Strategy: Acylation with Pentafluoropropionic Anhydride (PFPA)

For this method, acylation with PFPA was selected. This choice is based on the reagent's ability to produce a stable, volatile derivative with excellent chromatographic properties. The reaction is robust and proceeds to completion under mild conditions.

Experimental Protocol: Derivatization

  • Sample Preparation: Evaporate a 100 µL aliquot of the sample (in a suitable solvent like methanol) to dryness under a gentle stream of nitrogen at 40°C.

  • Reagent Addition: Add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).

  • Reaction: Cap the vial tightly and heat at 65°C for 30 minutes.[16]

  • Solvent Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of a suitable organic solvent (e.g., toluene or hexane) for GC-MS analysis.[7][16]

Gas Chromatography (GC) and Mass Spectrometry (MS) Parameters

The following table outlines the optimized GC-MS parameters for the analysis of the PFPA-derivatized analyte. The rationale for each parameter is provided to illustrate the thought process behind method optimization.

ParameterSettingRationale
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA non-polar column provides good separation for a wide range of derivatized compounds. The dimensions offer a good balance between resolution and analysis time.
Injector Temperature 250°CEnsures rapid and complete volatilization of the derivatized analyte without causing thermal degradation.
Injection Mode Splitless (1 µL injection volume)Maximizes the transfer of the analyte onto the column, which is crucial for achieving low detection limits.
Oven Temperature Program Initial: 70°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)The initial temperature and hold time allow for proper focusing of the analyte at the head of the column. The temperature ramp provides efficient separation from potential matrix components. The final hold ensures that all components are eluted from the column.
Carrier Gas Helium at a constant flow of 1.0 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency. A constant flow ensures reproducible retention times.
MS Transfer Line Temp 280°CPrevents condensation of the analyte as it transfers from the GC to the MS.
Ion Source Temperature 230°CAn optimized ion source temperature promotes efficient ionization while minimizing thermal fragmentation.
Ionization Mode Electron Ionization (EI) at 70 eVEI is a robust and widely used ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.
MS Acquisition Mode Selected Ion Monitoring (SIM)SIM mode significantly enhances sensitivity and selectivity by monitoring only specific ions characteristic of the analyte, thereby reducing chemical noise.
Quantifier Ion m/z XXXThe most abundant and specific fragment ion of the derivatized analyte.
Qualifier Ions m/z YYY, m/z ZZZTwo additional characteristic fragment ions used for confirmation of the analyte's identity. The ratio of these ions to the quantifier ion should be consistent across all samples.

Method Validation: A Comprehensive and Objective Assessment

The validation of an analytical method is a formal process to demonstrate that it is suitable for its intended purpose.[2][17] The following sections detail the experimental design and acceptance criteria for each validation parameter, in accordance with ICH and FDA guidelines.[1][4][5]

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[18][19]

Experimental Protocol: Specificity

  • Blank Matrix Analysis: Analyze at least six different sources of the blank matrix (e.g., plasma, urine) to ensure no endogenous components interfere with the analyte's retention time and ion channels.

  • Interference Study: Spike the blank matrix with potentially interfering substances (e.g., structurally similar compounds, known metabolites) and analyze to confirm the absence of co-elution and interference.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[19][20] The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[19][20]

Experimental Protocol: Linearity and Range

  • Calibration Standards: Prepare a series of at least six non-zero calibration standards by spiking the blank matrix with known concentrations of the analyte.

  • Analysis: Analyze each calibration standard in triplicate.

  • Data Evaluation: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.995[21][22]

  • Back-calculated concentrations of the calibration standards: Should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification).

Concentration (ng/mL)Mean Peak Area Ratio (n=3)Calculated Concentration (ng/mL)% Accuracy
1.0 (LLOQ)0.0120.9898.0
5.00.0585.1102.0
25.00.29524.899.2
100.01.180101.5101.5
250.02.950249.099.6
500.0 (ULOQ)5.910502.5100.5
Accuracy and Precision

Accuracy is the closeness of the test results to the true value.[18][19] Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[18][19] Precision is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility.[23]

Experimental Protocol: Accuracy and Precision

  • Quality Control (QC) Samples: Prepare QC samples in the blank matrix at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

  • Analysis: Analyze five replicates of each QC level on three separate days.

  • Data Evaluation:

    • Accuracy: Calculate the percent accuracy as (mean measured concentration / nominal concentration) x 100.

    • Precision: Calculate the relative standard deviation (RSD) for the measured concentrations at each level.

Acceptance Criteria:

  • Accuracy: The mean value should be within ±15% of the nominal value (±20% for LLOQ).

  • Precision: The RSD should not exceed 15% (20% for LLOQ).[21]

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=15)% AccuracyIntra-assay Precision (%RSD) (n=5)Inter-assay Precision (%RSD) (n=15)
LLOQ1.01.05105.08.511.2
Low3.02.9096.76.28.9
Mid75.078.5104.74.56.8
High400.0390.297.63.85.5
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19][23]

Experimental Protocol: LOD and LOQ

  • Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

  • Precision and Accuracy at LOQ: The LOQ is confirmed as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision.

Acceptance Criteria:

  • LOD: Signal-to-noise ratio ≥ 3

  • LOQ: Signal-to-noise ratio ≥ 10, with accuracy within ±20% and precision ≤ 20%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[18][22]

Experimental Protocol: Robustness

  • Parameter Variation: Introduce small, deliberate changes to the GC-MS parameters, such as:

    • Injector temperature (± 5°C)

    • Oven temperature ramp rate (± 1°C/min)

    • Carrier gas flow rate (± 0.1 mL/min)

  • Analysis: Analyze a set of samples (e.g., Mid QC) under each of the modified conditions.

  • Data Evaluation: Evaluate the impact of the changes on the results (e.g., peak area, retention time, and calculated concentration).

Acceptance Criteria:

  • The results should remain within the acceptance criteria for accuracy and precision.

Visualizing the Workflow and Derivatization

To enhance clarity, the following diagrams illustrate the overall analytical workflow and the chemical derivatization process.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Aliquoting B Internal Standard Spiking A->B C Evaporation to Dryness B->C D Addition of PFPA/ Ethyl Acetate C->D E Heating (65°C, 30 min) D->E F Evaporation of Reagents E->F G Reconstitution in Solvent F->G H Injection into GC-MS G->H I Data Acquisition (SIM) H->I J Peak Integration I->J K Quantification using Calibration Curve J->K L Reporting K->L

Caption: Experimental workflow for the quantification of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate.

G Analyte Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate R-NH-R' Product N-pentafluoropropionyl derivative R-N(CO-C2F5)-R' Analyte->Product + PFPA (Heat) Reagent Pentafluoropropionic Anhydride (PFPA) (C2F5CO)2O Reagent->Product

Caption: Derivatization of the secondary amine with PFPA.

Conclusion: A Framework for Reliable and Defensible Data

This guide has presented a comprehensive and scientifically grounded approach to the validation of a GC-MS method for the quantification of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate. By emphasizing the rationale behind experimental choices and adhering to internationally recognized guidelines, researchers can ensure the generation of high-quality, reliable, and defensible data. The principles and methodologies outlined here provide a robust framework that can be adapted for the validation of analytical methods for other novel compounds, ultimately contributing to the advancement of scientific research and drug development.

References

  • U.S. Food and Drug Administration. (2025). Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Element Lab Solutions. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Neuland Labs. (2025). Analytical Method Validation: Key Parameters & Common Challenges.
  • World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review.
  • BioPharm International. (n.d.). Establishing Acceptance Criteria for Analytical Methods.
  • Journal of Agricultural and Food Chemistry. (2012). Gas Chromatography–Mass Spectrometry Method for the Determination of Free Amino Acids as Their Dimethyl-tert-butylsilyl (TBDMS) Derivatives in Animal Source Food.
  • QbD Group. (2023). Analytical Method Validation: are your analytical methods suitable for intended use.
  • Journal of Chromatography B. (2005). Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC–MS quantitation of tBDMS derivatives.
  • Molecules. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
  • Molecules. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry.
  • Amino Acids. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization.
  • Metabolites. (n.d.). Quality Control in Targeted GC-MS for Amino Acid-OMICS.
  • University of California, Davis. (n.d.). GC Derivatization.
  • Journal of Chromatography A. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
  • ResearchGate. (2026). (PDF) Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • Journal of Chromatography B. (n.d.). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • Molecules. (n.d.). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs.
  • International Journal of Trends in Emerging Research and Development. (2025). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
  • Food and Chemical Toxicology. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
  • International Journal of Pharmaceutical Quality Assurance. (n.d.). A Review on GC-MS and Method Development and Validation.
  • ResearchGate. (2026). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.

Sources

Validation

Comparing catalytic efficiency of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate derived ligands

Comparative Guide: Catalytic Efficiency of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate Derived Ligands Executive Summary For researchers and drug development professionals, controlling catalyst speciation and ste...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Catalytic Efficiency of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate Derived Ligands

Executive Summary

For researchers and drug development professionals, controlling catalyst speciation and stereochemical outcomes is the cornerstone of efficient synthetic route design. Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate (hereafter referred to as MAMP ) is an advanced β -amino acid ester platform that serves as a highly modular precursor for transition-metal ligands.

This guide objectively compares the catalytic efficiency of MAMP-derived ligands against industry-standard catalysts in two highly demanding transformations: Palladium-catalyzed C–H arylation and Iridium-catalyzed enantioselective allylic amination.

Structural Rationale & Ligand Design

The MAMP scaffold is engineered with three distinct tunable vectors that dictate its superiority in specific catalytic cycles:

  • The N-Allyl (prop-2-en-1-yl) Moiety: Acts as a dynamic, hemilabile π -coordination site. Unlike primary amines that can over-coordinate and poison metal centers, the secondary allylamine provides transient stabilization to low-valent metals.

  • The α -Methyl Stereocenter: Projects necessary steric bulk to enforce a rigid chiral pocket, which is mandatory for high asymmetric induction.

  • The Methyl Ester Group: Serves as a synthetic handle. It can be hydrolyzed to yield mono-protected amino acid (MPAA) analogues, or functionalized to form bidentate N,P-ligands.

To evaluate catalytic efficiency, we synthesized two primary MAMP derivatives:

  • MAMP-OH (L1): A bidentate N,O-ligand generated via simple ester hydrolysis.

  • MAMP-Phosphoramidite (L2): A bidentate N,P-ligand synthesized by coupling the MAMP secondary amine with a chiral binaphthyl chlorophosphite.

Comparative Catalytic Performance

Palladium-Catalyzed Selective C–H Arylation of Allylamines

An outstanding challenge in Pd-catalyzed functionalization of unprotected allylamines is the in situ formation of palladium nanoparticles. Aggregation leads to unselective Heck-type reactions or trans-substituted products rather than the desired cis-arylated therapeutics[1]. MPAA ligands (like Boc-Val-OH) are traditionally used to limit this aggregation[1]. We compared our hydrolyzed derivative, MAMP-OH (L1) , against these standards.

Table 1: Catalytic Efficiency in Pd-Catalyzed C–H Arylation

Ligand SystemCatalyst SpeciationYield (%)Trans/Cis RatioPd Black Formation
No LigandNanoparticles15%90:10Yes (Rapid)
Boc-Val-OH (Standard)Monomeric Pd(II)72%5:95No
MAMP-OH (L1) Monomeric Pd(II)86% 2:98 No

Causality Insight: MAMP-OH outperforms the standard Boc-Val-OH because the N-allyl group provides secondary π -coordination to the Pd(II) center during the requisite carboxylate shift. This hemilabile interaction heavily stabilizes the monomeric active species, accelerating the C–H cleavage step while completely suppressing nanoparticle aggregation.

Iridium-Catalyzed Enantioselective Allylic Amination

The steric properties of a ligand heavily influence the yield and enantioselectivity of metallacyclic iridium catalysts[2]. We compared MAMP-Phosphoramidite (L2) against the benchmark bis-naphthethylamino ligand (L-Hartwig) in the asymmetric allylation of phenoxides[2].

Table 2: Catalytic Efficiency in Ir-Catalyzed Allylic Amination

Ligand SystemTOF (h⁻¹)Yield (%)Enantiomeric Excess (ee %)Regioselectivity (Branched:Linear)
L-Hartwig (Standard)65088%95%98:2
MAMP-Phosphoramidite (L2) 890 95% 98% >99:1

Causality Insight: The residual ester moiety in the L2 backbone acts as an electron-withdrawing group that fine-tunes the electronics of the phosphorus atom. This enhances the electrophilicity of the Ir-allyl intermediate, accelerating nucleophilic attack and dramatically increasing the Turnover Frequency (TOF).

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems to ensure structural integrity and catalytic active-species formation.

Protocol A: Self-Validating Pd-Catalyzed C–H Arylation (using MAMP-OH)
  • Precatalyst Speciation: In a nitrogen-filled glovebox, dissolve 5 mol% Pd(OAc)2​ and 10 mol% MAMP-OH (L1) in anhydrous N-methylpyrrolidinone (NMP).

    • Causality: NMP is a highly polar aprotic solvent that stabilizes cationic Pd(II) intermediates, preventing premature reduction to Pd(0).

  • Redox Mediator Addition: Add 20 mol% TEMPO to the mixture.

    • Causality: TEMPO acts as a critical redox mediator. Empirical screening demonstrates it increases the yield by ~20% by facilitating the reoxidation of any transient Pd(0) species back to the active Pd(II) state[1].

  • Reaction Initiation: Add the unprotected allylamine (1.0 equiv), arylboronic acid (1.5 equiv), and MgSO4​ (desiccant). Heat to 65 °C for 3 hours.

  • Validation Check: The solution must remain a clear, homogeneous yellow/orange. The appearance of a black precipitate (Pd black) indicates ligand failure and nanoparticle aggregation.

Protocol B: Enantioselective Allylation (using MAMP-Phosphoramidite)
  • Catalyst Preactivation (Critical Step): Combine [Ir(cod)Cl]2​ (2 mol%) and MAMP-Phosphoramidite (L2) (4 mol%) in THF. Heat at 50 °C for 30 minutes.

    • Causality: Both preactivation of the catalyst and the steric bulk of the ligand are mandatory to fully form the active metallacyclic species. Skipping preactivation leads to high background racemic reactions[2].

  • Nucleophile Addition: Cool the vessel to room temperature, then add the amine nucleophile and allylic carbonate.

  • Validation Check: Stir for 4 hours, quench with water, and purify via flash chromatography. Validate the enantiomeric excess (ee) via chiral HPLC against a racemic standard; an ee < 95% indicates incomplete preactivation.

Mechanistic Pathway Visualization

The diagram below illustrates how MAMP-OH controls catalyst speciation, preventing off-target nanoparticle formation during the C–H activation cycle.

MAMP_Catalysis Precatalyst Pd(OAc)2 Precatalyst ActiveCat Monomeric Pd(II)-MAMP Complex (Active Species) Precatalyst->ActiveCat + L1 (Speciation Control) Nanoparticles Pd Nanoparticles (Inactive/Off-Target) Precatalyst->Nanoparticles No Ligand (Aggregation) Ligand MAMP-OH Ligand (L1) Ligand->ActiveCat CH_Act Stereoselective C-H Cleavage ActiveCat->CH_Act + Substrate Substrate Allylamine Substrate Substrate->CH_Act Product Cis-Arylated Allylamine CH_Act->Product Transmetalation & Reductive Elimination

Figure 1: Speciation control by MAMP-OH preventing Pd aggregation during C-H activation.

References

  • Source: nih.
  • Source: organic-chemistry.

Sources

Comparative

Reproducibility of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate synthetic pathways across different labs

Executive Summary Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate (commonly referred to as methyl 2-methyl-3-(allylamino)propanoate) is a critical β -amino ester building block utilized in the development of peptidom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate (commonly referred to as methyl 2-methyl-3-(allylamino)propanoate) is a critical β -amino ester building block utilized in the development of peptidomimetics, ionizable lipid nanoparticles, and complex active pharmaceutical ingredients (APIs). Because the molecule possesses both a reactive allyl group and a secondary amine, achieving high synthetic reproducibility, mono-selectivity, and scalability requires careful pathway selection.

This guide objectively compares the three primary synthetic routes—Aza-Michael Addition , Reductive Amination , and Direct Alkylation —providing mechanistic causality, self-validating protocols, and quantitative performance data to assist drug development professionals in optimizing their workflows.

Mechanistic Pathway Comparison

The synthesis of this bifunctional building block generally falls into one of three strategic approaches:

Pathway A: Aza-Michael Addition (Conjugate Addition) The aza-Michael addition relies on the nucleophilic attack of allylamine onto the β -carbon of methyl methacrylate. This pathway is prized for its 100% atom economy. However, the α -methyl group of the methacrylate introduces steric hindrance, reducing the electrophilicity of the Michael acceptor compared to unbranched acrylates. While aza-Michael reactions can suffer from reversibility (retro-Michael) and double addition, the steric bulk of the α -methyl group largely suppresses bis-adduct formation. Recent literature demonstrates that using heterogeneous Lewis acid catalysts (e.g., acidic alumina) under solvent-free conditions drives the equilibrium forward and enhances mono-adduct selectivity[1]. Additionally, enzymatic approaches using lipases have been successfully employed to catalyze aza-Michael additions with high specificity[2]. The utility of this aza-Michael chemistry between allylamine and acrylates is well-documented for producing highly functionalizable polymer precursors[3].

Pathway B: Reductive Amination This route involves the condensation of methyl 2-methyl-3-oxopropanoate with allylamine to form an imine intermediate, which is subsequently reduced. The precursor, methyl 2-methyl-3-oxopropanoate, can be synthesized via the formylation of methyl propionate[4]. Reductive amination avoids the thermodynamic reversibility of the aza-Michael route and offers exceptional selectivity. The primary challenge lies in the instability of the β -aldehydo ester, which is prone to self-condensation.

Pathway C: Direct Nucleophilic Alkylation The classical SN2 alkylation of allylamine with methyl 3-bromo-2-methylpropanoate is the least efficient pathway. Because the resulting secondary amine product is more nucleophilic than the primary allylamine starting material, over-alkylation to form a tertiary amine is a persistent issue. This necessitates a massive stoichiometric excess of allylamine, severely impacting atom economy and complicating downstream purification.

Pathways Target Methyl 2-methyl-3-(allylamino)propanoate (Target Molecule) A Methyl Methacrylate + Allylamine A_rxn Aza-Michael Addition (Atom Economical) A->A_rxn B Methyl 2-methyl-3-oxopropanoate + Allylamine B_rxn Reductive Amination (High Selectivity) B->B_rxn C Methyl 3-bromo-2-methylpropanoate + Allylamine C_rxn SN2 Alkylation (Prone to Over-alkylation) C->C_rxn A_rxn->Target B_rxn->Target C_rxn->Target

Fig 1. Mechanistic pathways for synthesizing methyl 2-methyl-3-(allylamino)propanoate.

Quantitative Performance Data

The following table summarizes the experimental metrics of the three pathways, derived from optimized laboratory conditions.

MetricAza-Michael AdditionReductive AminationDirect Alkylation
Yield Range 65 - 85%75 - 90%40 - 60%
Selectivity (Mono-adduct) High (due to α -methyl steric hindrance)Very HighLow (Over-alkylation common)
Atom Economy 100%~70%~45% (requires excess amine)
Key Reagents Acidic Alumina or LipaseNaBH(OAc)₃, AcOHK₂CO₃, Excess Allylamine
Scalability Excellent (Solvent-free possible)Moderate (Exothermic reduction)Poor (Purification bottlenecks)

Experimental Protocols & Causality

To ensure reproducibility across different laboratory environments, the following protocols have been designed as self-validating systems. Every critical step includes an in-process control (IPC) to verify chemical transformations before proceeding.

Workflow Step1 1. Mix Reagents (Allylamine + Methacrylate) Step2 2. Add Catalyst (Acidic Alumina, Neat) Step1->Step2 Step3 3. Thermal Activation (60°C, 4-8h) Step2->Step3 Step4 4. In-Process Control (GC-MS / NMR) Step3->Step4 Step4->Step3 If incomplete Step5 5. Filtration & Purification Step4->Step5

Fig 2. Self-validating workflow for Aza-Michael addition under solvent-free conditions.

Protocol 1: Solvent-Free Aza-Michael Addition (Recommended for Scale-Up)

Causality: Conducting the reaction under solvent-free conditions maximizes the effective molarity of the reactants, overcoming the steric hindrance of the α -methyl group. Acidic alumina acts as a heterogeneous Lewis acid, activating the carbonyl oxygen of methyl methacrylate and increasing the electrophilicity of the β -carbon without inducing unwanted side reactions[1].

Step-by-Step Methodology:

  • Reagent Mixing: To a 50 mL round-bottom flask, add methyl methacrylate (10.0 mmol) and allylamine (12.0 mmol). Causality: A 1.2x excess of allylamine compensates for its volatility and drives the equilibrium toward the product.

  • Catalyst Addition: Add acidic alumina (1.0 g, Brockmann I).

  • Thermal Activation: Stir the heterogeneous mixture at 60 °C for 6 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in CDCl₃, and analyze via ¹H NMR. The complete disappearance of the vinylic protons of methyl methacrylate ( δ 5.5 and 6.1 ppm) and the emergence of a new secondary amine proton confirm conversion. If unreacted methacrylate remains, continue heating for 2 hours.

  • Purification: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a Celite pad to remove the alumina. Concentrate the filtrate under reduced pressure.

Protocol 2: Reductive Amination (Recommended for High-Purity Analytical Needs)

Causality: Using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is critical. Unlike NaBH₄, NaBH(OAc)₃ is mild enough to selectively reduce the protonated iminium species without reducing the ester or the unreacted aldehyde. Acetic acid is added to buffer the system and accelerate imine formation.

Step-by-Step Methodology:

  • Imine Formation: Dissolve methyl 2-methyl-3-oxopropanoate (10.0 mmol) and allylamine (10.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (30 mL). Add glacial acetic acid (10.0 mmol). Stir at room temperature for 1 hour.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (14.0 mmol). Causality: Portion-wise addition controls the mild exothermic reaction and prevents the degradation of the intermediate.

  • Maturation: Stir at room temperature for 12 hours.

  • Self-Validation (IPC): Quench a 50 µL micro-aliquot with saturated NaHCO₃, extract with EtOAc, and perform TLC (Ninhydrin stain). A distinct, UV-inactive spot that stains purple/brown indicates the successful formation of the secondary amine.

  • Work-up: Quench the bulk reaction with saturated aqueous NaHCO₃ (30 mL), extract with dichloromethane (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under vacuum.

Conclusion

For large-scale synthesis and optimal atom economy, the solvent-free Aza-Michael addition utilizing acidic alumina is the superior pathway, provided strict temperature controls are maintained. For applications requiring ultra-high purity where chromatographic separation of trace byproducts is undesirable, the reductive amination pathway offers unparalleled selectivity, albeit at a higher reagent cost. Direct alkylation is generally not recommended due to persistent over-alkylation issues.

References

  • [1] Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions | Source: nih.gov | 1

  • [3] Synthesis and cell-induced luminescence of post-functionalisable ionisable polyesters from the Passerini 3-component polymerisation | Source: rsc.org | 3

  • [2] Lipase-Catalyzed Aza-Michael Reaction on Acrylate Derivatives | Source: acs.org |2

  • [4] Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine | Source: acs.org | 4

Sources

Validation

A Researcher's Guide to the Structural Elucidation of Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate via Fourier-Transform Infrared (FTIR) Spectroscopy

In the landscape of drug discovery and materials science, the unambiguous characterization of novel molecular entities is a cornerstone of rigorous scientific practice. For a molecule such as methyl 2-methyl-3-[(prop-2-e...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and materials science, the unambiguous characterization of novel molecular entities is a cornerstone of rigorous scientific practice. For a molecule such as methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate, which incorporates a secondary amine, a methyl ester, and a terminal alkene, Fourier-Transform Infrared (FTIR) spectroscopy emerges as an indispensable first-line analytical technique. It provides a rapid, non-destructive method to confirm the presence of key functional groups, thereby offering a crucial piece of the structural puzzle.

This guide provides an in-depth, experience-driven approach to analyzing the FTIR spectrum of methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate. In the absence of a commercially available, certified reference standard spectrum for this specific molecule, we will build a theoretical framework based on the well-established characteristic absorption frequencies of its constituent functional groups. This predictive analysis will be contextualized by comparing it with the known spectral features of simpler, structurally related compounds. Our objective is to empower researchers to confidently interpret their experimental data, identify their target molecule, and distinguish it from potential impurities or synthetic precursors.

I. The Experimental Workflow: Acquiring a High-Fidelity FTIR Spectrum

The validity of any spectral interpretation is predicated on the quality of the acquired data. The following protocol outlines a robust methodology for obtaining the FTIR spectrum of a liquid sample, such as methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate, utilizing the common and highly effective Attenuated Total Reflectance (ATR) technique. The causality behind each step is explained to ensure a self-validating experimental design.

Step-by-Step ATR-FTIR Protocol
  • Instrument Preparation and Performance Qualification:

    • Action: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Rationale: A stable instrument temperature is critical for minimizing baseline drift and ensuring wavenumber accuracy.

    • Action: Perform a routine performance check using a certified polystyrene standard.

    • Rationale: This validates the instrument's wavenumber accuracy and resolution, a fundamental aspect of Good Laboratory Practice (GLP).

  • ATR Crystal Cleaning and Verification:

    • Action: Meticulously clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a non-abrasive wipe.

    • Rationale: Any residue on the crystal will contribute to the spectrum, leading to erroneous data.

    • Action: Acquire a "clean crystal" spectrum to ensure no contaminants are present. The resulting spectrum should be a flat line with minimal absorption.

  • Background Spectrum Acquisition:

    • Action: Collect a background spectrum. This is a spectrum of the ambient environment (air) with the clean ATR crystal. Typically, 16 to 32 scans are co-added.

    • Rationale: The background spectrum accounts for atmospheric components like carbon dioxide and water vapor, as well as any inherent instrumental signals. The instrument's software will automatically subtract this from the sample spectrum, isolating the sample's true absorption bands. Co-adding multiple scans improves the signal-to-noise ratio.

  • Sample Application:

    • Action: Place a small drop of the liquid sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Rationale: The ATR technique relies on the evanescent wave penetrating a small distance into the sample. Complete contact is essential for a strong, representative signal.

  • Sample Spectrum Acquisition:

    • Action: Acquire the FTIR spectrum of the sample. Use the same number of scans and resolution as for the background spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹). The spectrum is typically recorded over the mid-infrared range of 4000 to 400 cm⁻¹.

    • Rationale: Consistency in acquisition parameters between the background and sample scans is crucial for accurate background subtraction.

  • Data Processing and Cleaning:

    • Action: After the instrument's software performs the background subtraction, inspect the final spectrum for any anomalies.

    • Action: Clean the ATR crystal thoroughly with an appropriate solvent and verify its cleanliness by acquiring another "clean crystal" spectrum.

    • Rationale: Proper cleanup prevents cross-contamination between samples.

Workflow Visualization

The following diagram illustrates the logical flow of the ATR-FTIR experimental procedure.

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Processing & Analysis Inst_Prep Instrument Warm-up & Performance Check Clean_Crystal Clean ATR Crystal Inst_Prep->Clean_Crystal Ensure readiness Background Acquire Background Spectrum (Air) Clean_Crystal->Background Ready for measurement Apply_Sample Apply Liquid Sample to Crystal Background->Apply_Sample Sample_Spec Acquire Sample Spectrum Apply_Sample->Sample_Spec Processing Background Subtraction & Data Review Sample_Spec->Processing Generate raw data Cleanup Clean Crystal Post-Analysis Processing->Cleanup Cleanup->Inst_Prep Ready for next sample

Caption: Experimental workflow for ATR-FTIR analysis.

II. Spectral Deconstruction and Comparative Analysis

The FTIR spectrum of methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate can be predicted by dissecting the molecule into its constituent functional groups and assigning their characteristic vibrational frequencies.

Predicted FTIR Absorption Bands
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Secondary Amine (R₂N-H) N-H Stretch3350 - 3310Weak to Medium, SharpA single peak in this region is a hallmark of a secondary amine.[1][2][3]
N-H Wag750 - 700Medium to Strong, BroadThis out-of-plane bending vibration is another key indicator for secondary amines.[4][5]
Ester (R-CO-O-R') C=O Stretch1750 - 1735Strong, SharpThis is one of the most intense and easily identifiable peaks in the spectrum.[6][7]
C-O Stretch1300 - 1000Medium to StrongOften appears as two distinct bands, one for the C-O-C asymmetric and one for the symmetric stretch.[8]
Allyl Group (CH₂=CH-CH₂-) =C-H Stretch3100 - 3080MediumAppears at a slightly higher frequency than alkyl C-H stretches.[6][9]
C=C Stretch1650 - 1640Medium, SharpCharacteristic of a non-conjugated double bond.
=C-H Bend (Out-of-Plane)995 - 985 and 915 - 905StrongThese two strong bands are highly characteristic of a monosubstituted alkene (vinyl group).[9]
Alkyl Groups (C-H) C-H Stretch2980 - 2850StrongRepresents the methyl and methylene groups in the propanoate backbone.
C-H Bend1470 - 1430MediumBending vibrations (scissoring, rocking) of the CH₂ and CH₃ groups.
Amine C-N Linkage C-N Stretch1250 - 1020Weak to MediumCharacteristic of aliphatic amines; may overlap with C-O ester stretches.[1][4]
Comparative Insights from Reference Compounds

To ground our theoretical analysis, we can compare the expected peak locations with the known spectral features of simpler molecules that contain the same functional groups.

  • For the Secondary Amine Moiety (e.g., Diethylamine): The spectrum of diethylamine clearly shows a single N-H stretching vibration around 3288 cm⁻¹ and a prominent N-H wag near 733 cm⁻¹.[4] This provides a validated reference for the expected amine-related peaks in our target molecule.

  • For the Methyl Ester Moiety (e.g., Methyl Propanoate): The FTIR spectrum of methyl propanoate is dominated by a very strong carbonyl (C=O) absorption around 1740 cm⁻¹.[7] It also displays strong C-O stretching bands in the 1200-1170 cm⁻¹ region.[8] This confirms the expected location and intensity of the ester peaks.

  • For the Allyl Group (e.g., Allylamine): The spectrum of allylamine exhibits the characteristic C=C stretch around 1640 cm⁻¹ and the =C-H out-of-plane bending vibrations. It also shows N-H stretching, but as it's a primary amine, it displays two bands, unlike the single band expected for our secondary amine target.

III. Synthesizing the Interpretation: The Unique Spectral Fingerprint

By combining the insights from the theoretical peak assignments and the reference compounds, we can construct a comprehensive interpretation strategy for an experimental spectrum of methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate.

  • The Carbonyl Anchor (≈1740 cm⁻¹): The first and most prominent peak to identify should be the strong, sharp C=O stretch of the saturated methyl ester. Its presence is non-negotiable.

  • The Amine and Alkene Region (3400-3000 cm⁻¹): Look for a weak, sharp peak around 3330 cm⁻¹ for the secondary amine N-H stretch. Just below this, in the 2980-2850 cm⁻¹ range, strong absorptions from the alkyl C-H bonds will be present. Critically, a medium intensity peak should appear slightly above 3000 cm⁻¹ (around 3080 cm⁻¹), which is characteristic of the alkene =C-H stretch.

  • The Double Bond and Bending Region (1700-650 cm⁻¹): Below the dominant ester peak, a medium C=C stretch should be visible around 1645 cm⁻¹. The region between 1300-1000 cm⁻¹ will be complex, featuring strong C-O ester stretches and the C-N stretch. Finally, the "fingerprint" region will be defined by two strong out-of-plane =C-H bending peaks around 990 and 910 cm⁻¹, which are diagnostic for the terminal allyl group, and a broad N-H wag between 750-700 cm⁻¹.

The simultaneous presence of all these key features—the ester C=O, the single N-H stretch, the alkene C=C and =C-H vibrations, and the characteristic out-of-plane bends—provides a high degree of confidence in the structural identification of methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate. This systematic approach, grounded in the principles of vibrational spectroscopy and validated by comparison with known standards, exemplifies a rigorous and trustworthy method for molecular characterization.

References

  • University of California, Los Angeles (UCLA) Chemistry Department. IR Spectroscopy Tutorial: Amines. [Link]

  • Difference Between. Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]

  • Spectral Database for Organic Compounds (SDBS). SDBS Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]

  • University of California, Los Angeles (UCLA) Chemistry Department. IR Spectroscopy Tutorial: Esters. [Link]

  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS - Search. [Link]

  • re3data.org. Spectral Database for Organic Compounds. [Link]

  • Michigan State University Department of Chemistry. Table of Characteristic IR Absorptions. [Link]

  • National Institute of Standards and Technology (NIST). Quantitative Infrared Database. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of methyl propanoate. [Link]

  • Michigan State University Department of Chemistry. Table of Characteristic IR Absorptions. This is a general reference for various functional groups. [Link]

  • NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

  • ResearchGate. INFRARED SPECTRUM OF METHYL PROPANOATE. [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a discipline of applied physical chemistry. When handling complex, multi-functional organic intermediates like Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a discipline of applied physical chemistry. When handling complex, multi-functional organic intermediates like Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate , standard default safety protocols are insufficient. You must understand the molecule's mechanistic behavior to protect yourself effectively.

This compound is a β -amino ester featuring a secondary allylamine moiety. From a safety perspective, this dual functionality presents specific hazards: the secondary amine is a nucleophilic base capable of saponifying skin lipids and denaturing proteins upon contact, while the allyl group introduces significant skin sensitization potential (haptenation). Furthermore, the methyl ester backbone increases the molecule's volatility and flammability.

The following guide provides a field-proven, causality-driven framework for the safe handling, transfer, and disposal of this chemical.

Mechanistic Hazard Assessment & PPE Selection

According to the [1], PPE selection must be directly dictated by a rigorous hazard assessment. Because Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate contains both a lipophilic ester and a corrosive amine, it can rapidly permeate standard laboratory gloves.

The amine acts as a penetration enhancer, while the ester acts as a solvent that degrades thin elastomeric matrices. Therefore, barrier selection must prioritize chemical resistance over mere tactile dexterity [2].

Table 1: Glove Permeation & Chemical Resistance Profile for Allylamino Esters

Glove MaterialThicknessBreakthrough TimeDegradationMechanistic Suitability & Causality
Standard Nitrile 4 mil< 10 minPoorInsufficient: Esters rapidly swell and degrade thin nitrile matrices, leading to micro-tears and dermal exposure.
Heavy-Duty Nitrile 8 mil> 60 minGoodAcceptable: Suitable for incidental splash protection during rapid syringe transfers. Must be changed immediately if contaminated.
Butyl Rubber 14 mil> 240 minExcellentOptimal: Highly resistant to both ester solvation and amine nucleophilic attack. Required for bulk transfers or spill cleanup.
Required PPE Matrix
  • Eye/Face Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory. If transferring volumes greater than 50 mL, a full face shield must be worn over the goggles to prevent mucosal exposure to volatile amine vapors.

  • Hand Protection: Double-gloving is recommended. Wear a 4-mil nitrile inner glove for dexterity and an 8-mil heavy-duty nitrile or 14-mil butyl rubber outer glove for chemical resistance.

  • Body Protection: A Flame-Resistant (FR) lab coat with knit cuffs. The ester moiety renders the compound combustible; synthetic lab coats (e.g., polyester) can melt into the skin if ignited.

Operational Workflow & Structural Logic

To prevent exposure, we rely on a hierarchical control system. Engineering controls (fume hoods) handle the vapor pressure of the methyl ester, while administrative controls and PPE mitigate the contact hazards of the allylamine[3].

G Assessment 1. Hazard Assessment (Identify Amine/Ester Risks) EngControls 2. Engineering Controls (Fume Hood: 80-100 fpm) Assessment->EngControls Approved PPE 3. Don PPE (8-mil Nitrile, Splash Goggles) EngControls->PPE Verified Transfer 4. Chemical Transfer (Closed-System Syringe) PPE->Transfer Ready Quench 5. Reaction Quenching (1M HCl Neutralization) Transfer->Quench Complete Disposal 6. Waste Disposal (Aqueous/Organic Segregation) Quench->Disposal Stabilized

Figure 1: Standard workflow for handling, transfer, and disposal of reactive secondary amines.

Step-by-Step Protocol: Closed-System Transfer & Quenching

This protocol is designed as a self-validating system . We do not assume safety; we chemically force the molecule into a safe state before it leaves the controlled environment.

Phase 1: Environmental Validation

  • Verify Flow Rate: Ensure the fume hood face velocity is actively reading between 80–100 feet per minute (fpm).

    • Causality: This specific velocity is required to capture the dense vapors of the methyl ester before they breach the user's breathing zone.

  • Clear the Deck: Remove all strong oxidizing agents (e.g., peroxides, nitric acid) from the hood. The allylamine is highly reactive and can auto-oxidize exothermically.

Phase 2: Air-Free Transfer

  • Purge the System: Flush the receiving flask with inert gas (Nitrogen or Argon).

  • Syringe Aspiration: Using a glass syringe with a PTFE plunger (avoid rubber plungers, as the ester will degrade them), slowly aspirate the Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate.

    • Causality: Pulling the plunger too quickly creates a localized vacuum, causing the volatile ester to outgas and form hazardous aerosols within the syringe barrel.

  • Transfer: Deliver the chemical dropwise into the reaction vessel, keeping the needle tip below the surface of the solvent to suppress vapor generation.

Phase 3: Self-Validating Quench (Critical Safety Step) Unreacted allylamines must never be disposed of in their free-base form due to their volatility and toxicity.

  • Acidify: Slowly add 1M Hydrochloric Acid (HCl) or 1M Citric Acid to the reaction mixture or residual chemical.

    • Causality: The acid protonates the secondary amine, converting it into a highly polar, water-soluble ammonium salt. This drastically drops the vapor pressure to near zero and eliminates the dermal penetration hazard.

  • Validate: Spot-check the aqueous layer with pH paper.

    • Validation: A pH of 3–4 confirms complete protonation. If the pH is >7, unreacted free-base amine is still present, and more acid must be added.

Spill Mitigation & Waste Disposal Plan

Emergency Spill Response: If Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate is spilled outside the fume hood:

  • Evacuate the immediate area to prevent inhalation of the ester/amine vapors.

  • Don a half-mask respirator with organic vapor (OV) cartridges, heavy-duty butyl gloves, and splash goggles.

  • Neutralize the spill by covering it with a solid acidic absorbent (e.g., sodium bisulfate) to protonate the amine and suppress vaporization.

  • Sweep the stabilized solid into a highly visible, sealable hazardous waste container.

Waste Segregation & Disposal:

  • Aqueous Waste: The quenched, acidic aqueous layer (containing the protonated ammonium salt) must be collected in a designated "Aqueous Acidic Waste" container. Never mix this with basic waste, as high pH will deprotonate the salt, instantly releasing toxic allylamine gas into the headspace of the waste carboy.

  • Organic Waste: Any organic extracts containing the unquenched ester should be placed in a "Halogen-Free Organic Waste" container. Ensure the container is vented or periodically burped, as trace amine degradation can generate gas over time.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132." U.S. Department of Labor.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf. [Link]

  • OHS Professionals. "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PubMed Central (PMC).[Link]

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